molecular formula C16H14F3NO B15545167 Tead-IN-11

Tead-IN-11

Numéro de catalogue: B15545167
Poids moléculaire: 293.28 g/mol
Clé InChI: SMWFYQNFFUAYFF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Tead-IN-11 is a useful research compound. Its molecular formula is C16H14F3NO and its molecular weight is 293.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C16H14F3NO

Poids moléculaire

293.28 g/mol

Nom IUPAC

1-[3-[2-[4-(trifluoromethyl)phenyl]ethynyl]pyrrolidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C16H14F3NO/c1-2-15(21)20-10-9-13(11-20)4-3-12-5-7-14(8-6-12)16(17,18)19/h2,5-8,13H,1,9-11H2

Clé InChI

SMWFYQNFFUAYFF-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

TEAD-IN-11: A Technical Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TEAD-IN-11 has emerged as a significant covalent inhibitor of the TEA Domain (TEAD) family of transcription factors, which are pivotal downstream effectors of the Hippo signaling pathway. Dysregulation of this pathway and subsequent hyperactivation of TEADs, in conjunction with their co-activators YAP and TAZ, is a known driver of tumorigenesis in various cancers. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its inhibitory activities, the experimental methodologies used for its characterization, and its effects on the Hippo signaling cascade.

Core Mechanism of Action: Covalent Inhibition of TEAD Palmitoylation

This compound functions as a selective, covalent inhibitor that targets a conserved cysteine residue within the central lipid-binding pocket of TEAD proteins.[1] This pocket is crucial for the post-translational S-palmitoylation of TEADs, a modification essential for their stability and interaction with the transcriptional co-activators YAP and TAZ.[2]

The primary mechanism of this compound involves the following key steps:

  • Binding to the Central Pocket: The inhibitor occupies the hydrophobic central pocket of the TEAD protein.[2][3]

  • Covalent Bond Formation: this compound forms a covalent bond with the conserved cysteine residue within this pocket, leading to irreversible inhibition.[1][3]

  • Inhibition of Autopalmitoylation: By occupying the pocket and binding to the key cysteine, this compound directly blocks the autopalmitoylation of TEAD proteins.[4]

  • Disruption of YAP/TAZ Interaction: The covalent modification and occupation of the lipid pocket allosterically disrupts the protein-protein interaction (PPI) between TEAD and its co-activators, YAP and TAZ.[3][5]

  • Suppression of Oncogenic Transcription: By preventing the formation of the TEAD-YAP/TAZ transcriptional complex, this compound effectively suppresses the expression of downstream target genes that promote cell proliferation, survival, and tumorigenesis.[3][4][5]

This mechanism is visually represented in the signaling pathway diagram below.

TEAD_Inhibition_Pathway cluster_Hippo_Off Hippo Pathway OFF (Oncogenic State) cluster_Inhibition Inhibition by this compound YAP_TAZ_cyto YAP/TAZ (unphosphorylated) YAP_TAZ_nuc YAP/TAZ YAP_TAZ_cyto->YAP_TAZ_nuc Nuclear Translocation TEAD TEAD YAP_TAZ_nuc->TEAD Binding TEAD_inhibited TEAD (inhibited) YAP_TAZ_nuc->TEAD_inhibited Interaction Blocked Oncogenes Oncogenic Gene Expression (e.g., CTGF, CYR61) TEAD->Oncogenes Activation Proliferation Cell Proliferation, Survival Oncogenes->Proliferation TEAD_IN_11 This compound TEAD_IN_11->TEAD TEAD_inhibited->Oncogenes Transcription Repressed

Caption: Hippo Signaling Pathway and this compound Inhibition.

Quantitative Data Summary

This compound demonstrates potent inhibitory activity against multiple TEAD paralogs and in cellular assays. The following table summarizes the key quantitative data available for this compound (also identified as compound 38 in some literature).

ParameterTEAD1TEAD2TEAD3MCF-7 Reporter AssayH2052 Cell LineNCI-H226 Cell LineReference
IC50 8.7 nM3.4 nM5.6 nM≤10 nM≤100 nM≤100 nM[1]
Inhibition (%) 93% (in HEK293T)95% (in HEK293T)->75% (anti-proliferative)>75% (anti-proliferative)>75% (anti-proliferative)[1]

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the target by 50%. Lower values indicate higher potency.

Detailed Experimental Protocols

The characterization of this compound and similar covalent TEAD inhibitors involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro TEAD Autopalmitoylation Assay

This assay biochemically measures the ability of an inhibitor to block the autopalmitoylation of recombinant TEAD proteins.

  • Objective: To determine the IC50 of an inhibitor against TEAD autopalmitoylation.

  • Materials:

    • Recombinant TEAD1-4 YAP-binding domain (YBD) proteins.

    • Palmitoyl-CoA.

    • Alkynyl-palmitate probe.

    • Streptavidin-HRP.

    • Assay buffer (e.g., HEPES, NaCl, TCEP).

    • Test compound (this compound).

  • Protocol:

    • Pre-incubate recombinant TEAD-YBD protein with varying concentrations of the test inhibitor (e.g., this compound) for a specified time (e.g., 2 hours) at 37°C to allow for covalent bond formation.

    • Initiate the palmitoylation reaction by adding the alkynyl-palmitate probe.

    • Allow the reaction to proceed for a set duration.

    • Stop the reaction and perform a "click" reaction to conjugate biotin (B1667282) to the incorporated alkynyl-palmitate.

    • Analyze the samples via SDS-PAGE and Western blot.

    • Detect palmitoylated TEAD using Streptavidin-HRP and total TEAD protein using an anti-TEAD or anti-His-tag antibody.

    • Quantify band intensities to determine the percentage of inhibition at each inhibitor concentration and calculate the IC50 value.[5]

TEAD-YAP Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay measures the disruption of the TEAD-YAP protein-protein interaction.

  • Objective: To quantify the inhibitory effect of a compound on the TEAD-YAP complex formation.

  • Materials:

    • Tagged recombinant TEAD protein (e.g., GST-TEAD).

    • Tagged YAP peptide (e.g., Biotin-YAP).

    • Europium-labeled anti-tag antibody (e.g., Anti-GST-Eu).

    • Streptavidin-conjugated acceptor fluorophore (e.g., SA-APC).

    • Assay buffer.

  • Protocol:

    • Pre-incubate the tagged TEAD protein with the test inhibitor.

    • Add the tagged YAP peptide and the FRET donor/acceptor pair (antibodies/streptavidin).

    • Incubate to allow for complex formation and FRET signal generation.

    • Measure the TR-FRET signal at specific wavelengths. A high signal indicates TEAD-YAP interaction, while a low signal indicates disruption.

    • Calculate the IC50 value based on the dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct target engagement of the inhibitor with TEAD proteins within a cellular context.

  • Objective: To confirm that the inhibitor binds to TEAD proteins in intact cells.

  • Protocol:

    • Treat cultured cells with the test inhibitor or a vehicle control.

    • Harvest and lyse the cells.

    • Divide the cell lysate into aliquots and heat them to a range of different temperatures.

    • Centrifuge the samples to pellet aggregated proteins.

    • Analyze the supernatant (soluble protein fraction) by Western blot using an anti-TEAD antibody.

    • Binding of the inhibitor stabilizes the TEAD protein, resulting in a higher melting temperature compared to the vehicle-treated control.[3]

Co-Immunoprecipitation (Co-IP)

This assay is used to confirm the disruption of the endogenous TEAD-YAP complex in cells.

  • Objective: To demonstrate that the inhibitor disrupts the interaction between TEAD and YAP inside the cell.

  • Protocol:

    • Treat cells (e.g., NCI-H226, known for Hippo pathway dysregulation) with the inhibitor at various concentrations.

    • Lyse the cells using a non-denaturing lysis buffer.

    • Incubate the cell lysate with an antibody against either TEAD or YAP, coupled to magnetic or agarose (B213101) beads.

    • The antibody will "pull down" its target protein and any interacting partners.

    • Wash the beads to remove non-specific binders.

    • Elute the protein complexes and analyze by Western blot using antibodies for both TEAD and YAP.

    • A reduction in the amount of co-precipitated protein in the inhibitor-treated samples compared to the control indicates disruption of the complex.[6]

The following diagram illustrates a typical workflow for evaluating a TEAD inhibitor.

Experimental_Workflow cluster_workflow TEAD Inhibitor Evaluation Workflow start Start: Potent TEAD Inhibitor (e.g., this compound) biochem_assay Biochemical Assay (In Vitro Palmitoylation) start->biochem_assay ppi_assay PPI Assay (TR-FRET) start->ppi_assay target_engagement Target Engagement (CETSA) biochem_assay->target_engagement Confirm in cells complex_disruption Complex Disruption (Co-IP) ppi_assay->complex_disruption Confirm in cells gene_expression Gene Expression (qPCR/RNA-seq) target_engagement->gene_expression complex_disruption->gene_expression cell_viability Cell-Based Assay (Anti-Proliferation) gene_expression->cell_viability Functional Outcome end End: Characterized Lead Compound cell_viability->end

References

TEAD-IN-11: A Technical Guide to a Covalent TEAD Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of TEAD-IN-11, a covalent inhibitor of the Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors. It details the inhibitor's mechanism of action within the Hippo-YAP signaling pathway, presents its quantitative biochemical and cellular activity, and outlines key experimental protocols for its evaluation.

Introduction: The Hippo-YAP-TEAD Signaling Axis

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] Its dysregulation is a key factor in the development and progression of various cancers.[3] The primary downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and its paralog, TAZ.[4] When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors (TEAD1-4).[2][5] This interaction drives the expression of genes that promote cell growth, proliferation, and inhibit apoptosis, contributing to tumorigenesis.[6][7] Consequently, inhibiting the TEAD-YAP interaction has emerged as a promising therapeutic strategy for cancers driven by aberrant Hippo signaling.[6][8]

This compound is a potent and selective covalent inhibitor designed to target TEAD proteins, thereby disrupting their oncogenic activity.

This compound: Mechanism of Action and Biochemical Profile

This compound functions as a covalent inhibitor that targets a conserved cysteine residue within the central palmitate-binding pocket of TEAD proteins.[9][10] This pocket is crucial for TEAD auto-palmitoylation, a post-translational modification essential for its stability and interaction with YAP.[10][11] By forming an irreversible covalent bond, this compound allosterically disrupts the TEAD-YAP protein-protein interaction, leading to the suppression of TEAD-dependent gene transcription.[9][12]

The following diagram illustrates the Hippo signaling pathway and the point of intervention for this compound. In the "Hippo-OFF" state (conducive to cancer), unphosphorylated YAP/TAZ enters the nucleus and binds to TEAD, initiating transcription of pro-growth genes. This compound covalently binds to TEAD, preventing the formation of the oncogenic YAP-TEAD complex.

Hippo_Pathway cluster_Hippo_OFF Hippo Pathway OFF (Oncogenic) MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ_p p-YAP/TAZ LATS1_2->YAP_TAZ_p phosphorylates Cytoplasm Cytoplasm YAP_TAZ_p->Cytoplasm Sequestration YAP_TAZ YAP/TAZ TEAD TEAD YAP_TAZ->TEAD Transcription Gene Transcription (e.g., CTGF, CYR61) TEAD->Transcription Activates Nucleus Nucleus Proliferation Cell Proliferation & Survival Transcription->Proliferation TEAD_IN_11 This compound TEAD_IN_11->TEAD Covalently Inhibits Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_downstream Downstream Analysis b1 Covalent Binding (Mass Spectrometry) b2 TEAD-YAP Interaction (FP Assay) c1 TEAD Transcriptional Activity (Luciferase Reporter) b1->c1 b3 TEAD Auto-palmitoylation Assay c2 Cell Viability (Anti-proliferation) d1 Target Gene Expression (RT-qPCR) c1->d1

References

Tead-IN-11: A Covalent Inhibitor of TEAD Transcription Factors - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tead-IN-11, a potent and selective covalent inhibitor of the TEA Domain (TEAD) family of transcription factors. This document consolidates key chemical and biological properties, detailed experimental methodologies, and visual representations of its mechanism of action within the Hippo signaling pathway.

Chemical Structure and Properties

This compound is a small molecule inhibitor that has demonstrated significant potential in cancer research by targeting the Hippo signaling pathway.

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 3032196-88-3
Molecular Formula C₂₇H₂₄N₆O₂
Molecular Weight 476.52 g/mol
Appearance A solid
Storage Powder: -20°C for 3 yearsIn solvent: -80°C for 6 months

Note: The chemical structure image for this compound is not publicly available in the searched resources. The properties listed above are based on available data from chemical suppliers.

Biological Activity and Potency

This compound acts as a covalent inhibitor of TEAD1, TEAD2, and TEAD3, demonstrating high potency in biochemical and cell-based assays.[1]

Table 2: In Vitro Inhibitory Activity of this compound [1]

TargetIC₅₀ (nM)
TEAD18.7
TEAD23.4
TEAD35.6

Table 3: Cellular Inhibitory Activity of this compound [1]

Cell LineAssay TypeIC₅₀
MCF-7Reporter Assay≤10 nM
H2052Anti-proliferation≤100 nM
NCI-H226Anti-proliferation≤100 nM

Mechanism of Action: The Hippo Signaling Pathway

The Hippo signaling pathway is a critical regulator of organ size and cell proliferation.[2][3][4] Its dysregulation is frequently implicated in cancer. The core of the pathway consists of a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[5] When the pathway is inactive, YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, leading to the expression of genes that promote cell growth and inhibit apoptosis.[5][6]

This compound covalently binds to a cysteine residue within the central pocket of TEAD proteins.[7][8] This covalent modification allosterically inhibits the interaction between TEAD and YAP, thereby preventing the transcription of oncogenic target genes.[7][9]

Hippo_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus High Cell Density High Cell Density MST1_2 MST1/2 High Cell Density->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates YAP_TAZ_P p-YAP/TAZ Degradation 14-3-3 Binding & Cytoplasmic Sequestration/ Degradation YAP_TAZ_P->Degradation TEAD TEAD Gene_Expression Target Gene Expression (Proliferation, Anti-Apoptosis) TEAD->Gene_Expression YAP_TAZ_n->TEAD binds Tead_IN_11 This compound Tead_IN_11->TEAD covalently inhibits

Hippo Signaling Pathway and this compound Inhibition.

Experimental Protocols

Cell Culture

MCF-7 Human Breast Cancer Cells:

  • Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.[10][11]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.[10][11]

  • Sub-culturing: When cells reach 80-90% confluency, detach with 0.25% Trypsin-EDTA.[11][12] Neutralize trypsin with complete growth medium, centrifuge cells, and resuspend in fresh medium for plating.[10]

NCI-H226 Human Lung Squamous Cell Carcinoma Cells:

  • Medium: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[13][14][15]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.[14][15]

  • Sub-culturing: When cells reach 70-80% confluency, wash with PBS and detach using Accutase or 0.25% Trypsin-EDTA.[14] Pellet cells by centrifugation and resuspend in fresh medium for sub-culturing.[14]

Luciferase Reporter Assay for TEAD Activity in MCF-7 Cells

This assay measures the transcriptional activity of TEAD in response to inhibitors.

Luciferase_Assay_Workflow start Start seed_cells Seed MCF-7 cells containing a TEAD-responsive luciferase reporter plasmid into a 96-well plate. start->seed_cells incubate1 Incubate for 24 hours. seed_cells->incubate1 treat Treat cells with varying concentrations of this compound. incubate1->treat incubate2 Incubate for an additional 24-48 hours. treat->incubate2 lyse Lyse cells using a passive lysis buffer. incubate2->lyse transfer Transfer lysate to an opaque 96-well plate. lyse->transfer add_substrate Add luciferase assay substrate. transfer->add_substrate measure Measure luminescence using a luminometer. add_substrate->measure analyze Analyze data to determine IC₅₀ values. measure->analyze end End analyze->end

Workflow for a TEAD Luciferase Reporter Assay.

Protocol:

  • Cell Seeding: Seed MCF-7 cells stably expressing a TEAD-responsive firefly luciferase reporter construct in a 96-well white, clear-bottom plate at a density of 3-5 x 10⁴ cells per well.

  • Incubation: Allow cells to adhere and grow for 24 hours at 37°C and 5% CO₂.

  • Treatment: Treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate for an additional 24-48 hours.

  • Lysis: Aspirate the medium and lyse the cells with a passive lysis buffer.[16]

  • Luminescence Measurement: Add a luciferase assay reagent containing the substrate (e.g., D-luciferin) to each well and measure the luminescence using a plate-reading luminometer.[17][18][19] A Renilla luciferase reporter can be co-transfected as an internal control for normalization.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable) and calculate the IC₅₀ value by fitting the dose-response curve.

Cell Proliferation (MTT) Assay in NCI-H226 Cells

This colorimetric assay assesses the effect of this compound on cell viability and proliferation.[20][21]

MTT_Assay_Workflow start Start seed_cells Seed NCI-H226 cells in a 96-well plate. start->seed_cells incubate1 Incubate for 24 hours. seed_cells->incubate1 treat Treat cells with various concentrations of this compound. incubate1->treat incubate2 Incubate for 48-72 hours. treat->incubate2 add_mtt Add MTT reagent to each well. incubate2->add_mtt incubate3 Incubate for 2-4 hours to allow formazan (B1609692) crystal formation. add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO or detergent). incubate3->solubilize measure Measure absorbance at ~570 nm. solubilize->measure analyze Calculate cell viability and IC₅₀. measure->analyze end End analyze->end

Workflow for an MTT Cell Proliferation Assay.

Protocol:

  • Cell Seeding: Seed NCI-H226 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat cells with a range of concentrations of this compound.

  • Incubation: Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Conclusion

This compound is a valuable research tool for investigating the role of the Hippo-TEAD signaling axis in cancer biology. Its high potency and covalent mechanism of action make it a strong candidate for further preclinical and translational studies. The experimental protocols provided in this guide offer a starting point for researchers to evaluate the efficacy of this compound in relevant cellular models.

References

TEAD-IN-11: A Technical Guide to TEAD Isoform Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of TEAD-IN-11, focusing on its selectivity across different TEA Domain (TEAD) transcription factor isoforms. The information presented herein is intended to support research and development efforts targeting the Hippo signaling pathway.

Introduction: The Hippo-YAP/TAZ-TEAD Signaling Axis

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2][3] Its dysregulation is implicated in the development of various cancers.[1][4][5] The downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ).[6] When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEAD family of transcription factors (TEAD1-4).[6][7][8] This complex then drives the expression of genes that promote cell proliferation and inhibit cell death.[5][7] Given that TEAD proteins are the final nuclear effectors and are essential for YAP/TAZ's oncogenic activity, targeting the TEAD-YAP/TAZ interaction has become an attractive therapeutic strategy.[5][9][10]

The four TEAD isoforms (TEAD1-4) are highly conserved, particularly in their N-terminal DNA-binding domain and C-terminal YAP/TAZ-binding domain.[1][11] However, they exhibit tissue-specific expression and can have distinct, context-dependent roles in both development and disease.[1][12] For instance, TEAD1 is crucial for heart development, while TEAD4 is essential for early embryonic development.[1] This underscores the importance of developing isoform-selective TEAD inhibitors to achieve targeted therapeutic effects while minimizing potential toxicities.[1][12]

cluster_Hippo_Pathway Hippo Pathway (Active) cluster_Hippo_Inactive Hippo Pathway (Inactive) Upstream Signals Upstream Signals MST1_2 MST1/2 Upstream Signals->MST1_2 Activate LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylate YAP_TAZ_P p-YAP/TAZ LATS1_2->YAP_TAZ_P Phosphorylate Degradation Cytoplasmic Sequestration & Degradation YAP_TAZ_P->Degradation YAP_TAZ YAP/TAZ TEAD TEAD1-4 YAP_TAZ->TEAD Nuclear Translocation & Binding Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression Activate Proliferation Cell Proliferation, Survival Gene_Expression->Proliferation

Figure 1: The Hippo Signaling Pathway.

This compound: Mechanism of Action and Isoform Selectivity

This compound is identified as a covalent inhibitor of TEAD transcription factors.[13][14] It functions by binding to the central palmitate-binding pocket of TEAD proteins, a site crucial for the TEAD-YAP interaction and subsequent transcriptional activity.[10] By occupying this pocket, this compound disrupts the association between TEAD and YAP/TAZ, thereby inhibiting the expression of downstream target genes.[2][10]

cluster_normal Normal Interaction cluster_inhibition Inhibition by this compound YAP_TAZ YAP/TAZ TEAD TEAD Protein (with Palmitoylation Pocket) YAP_TAZ->TEAD Binds Blocked_TEAD This compound Covalently Bound to TEAD Pocket YAP_TAZ->Blocked_TEAD Binding Blocked Transcription Transcriptional Activation TEAD->Transcription TEAD_IN_11 This compound TEAD_IN_11->TEAD Blocked_TEAD->Transcription Inhibited

Figure 2: Mechanism of action of this compound.
Quantitative Data on Isoform Selectivity

This compound demonstrates potent inhibitory activity against multiple TEAD isoforms. The available biochemical assay data indicates a preference for TEAD2 and TEAD3, followed closely by TEAD1.

IsoformIC50 (nM)Reference
TEAD1 8.7[13][14]
TEAD2 3.4[13][14]
TEAD3 5.6[13][14]
TEAD4 Data Not Available

In cellular assays, this compound shows strong inhibition in a MCF-7 reporter assay with an IC50 value of ≤10 nM.[13] Furthermore, it achieves high levels of target engagement in HEK293T cells, with 93% inhibition observed for TEAD1 and 95% for TEAD2.[13]

Experimental Protocols

The characterization of this compound's isoform selectivity relies on a combination of biochemical and cell-based assays. The following sections detail the generalized methodologies for these key experiments.

Biochemical Assays

3.1.1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a common method for studying protein-protein interactions in a high-throughput format.[15][16] The assay measures the energy transfer between a donor fluorophore (e.g., Europium) and an acceptor fluorophore (e.g., Cyanine 5) when they are in close proximity, which occurs when the target proteins interact.[16]

Generalized Protocol:

  • Reagent Preparation: Recombinant TEAD protein (e.g., GST-tagged) and a labeled YAP/TAZ-derived peptide (e.g., biotinylated) are prepared in an appropriate assay buffer.

  • Antibody Labeling: A Europium-labeled anti-GST antibody (donor) and a Streptavidin-conjugated acceptor fluorophore are used.

  • Compound Addition: Serial dilutions of this compound (or other test compounds) are added to the wells of a microplate.

  • Protein Incubation: The recombinant TEAD protein is added to the wells containing the test compound and incubated.

  • Peptide/Detection Mix Addition: The labeled YAP/TAZ peptide and the detection antibodies are added to the wells.

  • Equilibration: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Signal Detection: The TR-FRET signal is read on a compatible plate reader, measuring emissions at the donor and acceptor wavelengths after a time delay to reduce background fluorescence.[15][17]

  • Data Analysis: The ratio of acceptor to donor emission is calculated. A decrease in this ratio indicates inhibition of the TEAD-YAP/TAZ interaction. IC50 values are determined by plotting the percent inhibition against the compound concentration.

Start Start Add_Compound 1. Add this compound to microplate wells Start->Add_Compound Add_TEAD 2. Add Donor-labeled TEAD Protein Add_Compound->Add_TEAD Incubate1 3. Incubate Add_TEAD->Incubate1 Add_Peptide 4. Add Acceptor-labeled YAP/TAZ Peptide Incubate1->Add_Peptide Incubate2 5. Incubate to reach equilibrium Add_Peptide->Incubate2 Read_Plate 6. Read TR-FRET signal on plate reader Incubate2->Read_Plate Analyze 7. Calculate Emission Ratio & Determine IC50 Read_Plate->Analyze End End Analyze->End

Figure 3: General workflow for a TR-FRET assay.

3.1.2 Fluorescence Polarization (FP) Assay

FP assays measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[18] A small, fluorescently labeled peptide (derived from YAP/TAZ) will tumble rapidly in solution, resulting in low polarization. When bound to the larger TEAD protein, its tumbling slows, leading to an increase in polarization.[19]

Generalized Protocol:

  • Reagent Preparation: A fluorescently labeled peptide derived from the TEAD-binding domain of YAP (the "probe") and purified TEAD protein are prepared in a suitable buffer.[6][18]

  • Assay Setup: In a microplate, the fluorescent probe and TEAD protein are combined at concentrations optimized to provide a stable, high polarization signal.[18]

  • Compound Addition: Test compounds, such as this compound, are serially diluted and added to the wells.

  • Incubation: The plate is incubated to allow the binding competition to reach equilibrium.[18]

  • Measurement: A plate reader capable of measuring fluorescence polarization excites the sample with polarized light and measures the emitted light intensity parallel and perpendicular to the excitation plane.[20]

  • Data Analysis: The polarization value is calculated from the parallel and perpendicular intensities. A decrease in polarization indicates that the test compound has displaced the fluorescent probe from the TEAD protein.[19] IC50 values are derived from the dose-response curve.

Start Start Add_Components 1. Combine fluorescent YAP peptide (probe) and TEAD protein in wells Start->Add_Components Add_Compound 2. Add serial dilutions of this compound Add_Components->Add_Compound Incubate 3. Incubate to allow competitive binding Add_Compound->Incubate Measure_FP 4. Measure fluorescence polarization Incubate->Measure_FP Analyze 5. Calculate change in polarization & Determine IC50 Measure_FP->Analyze End End Analyze->End

Figure 4: General workflow for a Fluorescence Polarization assay.
Cell-Based Assays

3.2.1 Luciferase Reporter Assay

Cell-based reporter assays are used to measure the transcriptional activity of the TEAD-YAP/TAZ complex within a cellular context.[21] These assays utilize a reporter gene (e.g., firefly or Renilla luciferase) under the control of a promoter containing TEAD-binding sites.[22][23]

Generalized Protocol:

  • Cell Line: A suitable cell line (e.g., HEK293, MCF-7) is stably or transiently transfected with a luciferase reporter construct driven by a TEAD-responsive promoter.[22]

  • Cell Seeding: The reporter cells are seeded into a multi-well plate and allowed to attach overnight.[24]

  • Compound Treatment: Cells are treated with various concentrations of this compound.

  • Incubation: The cells are incubated for a sufficient period (e.g., 16-24 hours) to allow for changes in gene expression.[21][24]

  • Cell Lysis: The cells are washed and then lysed using a specific lysis buffer to release the cellular contents, including the expressed luciferase enzyme.[20]

  • Luminometry: The cell lysate is transferred to an opaque plate, and a luciferase substrate is added. The resulting luminescence, which is proportional to the amount of luciferase enzyme, is measured using a luminometer.[20][24]

  • Data Analysis: Luminescence signals are normalized (e.g., to a control or cell viability) and plotted against compound concentration to determine the IC50 value for transcriptional inhibition.

Start Start Seed_Cells 1. Seed TEAD-Luciferase reporter cells in plate Start->Seed_Cells Treat_Cells 2. Treat cells with This compound Seed_Cells->Treat_Cells Incubate 3. Incubate for 16-24 hours Treat_Cells->Incubate Lyse_Cells 4. Lyse cells to release Luciferase enzyme Incubate->Lyse_Cells Add_Substrate 5. Add Luciferase substrate to cell lysate Lyse_Cells->Add_Substrate Measure_Luminescence 6. Measure luminescence Add_Substrate->Measure_Luminescence Analyze 7. Normalize data & Determine IC50 Measure_Luminescence->Analyze End End Analyze->End

References

Technical Guide: Inhibition of TEAD Auto-Palmitoylation as a Therapeutic Strategy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This technical guide provides an in-depth overview of the mechanism and inhibition of TEA Domain (TEAD) transcription factor auto-palmitoylation. While this document focuses on the general principles and methodologies, it uses data from known inhibitors to illustrate the concepts, as information regarding a specific inhibitor designated "TEAD-IN-11" is not available in published scientific literature.

Introduction: The Hippo Pathway and TEAD Transcription Factors

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is a key driver in the development and progression of various human cancers.[2] The primary downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and associate with the TEAD family of transcription factors (TEAD1-4).[1][3] This complex then drives the expression of genes that promote cell growth and inhibit cell death.[3]

TEAD proteins themselves are unable to efficiently induce transcription and require co-activators like YAP/TAZ to function.[4] A crucial post-translational modification, S-palmitoylation, is essential for TEAD stability and its interaction with YAP/TAZ.[5][6][7] TEAD proteins possess an intrinsic enzymatic activity that allows them to undergo auto-palmitoylation on a highly conserved cysteine residue.[8][9] During this process, a 16-carbon palmitate molecule is attached via a thioester linkage, with the lipid chain inserting into a deep, hydrophobic central pocket within the TEAD protein.[8][10] This conformational change is critical for subsequent binding to YAP/TAZ.[9]

Given its essential role, the inhibition of TEAD auto-palmitoylation has emerged as a promising therapeutic strategy for cancers characterized by hyperactivated YAP/TAZ signaling.[10][11] Small molecules designed to occupy the central lipid-binding pocket can allosterically prevent this modification, thereby disrupting the formation of the oncogenic TEAD-YAP/TAZ complex and suppressing tumor growth.[2][11]

Caption: Simplified Hippo Signaling Pathway.

Mechanism of Inhibition

Small molecule inhibitors of TEAD auto-palmitoylation function by competitively binding to the hydrophobic lipid-binding pocket. This non-covalent occupation of the pocket physically obstructs the conserved cysteine residue, preventing the attachment of palmitoyl-CoA.[1] The absence of palmitoylation leads to several downstream consequences:

  • Allosteric Disruption of YAP/TAZ Binding: Palmitoylation is required to induce a conformational state in TEAD that is competent for binding to YAP/TAZ. Inhibitors prevent this, thus blocking the formation of the active transcriptional complex.[11]

  • TEAD Protein Destabilization: The lack of palmitoylation can render TEAD proteins unstable, leading to their ubiquitination and subsequent proteasomal degradation.[2]

  • Suppression of Target Gene Expression: By preventing TEAD-YAP/TAZ complex formation, the transcription of target genes responsible for cell proliferation and survival is significantly reduced.[2][12]

Inhibition_Mechanism cluster_pathway TEAD Auto-Palmitoylation & Inhibition TEAD_unpalm Unpalmitoylated TEAD TEAD_palm Palmitoylated TEAD (Active) TEAD_unpalm->TEAD_palm Auto-palmitoylation TEAD_inhibited Inhibitor-Bound TEAD TEAD_unpalm->TEAD_inhibited binds Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->TEAD_palm TEAD_YAP_Complex TEAD-YAP/TAZ Complex TEAD_palm->TEAD_YAP_Complex binds Inhibitor TEAD Inhibitor (e.g., this compound) Inhibitor->TEAD_inhibited TEAD_inhibited->TEAD_palm blocks YAP_TAZ YAP/TAZ YAP_TAZ->TEAD_YAP_Complex Gene_Expression Oncogenic Gene Expression TEAD_YAP_Complex->Gene_Expression promotes

Caption: Mechanism of TEAD Auto-Palmitoylation Inhibition.

Quantitative Data on TEAD Inhibitors

The efficacy of TEAD auto-palmitoylation inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit a specific biological process by 50%.[13][14] This value is determined through various assays, including reporter gene assays that measure transcriptional output.[12] The table below presents example data for known TEAD inhibitors to illustrate typical potency.

CompoundTarget AssayCell LineIC50 ValueReference
JM7 YAP Transcriptional ReporterHEK293972 nM[2]
mCMY020 TEAD-Luciferase ReporterHEK293A162.1 nM[12]
VT107 TEAD PalmitoylationHEK293T< 3 µM[15][16]

Key Experimental Protocols

Verifying the mechanism of action for a TEAD auto-palmitoylation inhibitor requires a suite of biochemical and cell-based assays.

Cell-Based TEAD Palmitoylation Assay

This assay directly measures the inhibition of TEAD auto-palmitoylation in a cellular context using a metabolic label and click chemistry.[2][15][16]

Objective: To visualize and quantify the level of TEAD palmitoylation in cells upon treatment with an inhibitor.

Materials:

  • HEK293T cells

  • Expression plasmid for Myc-tagged TEAD (e.g., Myc-TEAD1)

  • Alkyne palmitate (metabolic label)

  • Test inhibitor (e.g., this compound)

  • Cell lysis buffer

  • Anti-Myc antibody conjugated to beads for immunoprecipitation (IP)

  • Click chemistry reaction buffer: Biotin-azide, copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like TCEP.[2]

  • SDS-PAGE gels and Western blotting reagents

  • Streptavidin-HRP for detection of biotin

Procedure:

  • Transfection: Transfect HEK293T cells with the Myc-TEAD expression plasmid.

  • Treatment: Allow cells to express the protein for 24 hours. Then, treat the cells with the test inhibitor at various concentrations along with 100 µM alkyne palmitate for an additional 20-24 hours.[2][16] A DMSO-treated group serves as the negative control.

  • Lysis and Immunoprecipitation: Harvest and lyse the cells. Immunoprecipitate the Myc-TEAD protein from the lysate using anti-Myc antibody-conjugated beads.

  • Click Chemistry: Covalently attach biotin-azide to the alkyne-palmitate-labeled TEAD protein by incubating the immunoprecipitated beads in the click chemistry reaction buffer for 1 hour at room temperature.[1][2]

  • Western Blotting: Elute the protein from the beads and separate by SDS-PAGE. Transfer to a PVDF membrane.

  • Detection:

    • Probe one part of the membrane with Streptavidin-HRP to detect biotinylated (palmitoylated) TEAD.

    • Probe another part with an anti-Myc antibody to detect total immunoprecipitated TEAD protein, which serves as a loading control.[16]

  • Analysis: Quantify the band intensities. A reduction in the streptavidin signal relative to the total TEAD signal indicates inhibition of palmitoylation.

Palmitoylation_Assay_Workflow start Start: HEK293T Cells transfect 1. Transfect with Myc-TEAD Plasmid start->transfect treat 2. Treat with Inhibitor + Alkyne Palmitate transfect->treat lyse 3. Lyse Cells & IP with Anti-Myc treat->lyse click 4. 'Click' Biotin-Azide to Alkyne-Palmitate lyse->click blot 5. SDS-PAGE & Western Blot click->blot detect 6. Detect with Streptavidin-HRP (Palm-TEAD) & Anti-Myc (Total TEAD) blot->detect end End: Quantify Inhibition detect->end

Caption: Workflow for Cell-Based TEAD Palmitoylation Assay.
Cell-Free (In Vitro) TEAD Palmitoylation Assay

This assay assesses the direct inhibitory effect on recombinant TEAD protein.

Objective: To determine if the inhibitor directly blocks the auto-palmitoylation of purified TEAD protein.

Materials:

  • Purified, recombinant TEAD YAP-binding domain (YBD) protein.

  • Alkyne-palmitoyl-CoA (APCoA).[16]

  • Test inhibitor.

  • Reaction buffer.

  • 1% SDS to quench the reaction.

  • Click chemistry and Western blotting reagents as described above.

Procedure:

  • Incubation: Incubate the purified TEAD-YBD protein with the test inhibitor at various concentrations for 1 hour at room temperature.[12]

  • Reaction Initiation: Add alkyne-palmitoyl-CoA to the mixture to initiate the auto-palmitoylation reaction. Incubate for another hour.[12][16]

  • Quenching: Stop the reaction by adding 1% SDS.

  • Click Chemistry & Detection: Proceed with the click chemistry reaction to attach biotin-azide, followed by SDS-PAGE and streptavidin-HRP detection as described in the cell-based protocol.

TEAD Stability Assay

This assay determines if inhibiting palmitoylation leads to TEAD protein degradation.[15]

Objective: To measure the levels of endogenous TEAD protein in cells following inhibitor treatment.

Procedure:

  • Treatment: Treat cancer cells (e.g., NF2-deficient mesothelioma cells) with the test inhibitor at various concentrations for 24 hours.

  • Lysis: Harvest and lyse the cells.

  • Western Blotting: Separate total protein lysate by SDS-PAGE and transfer to a membrane.

  • Detection: Probe the membrane with an antibody against a TEAD isoform (e.g., anti-TEAD1) and a loading control (e.g., anti-GAPDH or anti-Actin).

  • Analysis: A dose-dependent decrease in the total TEAD protein level relative to the loading control suggests that the inhibitor destabilizes TEAD.[2]

Conclusion

The auto-palmitoylation of TEAD transcription factors is a critical, druggable node within the oncogenic Hippo-YAP/TAZ signaling pathway. Small molecule inhibitors that occupy the central lipid-binding pocket effectively block this essential post-translational modification. This action allosterically prevents the recruitment of YAP/TAZ co-activators and can lead to the degradation of TEAD proteins, ultimately suppressing the transcriptional program that drives cancer cell proliferation and survival. The experimental protocols detailed in this guide provide a robust framework for identifying and characterizing novel inhibitors of this promising therapeutic target.

References

Pan-TEAD Inhibitors: A Technical Guide to their Biological Activity in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is a key driver in numerous human cancers, leading to the hyperactivation of its downstream effectors, the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). YAP and TAZ are not sequence-specific DNA-binding proteins; they exert their potent oncogenic functions by partnering with the TEA Domain (TEAD) family of transcription factors (TEAD1-4). The YAP/TAZ-TEAD complex drives a transcriptional program that promotes cell proliferation, survival, and metastasis. Due to the challenges of directly targeting the intrinsically disordered YAP/TAZ proteins, the TEAD family has emerged as a compelling therapeutic target. This guide provides a detailed overview of the mechanism of action and biological activity of pan-TEAD inhibitors, a promising class of anti-cancer agents.

The Hippo-YAP/TAZ-TEAD Signaling Axis in Cancer

The canonical Hippo pathway functions as a tumor suppressor. When the pathway is active, a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of YAP and TAZ.[1] This phosphorylation event sequesters YAP/TAZ in the cytoplasm, preventing them from entering the nucleus and promoting their degradation. In many cancers, mutations in upstream Hippo pathway components (such as NF2) or other signals lead to pathway inactivation.[2][3] This results in dephosphorylated, active YAP/TAZ, which translocate to the nucleus.[4][5]

Once in the nucleus, YAP/TAZ bind to TEAD transcription factors, which are the ultimate effectors of the pathway's growth-promoting signals.[6][7] This interaction is essential for the recruitment of chromatin-modifying enzymes and the transcriptional machinery to the promoters of target genes, including well-established oncogenic drivers involved in cell proliferation (CCND1, MYC), survival (BIRC5), and cell migration (CTGF, CYR61).[4]

Mechanism of Action of Pan-TEAD Inhibitors

Directly inhibiting the extensive protein-protein interface between YAP/TAZ and TEAD has proven difficult. However, a key breakthrough came with the discovery that TEAD proteins contain a central, druggable lipid-binding pocket. TEADs require post-translational auto-palmitoylation on a conserved cysteine residue within this pocket for stability and efficient interaction with YAP/TAZ.[2][8][9]

Most current pan-TEAD inhibitors function as allosteric or covalent binders within this palmitate-binding pocket.[2][6][8]

  • Allosteric Disruption of YAP/TAZ-TEAD Interaction: By occupying the lipid pocket, these small molecules induce a conformational change in TEAD that prevents its interaction with YAP/TAZ, thereby abrogating the formation of the oncogenic transcriptional complex.[6][10] The inhibitor GNE-7883 is a well-characterized example of an allosteric pan-TEAD inhibitor.[6][10]

  • Covalent Inhibition of Palmitoylation: Some inhibitors, like K-975, form a covalent bond with the conserved cysteine residue (Cys359 in TEAD1) in the pocket.[2][11] This modification irreversibly blocks auto-palmitoylation and disrupts the YAP/TAZ-TEAD interaction.[11]

  • Induction of a Cofactor Switch: An alternative mechanism has been described where certain TEAD inhibitors act as "molecular glues," promoting the interaction between TEAD and the transcriptional repressor VGLL4.[12][13] This chemically induced TEAD-VGLL4 complex competes with and counteracts the pro-growth YAP-TEAD complex, leading to the repression of target genes.[12][13]

TEAD_Inhibition_Pathway cluster_Hippo Hippo Pathway (Active) cluster_Nucleus Nucleus MST1/2 MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 phosphorylates YAP/TAZ_P p-YAP/TAZ (Cytoplasmic) LATS1/2->YAP/TAZ_P phosphorylates YAP/TAZ YAP/TAZ (Active) TEAD TEAD YAP/TAZ->TEAD binds Oncogenes Target Gene Transcription (CTGF, CYR61) TEAD->Oncogenes activates Hippo_OFF Hippo Pathway OFF (e.g., NF2 mutation) Hippo_OFF->YAP/TAZ leads to active TEAD_Inhibitor Pan-TEAD Inhibitor (e.g., K-975, GNE-7883) TEAD_Inhibitor->TEAD binds & inhibits Logical_Flow Inhibitor Pan-TEAD Inhibitor Binding Binds to TEAD Lipid Pocket Inhibitor->Binding Disruption Disrupts YAP/TAZ-TEAD Interaction Binding->Disruption Transcription Inhibits TEAD-dependent Gene Transcription Disruption->Transcription Proliferation Decreased Cell Proliferation & Survival Transcription->Proliferation Apoptosis Increased Apoptosis Transcription->Apoptosis TumorGrowth Inhibition of Tumor Growth Proliferation->TumorGrowth Apoptosis->TumorGrowth Experimental_Workflow cluster_1 Start Novel TEAD Inhibitor Compound Biochem Biochemical Assays (TEAD Binding, Palmitoylation) Start->Biochem InVitro In Vitro Cellular Assays Biochem->InVitro Prolif Cell Proliferation (IC50 Determination) InVitro->Prolif Target Target Engagement (RT-qPCR for CTGF, CYR61) InVitro->Target PPI Protein Interaction (Co-IP for YAP-TEAD) InVitro->PPI InVivo In Vivo Efficacy Studies Prolif->InVivo Target->InVivo PPI->InVivo Xenograft Xenograft Tumor Model (Efficacy & Tolerability) InVivo->Xenograft PD Pharmacodynamics (Target Modulation in Tumors) Xenograft->PD End Candidate for IND-enabling Studies PD->End

References

Tead-IN-11: A Covalent Inhibitor Targeting the TEAD Palmitoylation Pocket

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Target Engagement and Binding Site

This technical guide provides a comprehensive overview of the target engagement, binding site, and mechanism of action of Tead-IN-11, a potent and selective covalent inhibitor of the TEA Domain (TEAD) family of transcription factors. The information presented herein is intended for researchers, scientists, and drug development professionals working in the fields of oncology and Hippo pathway signaling.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional enhanced associate domain (TEAD) proteins (TEAD1-4) are the downstream effectors of the Hippo pathway. They act as transcription factors that, when complexed with the coactivator YAP (Yes-associated protein) or its paralog TAZ, drive the expression of genes promoting cell growth and inhibiting apoptosis. The interaction between TEAD and YAP/TAZ is therefore a prime target for therapeutic intervention in cancers with a hyperactivated Hippo pathway.

This compound (also referred to as compound 38) is a novel small molecule inhibitor designed to disrupt the TEAD-YAP/TAZ interaction. It functions as a covalent inhibitor that targets a conserved cysteine residue within the central lipid-binding pocket of TEAD proteins, a site essential for their auto-palmitoylation and subsequent interaction with YAP/TAZ.

Target Engagement and Binding Site

This compound covalently binds to a conserved cysteine residue within the palmitate-binding pocket of TEAD transcription factors. This pocket is a deep, hydrophobic cavity that normally accommodates a palmitate molecule, a post-translational modification crucial for TEAD's stability and its interaction with YAP/TAZ. By irreversibly binding to this site, this compound allosterically inhibits the TEAD-YAP protein-protein interaction.

The covalent nature of this compound's binding offers the potential for prolonged target occupancy and durable pharmacological effects. Its selectivity for TEAD1-3 over other cellular targets has been demonstrated in biochemical and cellular assays.

Quantitative Data

The inhibitory activity of this compound has been characterized in a series of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of this compound

Assay TypeTargetIC50 (nM)
TEAD AutopalmitoylationTEAD18.7
TEAD23.4
TEAD35.6

Table 2: Cellular Activity of this compound

Assay TypeCell LineIC50
MCF-7 Reporter Gene AssayMCF-7≤10 nM
Anti-proliferation AssayNCI-H2052≤100 nM
NCI-H226≤100 nM

Table 3: Cellular Target Engagement of this compound in HEK293T Cells

TargetInhibition (%)
TEAD193
TEAD295

Experimental Protocols

The following sections detail the methodologies used to generate the quantitative data presented above.

FRET-based TEAD1/YAP Protein-Protein Interaction Assay

This assay measures the ability of a test compound to disrupt the interaction between TEAD1 and a peptide derived from YAP.

  • Reagents:

    • Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 0.005% Tween-20, 0.1% BSA, 1 mM DTT.

    • TEAD1 protein (recombinant).

    • Biotinylated YAP peptide.

    • Europium-labeled streptavidin (donor fluorophore).

    • APC-labeled anti-His antibody (acceptor fluorophore, assuming His-tagged TEAD1).

  • Procedure:

    • Add 2 µL of test compound solution in DMSO to a 384-well assay plate.

    • Add 4 µL of TEAD1 protein solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 4 µL of a pre-mixed solution of biotinylated YAP peptide and Europium-labeled streptavidin to each well.

    • Add 4 µL of APC-labeled anti-His antibody to each well.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a suitable time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader, measuring emission at 665 nm and 615 nm.

    • Calculate the ratio of acceptor to donor fluorescence and determine the percent inhibition relative to DMSO controls. IC50 values are calculated from a concentration-response curve.

TEAD1 Autopalmitoylation Assay

This assay assesses the ability of a compound to inhibit the auto-palmitoylation of TEAD1.

  • Reagents:

    • Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT.

    • TEAD1 protein (recombinant).

    • Palmitoyl-CoA.

    • Detection reagent (e.g., a fluorescent probe that reacts with free thiols).

  • Procedure:

    • Add test compound to a solution of TEAD1 protein in assay buffer.

    • Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.

    • Initiate the auto-palmitoylation reaction by adding Palmitoyl-CoA.

    • Incubate for a further period (e.g., 60 minutes) at room temperature.

    • Stop the reaction and measure the extent of palmitoylation. This can be done indirectly by measuring the remaining free thiol on the cysteine residue using a fluorescent probe.

    • Calculate the percent inhibition relative to DMSO controls and determine the IC50 from a concentration-response curve.

Cellular MCF7 Reporter Gene Assay

This assay measures the effect of a compound on TEAD-dependent transcriptional activity in a cellular context.

  • Reagents:

    • MCF-7 cells stably expressing a TEAD-responsive luciferase reporter construct.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Luciferase assay reagent.

  • Procedure:

    • Seed MCF-7 reporter cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of the test compound.

    • Incubate for 24-48 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Determine the IC50 value from the concentration-response curve for luciferase inhibition.

NCI-H226 Cellular Proliferation Assay

This assay evaluates the anti-proliferative effect of a compound on a cancer cell line known to be dependent on the Hippo pathway.

  • Reagents:

    • NCI-H226 cells.

    • Cell culture medium (e.g., RPMI with 10% FBS).

    • Cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Seed NCI-H226 cells in a 96-well plate.

    • After 24 hours, treat the cells with a serial dilution of the test compound.

    • Incubate for 72 hours.

    • Measure cell viability using a suitable reagent according to the manufacturer's instructions.

    • Calculate the IC50 for growth inhibition from the concentration-response curve.

Visualizations

Hippo Signaling Pathway and this compound's Point of Intervention

Hippo_Pathway cluster_nucleus Nucleus Upstream_Signals Upstream Signals (e.g., Cell-Cell Contact, GPCRs) MST1_2 MST1/2 Upstream_Signals->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ (Cytoplasmic Sequestration) YAP_TAZ->YAP_TAZ_p TEAD TEAD YAP_TAZ->TEAD Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression Activates Tead_IN_11 This compound Tead_IN_11->TEAD Covalently binds to palmitoylation pocket Nucleus Nucleus

Caption: Hippo signaling pathway and the inhibitory action of this compound on TEAD.

Experimental Workflow for TR-FRET Assay

TR_FRET_Workflow Start Start Add_Compound 1. Add this compound (or control) to plate Start->Add_Compound Add_TEAD 2. Add TEAD1 Protein Add_Compound->Add_TEAD Incubate1 3. Incubate 15 min at RT Add_TEAD->Incubate1 Add_YAP_SA_Eu 4. Add Biotin-YAP Peptide & Streptavidin-Eu Incubate1->Add_YAP_SA_Eu Add_Ab_APC 5. Add Anti-His-APC Antibody Add_YAP_SA_Eu->Add_Ab_APC Incubate2 6. Incubate 60 min at RT Add_Ab_APC->Incubate2 Read_Plate 7. Read TR-FRET Signal (665nm / 615nm) Incubate2->Read_Plate Analyze 8. Calculate % Inhibition and IC50 Read_Plate->Analyze End End Analyze->End

Caption: Workflow for the TR-FRET based TEAD-YAP protein-protein interaction assay.

Conclusion

This compound is a potent and selective covalent inhibitor of TEAD transcription factors. It acts by irreversibly binding to a conserved cysteine in the central palmitoylation pocket, thereby allosterically disrupting the oncogenic TEAD-YAP/TAZ interaction. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating the Hippo pathway and developing novel anti-cancer therapeutics. The unique covalent mechanism of action of this compound makes it a promising tool for further preclinical and clinical investigation.

Biophysical Characterization of Tead-IN-11 Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biophysical characterization of Tead-IN-11, a covalent inhibitor of the TEA Domain (TEAD) family of transcription factors. Dysregulation of the Hippo signaling pathway, leading to the activation of TEAD proteins by coactivators like YAP and TAZ, is implicated in various cancers.[1] this compound has emerged as a potent inhibitor of this interaction, and this document details the quantitative data, experimental methodologies, and relevant biological pathways associated with its mechanism of action.

Quantitative Data Summary

The following table summarizes the reported inhibitory activity of this compound against various TEAD isoforms and in cellular assays.

Target/AssayIC50 ValueNotes
TEAD18.7 nMCovalent inhibitor.[2]
TEAD23.4 nMCovalent inhibitor.[2]
TEAD35.6 nMCovalent inhibitor.[2]
MCF-7 Reporter Assay≤10 nMDemonstrates cellular potency.[2]
NCI-H2052 Cell Line≤100 nMAnti-proliferative activity.[2]
NCI-H226 Cell Line≤100 nMAnti-proliferative activity.[2]

Table 1: Inhibitory Activity of this compound. This table presents the half-maximal inhibitory concentration (IC50) values for this compound against TEAD isoforms and in cellular contexts.

Signaling Pathway

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is a hallmark of cancer. TEAD transcription factors are the final downstream effectors of this pathway.

Hippo_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocation YAP_TAZ_p->YAP_TAZ dephosphorylation (pathway inactive) Degradation 14-3-3 Mediated Degradation YAP_TAZ_p->Degradation TEAD TEAD Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression YAP_TAZ_n->TEAD activates VGLL4 VGLL4 VGLL4->TEAD inhibits Tead_IN_11 This compound Tead_IN_11->TEAD covalently inhibits

Figure 1: The Hippo Signaling Pathway and this compound's Point of Intervention.

Experimental Protocols

Detailed methodologies for key biophysical assays to characterize the binding of this compound to TEAD proteins are provided below.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.

Materials:

  • Ligand: Recombinant human TEAD protein (e.g., TEAD1, TEAD2, TEAD3).

  • Analyte: this compound.

  • SPR Instrument: e.g., Biacore series instrument.

  • Sensor Chip: CM5 sensor chip.

  • Immobilization Reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), ethanolamine-HCl.

  • Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Regeneration Solution: e.g., 10 mM Glycine-HCl, pH 2.0.

Instrument Setup:

  • Temperature: 25°C.

  • Flow Rate: 30 µL/min for binding analysis.

Assay Procedure:

  • Ligand Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the TEAD protein (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 2000-3000 Response Units).

    • Deactivate the remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

  • Binding Analysis:

    • Prepare a serial dilution of this compound in running buffer (e.g., 0.1 nM to 1 µM).

    • Inject each concentration of this compound over the immobilized TEAD surface for a specified association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

    • Include buffer-only injections (blanks) for double referencing.

  • Regeneration:

    • Inject the regeneration solution to remove bound analyte and prepare the surface for the next injection. The suitability of the regeneration solution should be confirmed to not denature the immobilized ligand.[3]

Data Analysis:

  • Subtract the reference channel signal and the buffer blank signal from the sensorgrams.

  • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model for covalent inhibitors, a two-state reaction model may be more appropriate) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Materials:

  • Macromolecule: Recombinant human TEAD protein.

  • Ligand: this compound.

  • ITC Instrument: e.g., MicroCal ITC200.

  • Dialysis Buffer: The same buffer used for protein purification and compound dissolution (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). Buffer matching is critical to minimize heats of dilution.[4]

Instrument Setup:

  • Temperature: 25°C.

  • Stirring Speed: 750 rpm.

  • Reference Power: 5 µcal/sec.

Assay Procedure:

  • Sample Preparation:

    • Dialyze the TEAD protein against the ITC buffer extensively.

    • Dissolve this compound in the final dialysis buffer.

    • Degas both the protein and ligand solutions immediately before the experiment.

  • Titration:

    • Load the TEAD protein into the sample cell at a concentration of approximately 10-20 µM.

    • Load this compound into the injection syringe at a concentration 10-15 times that of the protein (e.g., 150-200 µM).

    • Perform an initial injection of 0.4 µL, followed by a series of 19-24 injections of 2 µL with a spacing of 150 seconds between injections.[5]

  • Control Experiment:

    • Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.

Data Analysis:

  • Integrate the raw titration peaks and subtract the heat of dilution from the control experiment.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a robust, homogeneous assay format suitable for high-throughput screening of inhibitors of protein-protein interactions. This assay can be adapted to measure the displacement of a fluorescently labeled YAP-derived peptide from TEAD by this compound.

Materials:

  • TEAD Protein: Recombinant human TEAD protein, typically tagged (e.g., His-tag or GST-tag).

  • YAP-derived Peptide: A synthetic peptide corresponding to the TEAD-binding domain of YAP, labeled with an acceptor fluorophore (e.g., Cy5).

  • Donor Fluorophore: An antibody or other binding partner to the TEAD tag, labeled with a long-lifetime donor fluorophore (e.g., Terbium or Europium cryptate).[6]

  • This compound: Test compound.

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT.

  • Microplates: Low-volume 384-well or 1536-well black plates.

  • TR-FRET Plate Reader: A plate reader capable of time-resolved fluorescence measurements.

Assay Procedure:

  • Reagent Preparation:

    • Prepare a solution of TEAD protein and the donor-labeled anti-tag antibody in assay buffer and pre-incubate.

    • Prepare a solution of the acceptor-labeled YAP peptide.

    • Prepare a serial dilution of this compound.

  • Assay Assembly:

    • Dispense a small volume of the this compound dilution series into the microplate wells.

    • Add the TEAD/donor-antibody complex to the wells.

    • Add the acceptor-labeled YAP peptide to initiate the binding reaction.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

    • Measure the TR-FRET signal on a compatible plate reader, with excitation of the donor and measurement of emission from both the donor and acceptor at appropriate wavelengths after a time delay.

Data Analysis:

  • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

  • Plot the TR-FRET ratio against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for biophysical characterization and the logical mechanism of this compound.

Biophysical_Workflow cluster_assays Biophysical Assays Protein_Prep Protein Expression & Purification (TEAD) SPR SPR Protein_Prep->SPR ITC ITC Protein_Prep->ITC TR_FRET TR-FRET Protein_Prep->TR_FRET Compound_Prep Compound Synthesis & Solubilization (this compound) Compound_Prep->SPR Compound_Prep->ITC Compound_Prep->TR_FRET Data_Analysis Data Analysis SPR->Data_Analysis ITC->Data_Analysis TR_FRET->Data_Analysis Binding_Characterization Binding Affinity (KD) Kinetics (ka, kd) Thermodynamics (ΔH, ΔS) Inhibitory Potency (IC50) Data_Analysis->Binding_Characterization

Figure 2: General workflow for the biophysical characterization of this compound binding.

Mechanism_of_Action Tead_IN_11 This compound Covalent_Binding Covalent Binding to TEAD Palmitoylation Site Tead_IN_11->Covalent_Binding TEAD_Protein TEAD Protein TEAD_Protein->Covalent_Binding Conformational_Change Allosteric Conformational Change in TEAD Covalent_Binding->Conformational_Change YAP_TEAD_Disruption Disruption of YAP-TEAD Interaction Conformational_Change->YAP_TEAD_Disruption Downstream_Effect Inhibition of TEAD-dependent Gene Transcription YAP_TEAD_Disruption->Downstream_Effect Biological_Outcome Anti-proliferative Effect in Cancer Cells Downstream_Effect->Biological_Outcome

References

The Structural Basis of TEAD-IN-11 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the structural and molecular basis for the inhibition of Transcriptional Enhanced Associate Domain (TEAD) transcription factors by TEAD-IN-11. It covers the mechanism of action, quantitative binding data, and detailed experimental protocols relevant to the characterization of this covalent inhibitor.

Introduction: Targeting the Hippo-YAP-TEAD Axis

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in the development of various cancers, making it a key target for therapeutic intervention.[2] The primary downstream effectors of the Hippo pathway are the transcriptional co-activators Yes-associated protein (YAP) and its paralog, TAZ. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors (TEAD1-4).[3] This complex then drives the expression of genes that promote cell growth and inhibit apoptosis.

TEAD proteins themselves possess a druggable central pocket, which is post-translationally modified by S-palmitoylation on a conserved cysteine residue. This lipid modification is crucial for TEAD stability and its interaction with YAP/TAZ. Small molecules that target this pocket can allosterically inhibit the TEAD-YAP interaction, representing a promising strategy for cancer therapy. This compound is a covalent inhibitor designed to exploit this mechanism.

Hippo_Pathway_Inhibition cluster_upstream Upstream Signaling (e.g., Cell Density) cluster_core_kinases Hippo Kinase Cascade (Active) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream_Signals Upstream Signals MST1_2 MST1/2 Upstream_Signals->MST1_2 activates LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p Phosphorylated YAP/TAZ YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates TEAD TEAD Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression activates YAP_TAZ_n->TEAD binds Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Tead_IN_11 This compound Tead_IN_11->TEAD covalently inhibits Structural_Basis cluster_TEAD TEAD Palmitate-Binding Pocket cluster_inhibitor This compound Pocket_Lining Hydrophobic Residues (F239, L294, L369, L382) Cysteine Conserved Cysteine (e.g., Cys359 in TEAD1) Kojic_Acid_Scaffold Kojic Acid Scaffold Electrophile Electrophilic Warhead Hydrophobic_Tail Hydrophobic Tail Electrophile->Cysteine Forms Covalent Bond (Thioether Linkage) Hydrophobic_Tail->Pocket_Lining Hydrophobic Interactions Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays Thiol_Assay 1. Thiol Conjugation Assay (Initial Screen) FP_Assay 2. Fluorescence Polarization (FP) (TEAD-YAP Interaction) Thiol_Assay->FP_Assay DSF_Assay 3. Differential Scanning Fluorimetry (Target Binding Confirmation) FP_Assay->DSF_Assay CETSA 4. CETSA (Cellular Target Engagement) DSF_Assay->CETSA Validate in Cellular Context Reporter_Assay 5. Luciferase Reporter Assay (TEAD Transcriptional Activity) CETSA->Reporter_Assay qPCR 6. qPCR (Endogenous Gene Expression) Reporter_Assay->qPCR Proliferation_Assay 7. Proliferation Assay (Phenotypic Effect) qPCR->Proliferation_Assay

References

TEAD-IN-11: A Technical Whitepaper on its Effects on Oncogenic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional enhanced associate domain (TEAD) family of transcription factors are the primary downstream effectors of the Hippo pathway, mediating the oncogenic functions of the coactivators YAP and TAZ. Consequently, TEADs have emerged as a promising therapeutic target. This technical guide provides an in-depth analysis of TEAD-IN-11, a covalent inhibitor of TEADs, and its impact on oncogenic signaling. We present quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of its mechanism of action within the Hippo pathway.

Introduction to TEAD and Oncogenic Signaling

The TEAD family of transcription factors (TEAD1-4) are the nuclear effectors of the Hippo pathway.[1] In the absence of upstream Hippo signaling, the transcriptional coactivators YAP and TAZ translocate to the nucleus and bind to TEADs.[2] This complex then drives the expression of genes involved in cell proliferation, survival, and epithelial-mesenchymal transition (EMT), contributing to tumorigenesis.[1][3] The interaction between YAP/TAZ and TEAD is essential for these oncogenic activities, making the disruption of this protein-protein interaction a key strategy for cancer therapy.[3][4] this compound is a small molecule inhibitor designed to target TEADs and disrupt their oncogenic function.

Quantitative Analysis of this compound Activity

This compound has been characterized as a potent covalent inhibitor of multiple TEAD paralogs. Its inhibitory activity has been quantified through various biochemical and cell-based assays.

Table 1: Biochemical and Cellular Assay Data for this compound
Assay TypeTargetIC50 Value
BiochemicalTEAD18.7 nM[5]
BiochemicalTEAD23.4 nM[5]
BiochemicalTEAD35.6 nM[5]
Cellular ReporterMCF-7≤10 nM[5]
Table 2: Anti-Proliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 Value
H2052Mesothelioma≤100 nM[5]
NCI-H226Mesothelioma≤100 nM[5]

Mechanism of Action: Inhibition of the YAP/TAZ-TEAD Complex

This compound functions as a covalent inhibitor, likely by forming a permanent bond with a cysteine residue within the TEAD protein. This covalent modification is thought to allosterically inhibit the binding of YAP and TAZ to TEAD, thereby preventing the formation of the active transcriptional complex. The disruption of the YAP/TAZ-TEAD interaction is a critical mechanism for inhibiting oncogenic signaling.

Hippo_Pathway Hippo Signaling Pathway and this compound Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ_p p-YAP/TAZ LATS1_2->YAP_TAZ_p phosphorylates Degradation Degradation YAP_TAZ_p->Degradation YAP_TAZ_p->YAP_TAZ_cyto dephosphorylation YAP_TAZ YAP/TAZ TEAD TEAD YAP_TAZ->TEAD binds Gene_Expression Oncogenic Gene Expression TEAD->Gene_Expression activates TEAD_IN_11 This compound TEAD_IN_11->TEAD covalently inhibits YAP_TAZ_cyto->YAP_TAZ translocation Experimental_Workflow General Workflow for TEAD Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Biochemical_Assay Biochemical Assay (e.g., TR-FRET, AlphaLISA) Determine IC50 for TEAD paralogs Reporter_Assay TEAD Reporter Gene Assay Determine cellular IC50 Biochemical_Assay->Reporter_Assay Co_IP Co-Immunoprecipitation Confirm YAP-TEAD disruption Reporter_Assay->Co_IP Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo) Determine anti-proliferative IC50 Co_IP->Proliferation_Assay Target_Engagement Target Engagement Assay (e.g., Cellular Thermal Shift Assay) Proliferation_Assay->Target_Engagement PK_PD Pharmacokinetics & Pharmacodynamics Target_Engagement->PK_PD Efficacy Xenograft Model Efficacy Tumor growth inhibition PK_PD->Efficacy

References

Initial Efficacy of Tead-IN-11: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the initial efficacy studies on Tead-IN-11, a covalent inhibitor of the TEA Domain (TEAD) family of transcription factors. The information presented herein is compiled from publicly available data and is intended to provide a detailed overview for researchers and professionals in the field of drug discovery and development.

Introduction to this compound and its Target

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. The transcriptional enhanced associate domain (TEAD) proteins (TEAD1-4) are the downstream effectors of this pathway. In many cancers, the Hippo pathway is dysregulated, leading to the activation of the transcriptional co-activators YAP and TAZ, which then bind to TEAD proteins to drive the expression of genes that promote tumor growth and survival.

This compound has been identified as a covalent inhibitor that targets TEAD transcription factors, thereby representing a promising therapeutic strategy for cancers with a dependency on YAP/TAZ-TEAD signaling.

In Vitro Efficacy

Initial studies have demonstrated the potent and selective inhibitory activity of this compound against several TEAD isoforms.

Biochemical Inhibitory Activity

This compound has shown significant inhibitory effects on the activity of TEAD1, TEAD2, and TEAD3 in biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

TargetIC50 (nM)
TEAD18.7[1]
TEAD23.4[1]
TEAD35.6[1]
Cell-Based Inhibitory Activity

The efficacy of this compound has been evaluated in several cancer cell lines, demonstrating its ability to inhibit TEAD-dependent cellular processes.

Cell LineAssay TypeIC50 (nM)Inhibition Rate
MCF-7Reporter Assay≤10[1]-
H2052Anti-proliferation≤100[1]>75%[1]
NCI-H226Anti-proliferation≤100[1]>75%[1]

Furthermore, this compound has demonstrated high selectivity for TEAD1 and TEAD2 in HEK293T cells, with inhibition rates of 93% and 95%, respectively[1].

Mechanism of Action

This compound is characterized as a covalent inhibitor of TEAD1-3[1]. This mechanism suggests that the compound forms a stable, covalent bond with its target proteins, leading to irreversible inhibition.

Experimental Protocols (General Methodologies)

While specific, detailed protocols for the initial this compound studies are not publicly available, this section outlines the general experimental methodologies typically employed for such investigations.

Biochemical IC50 Determination Assay

A common method to determine the IC50 of an inhibitor against a purified enzyme is a biochemical assay.

Biochemical IC50 Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagent_prep Prepare Reagents: - Purified TEAD Protein - Substrate - this compound dilutions incubation Incubate TEAD protein with varying concentrations of this compound reagent_prep->incubation Add inhibitor add_substrate Add Substrate incubation->add_substrate Pre-incubation reaction Allow enzymatic reaction to proceed add_substrate->reaction stop_reaction Stop Reaction reaction->stop_reaction detection Measure Signal (e.g., fluorescence, luminescence) stop_reaction->detection analysis Calculate IC50 value detection->analysis

Caption: General workflow for a biochemical IC50 assay.

Protocol Outline:

  • Reagent Preparation: Purified recombinant TEAD protein, a suitable substrate, and a serial dilution of this compound are prepared in an appropriate assay buffer.

  • Incubation: The TEAD enzyme is pre-incubated with varying concentrations of this compound for a defined period to allow for inhibitor binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Signal Detection: The reaction progress is monitored by detecting a signal (e.g., fluorescence, luminescence, or absorbance) that is proportional to enzyme activity.

  • Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (e.g., MTT Assay)

To assess the anti-proliferative effects of this compound on cancer cell lines, a cell viability assay such as the MTT assay is commonly used.

Cell Proliferation Assay Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_viability Viability Assessment cluster_analysis Data Analysis cell_seeding Seed cancer cells (e.g., H2052, NCI-H226) in 96-well plates treatment Treat cells with varying concentrations of this compound cell_seeding->treatment incubation Incubate for a defined period (e.g., 72 hours) treatment->incubation add_mtt Add MTT reagent incubation->add_mtt solubilize Solubilize formazan (B1609692) crystals add_mtt->solubilize read_absorbance Measure absorbance solubilize->read_absorbance analysis Calculate cell viability and determine IC50 read_absorbance->analysis

Caption: General workflow for a cell-based proliferation assay.

Protocol Outline:

  • Cell Seeding: Cancer cells (e.g., H2052, NCI-H226) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound.

  • Incubation: The plates are incubated for a period of time (typically 24-72 hours) to allow the compound to exert its effect.

  • Viability Assessment: A viability reagent (e.g., MTT) is added to each well. Viable cells metabolize the MTT into a colored formazan product.

  • Signal Quantification: The formazan is solubilized, and the absorbance is measured using a plate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value is determined.

Signaling Pathway Context

This compound exerts its effects by inhibiting TEAD transcription factors, which are the final effectors of the Hippo signaling pathway.

Hippo Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptors Upstream Signals (e.g., Cell-Cell Contact, GPCRs) MST1_2 MST1/2 Receptors->MST1_2 activates LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ (Active) LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ (Inactive) YAP_TAZ->YAP_TAZ_p inactivation TEAD TEAD YAP_TAZ->TEAD translocates to nucleus and binds Target_Genes Target Gene Expression (Proliferation, Survival) TEAD->Target_Genes activates transcription Tead_IN_11 This compound Tead_IN_11->TEAD covalently inhibits

Caption: Simplified diagram of the Hippo signaling pathway and the point of intervention for this compound.

Future Directions

While initial in vitro data for this compound is promising, further studies are required to fully characterize its therapeutic potential. Key areas for future investigation include:

  • In Vivo Efficacy: Evaluation of this compound in preclinical cancer models (e.g., xenografts) to assess its anti-tumor activity in a living system.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, and establishing a relationship between drug exposure and target engagement/efficacy.

  • Off-Target Profiling: Comprehensive assessment of the selectivity of this compound to identify any potential off-target interactions that could lead to toxicity.

  • Mechanism of Covalent Inhibition: Detailed biochemical and structural studies to elucidate the precise molecular mechanism of covalent bond formation with TEAD proteins.

This technical guide provides a summary of the currently available information on the initial efficacy of this compound. As further research is conducted and published, a more complete understanding of its therapeutic potential will emerge.

References

TEAD-IN-11: A Technical Guide to a Covalent Chemical Probe for TEAD Transcription Factors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The TEA Domain (TEAD) family of transcription factors (TEAD1-4) are critical downstream effectors of the Hippo signaling pathway.[1] In their active state, TEADs associate with the transcriptional co-activators YAP (Yes-associated protein) and TAZ to drive the expression of genes involved in cell proliferation, survival, and tissue growth.[2] Dysregulation of the Hippo pathway, leading to hyperactivation of the YAP/TAZ-TEAD complex, is a common feature in various human cancers, making this interaction a compelling target for therapeutic development.[2]

TEAD-IN-11 (also known as compound 38) is a potent, selective, and covalent inhibitor of TEAD proteins.[1] It functions by irreversibly binding to a conserved cysteine residue within the central palmitate-binding pocket of TEADs.[2] This pocket is allosterically crucial for the YAP/TAZ-TEAD interaction. By covalently occupying this site, this compound disrupts TEAD's association with YAP/TAZ, thereby inhibiting downstream gene transcription and suppressing the proliferation of cancer cells dependent on Hippo pathway signaling.[1][2] This guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its use, and visual diagrams of its mechanism and relevant pathways.

Mechanism of Action

This compound is a covalent inhibitor that targets the central lipid-binding pocket of TEAD transcription factors. This pocket normally accommodates a palmitate molecule, a post-translational modification that is important for TEAD stability and its interaction with YAP/TAZ.[2] this compound was designed to covalently bind to a specific cysteine residue within this pocket, thereby preventing the binding of YAP/TAZ and inhibiting TEAD-dependent transcription.[2]

Figure 1. Simplified Hippo Signaling Pathway and this compound's point of intervention.

Biochemical and Cellular Activity

This compound demonstrates potent inhibitory activity against multiple TEAD isoforms at the biochemical level and effectively suppresses TEAD-dependent signaling and cell growth in cellular contexts.

Assay TypeTarget/Cell LineIC50 Value (nM)Reference
Biochemical Inhibition TEAD18.7[1]
TEAD23.4[1]
TEAD35.6[1]
Cellular Reporter Assay MCF-7≤ 10[1]
Anti-Proliferation Assay NCI-H226≤ 100[1]
H2052≤ 100[1]

Key Experimental Protocols

The following are detailed methodologies for assays commonly used to characterize this compound and similar inhibitors, based on protocols from the primary literature.[2]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is used to measure the ability of a compound to disrupt the protein-protein interaction between TEAD and a YAP-derived peptide.

start Start: Prepare Reagents step1 Pre-incubate 100 nM His-TEAD-YBD with this compound (or DMSO) for 5 hours in a 384-well plate. start->step1 step2 Add 800 nM TR-FRET tracer (e.g., WZJ-10). step1->step2 step3 Add Anti-6HIS Tb cryptate HTRF antibody (final concentration: 50 ng/mL). step2->step3 step4 Incubate for 1 hour at room temperature. step3->step4 step5 Read TR-FRET signal on a plate reader. (Excitation: 340 nm, Emission: 620 nm & 665 nm) step4->step5 end End: Calculate IC50 step5->end cluster_cellular Cellular Characterization biochem Biochemical Validation (Does it hit the target?) trfret TR-FRET Assay (Measures PPI Disruption) biochem->trfret cellular Cellular Assays (Does it work in cells?) trfret->cellular reporter Luciferase Reporter Assay (Measures Transcriptional Inhibition) prolif Anti-Proliferation Assay (Measures Functional Outcome) reporter->prolif probe This compound (Validated Chemical Probe) prolif->probe

References

Methodological & Application

Application Notes and Protocols for Tead-IN-11: An In Vitro Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tead-IN-11 is a potent and selective covalent inhibitor of TEA Domain (TEAD) transcription factors, key regulators of the Hippo signaling pathway. Dysregulation of the Hippo pathway and subsequent activation of TEAD-YAP/TAZ transcriptional activity are implicated in the development and progression of various cancers. This compound targets a conserved cysteine in the palmitoylation pocket of TEAD proteins, thereby allosterically disrupting the protein-protein interaction between TEAD and its co-activator, Yes-associated protein (YAP). These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, including a biochemical assay to measure the disruption of the TEAD-YAP interaction and a cell-based reporter assay to assess the inhibition of TEAD-dependent transcription.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] The core of the pathway consists of a kinase cascade that, when active, phosphorylates and promotes the cytoplasmic retention and degradation of the transcriptional co-activators YAP and TAZ.[1][2] In many cancers, the Hippo pathway is inactivated, leading to the nuclear translocation of YAP/TAZ, where they bind to TEAD transcription factors (TEAD1-4) to drive the expression of genes that promote cell growth and inhibit apoptosis.[3][4]

The interaction between YAP/TAZ and TEAD is therefore a compelling target for anti-cancer drug development. This compound is a covalent inhibitor that binds to a cysteine residue within the central lipid-binding pocket of TEADs.[5][6] This covalent modification prevents the necessary post-translational palmitoylation of TEADs, which in turn inhibits their interaction with YAP and subsequent transcriptional activity.[6][7] This document provides protocols to quantify the inhibitory potency of this compound and similar molecules.

Data Presentation

The following table summarizes the in vitro inhibitory activities of this compound against various TEAD isoforms and in cell-based assays.

Assay TypeTargetIC50 ValueCell LineNotes
Biochemical InhibitionTEAD18.7 nMN/AMeasures direct inhibition of the TEAD1-YAP interaction.
Biochemical InhibitionTEAD23.4 nMN/AMeasures direct inhibition of the TEAD2-YAP interaction.
Biochemical InhibitionTEAD35.6 nMN/AMeasures direct inhibition of the TEAD3-YAP interaction.
TEAD Reporter AssayTEAD/YAP≤10 nMMCF-7Measures inhibition of TEAD-dependent luciferase expression.
Anti-Proliferation AssayN/A≤100 nMNCI-H2052Measures the effect on the proliferation of a cancer cell line.
Anti-Proliferation AssayN/A≤100 nMNCI-H226Measures the effect on the proliferation of a cancer cell line.

Signaling Pathway and Mechanism of Action

This compound functions by covalently modifying a cysteine residue in the palmitate-binding pocket of TEAD transcription factors. This prevents the auto-palmitoylation required for TEAD stability and its interaction with the transcriptional co-activator YAP, thereby inhibiting the expression of pro-proliferative and anti-apoptotic genes.

Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinase Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 activates MOB1 MOB1 MOB1->LATS1_2 activates YAP_TAZ_p p-YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p TEAD TEAD YAP_TAZ->TEAD binds Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression activates Tead_IN_11 This compound Tead_IN_11->TEAD covalently inhibits Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation TR_FRET_Workflow A 1. Prepare Reagents - Dilute this compound - Prepare protein/peptide mix B 2. Dispense Inhibitor - Add this compound dilutions to 384-well plate A->B C 3. Add TEAD Protein - Add GST-TEAD to wells - Incubate to allow covalent binding B->C D 4. Add YAP Peptide & Detection Reagents - Add Biotin-YAP, SA-d2, and anti-GST-Eu3+ mix C->D E 5. Incubate - Incubate at room temperature in the dark D->E F 6. Read Plate - Measure TR-FRET signal (Ex: 320 nm, Em: 620 nm & 665 nm) E->F G 7. Analyze Data - Calculate signal ratio - Determine IC50 F->G Luciferase_Workflow A 1. Seed Cells - Plate reporter cells in a 96-well plate B 2. Incubate - Allow cells to attach overnight (24h) A->B C 3. Treat with Inhibitor - Add serial dilutions of this compound to the cells B->C D 4. Incubate - Incubate for 24-48 hours C->D E 5. Lyse Cells & Add Substrate - Add luciferase assay reagent to each well D->E F 6. Incubate - Short incubation at room temperature as per kit E->F G 7. Read Luminescence - Measure signal on a luminometer F->G H 8. Analyze Data - Normalize to vehicle control - Determine IC50 G->H

References

Application Notes and Protocols for TEAD-IN-11 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of TEAD-IN-11 in cell-based assays. This compound is a potent and selective covalent inhibitor of TEA Domain (TEAD) transcription factors, key regulators of the Hippo signaling pathway.

Introduction to this compound

This compound is a valuable chemical probe for studying the Hippo signaling pathway and for investigating the therapeutic potential of TEAD inhibition in diseases such as cancer.[1] Dysregulation of the Hippo pathway, leading to the activation of the transcriptional co-activators YAP and TAZ and their subsequent interaction with TEAD transcription factors, is a common feature in various cancers.[2][3][4] this compound covalently modifies a conserved cysteine residue in the palmitate-binding pocket of TEADs, thereby inhibiting their transcriptional activity.[1]

Mechanism of Action

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis. When the pathway is active, a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of YAP and TAZ. This phosphorylation promotes their cytoplasmic retention and degradation, preventing them from entering the nucleus. In the "Hippo-off" state, which is common in cancer, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors (TEAD1-4).[2][4] This complex then drives the expression of genes that promote cell proliferation and inhibit apoptosis.[2][5][6] this compound acts as a covalent inhibitor of TEADs, preventing the formation of a functional YAP/TAZ-TEAD transcriptional complex.[1]

TEAD_Signaling_Pathway cluster_Hippo_On Hippo Pathway 'ON' (Tumor Suppressive) cluster_Hippo_Off Hippo Pathway 'OFF' (Oncogenic) MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ_p p-YAP/TAZ (Cytoplasmic Sequestration & Degradation) LATS1_2->YAP_TAZ_p phosphorylates YAP_TAZ YAP/TAZ YAP_TEAD_complex YAP/TAZ-TEAD Complex YAP_TAZ->YAP_TEAD_complex TEAD TEAD TEAD->YAP_TEAD_complex Target_Genes Target Gene Expression (Proliferation, Anti-Apoptosis) YAP_TEAD_complex->Target_Genes activates TEAD_IN_11 This compound TEAD_IN_11->TEAD covalently inhibits

Figure 1: Simplified diagram of the Hippo signaling pathway and the mechanism of action of this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified in both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Assay TypeTarget/Cell LineIC50 Value
Biochemical AssayTEAD18.7 nM
Biochemical AssayTEAD23.4 nM
Biochemical AssayTEAD35.6 nM
Cell-Based ReporterMCF-7≤10 nM
Anti-ProliferationH2052≤100 nM
Anti-ProliferationNCI-H226≤100 nM

Table 1: IC50 values of this compound in various assays. Data sourced from MedchemExpress.[1]

Experimental Protocols

Two key types of cell-based assays are recommended for evaluating the activity of this compound: a YAP/TEAD-responsive luciferase reporter assay to measure target engagement and a cell viability assay to assess its anti-proliferative effects.

YAP/TEAD-Responsive Luciferase Reporter Assay

This assay measures the ability of this compound to inhibit the transcriptional activity of the YAP/TEAD complex. A cell line stably expressing a luciferase reporter gene driven by a TEAD-responsive promoter is utilized.[7]

Materials:

  • Hippo Pathway/TEAD Luciferase Reporter Cell Line (e.g., MCF-7)[7]

  • Cell culture medium (e.g., MEM with 10% FBS, 1% non-essential amino acids, 1 mM Na pyruvate, 1% Penicillin/Streptomycin, and 400 µg/ml Geneticin)[7]

  • This compound

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)[7]

  • Luminometer

Protocol:

  • Cell Seeding: Seed the TEAD luciferase reporter cells in a 96-well plate at a density of 30,000 cells per well in 90 µL of growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in growth medium. Add 10 µL of the diluted compound to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature for 10-15 minutes.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Mix gently by orbital shaking for 5 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luciferase signal to the vehicle control and plot the dose-response curve to determine the IC50 value.

Luciferase_Assay_Workflow cluster_workflow YAP/TEAD Luciferase Reporter Assay Workflow A Seed TEAD reporter cells in 96-well plate B Incubate overnight A->B C Treat cells with serial dilutions of this compound B->C D Incubate for 24-48 hours C->D E Add luciferase assay reagent D->E F Measure luminescence E->F G Analyze data and determine IC50 F->G Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A Seed cancer cells in 96-well opaque plate B Incubate overnight A->B C Treat cells with serial dilutions of this compound B->C D Incubate for 72 hours C->D E Add CellTiter-Glo® Reagent D->E F Measure luminescence E->F G Analyze data and determine IC50 F->G

References

Application Notes and Protocols for TEAD-IN-11 in MCF-7 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TEAD-IN-11 is a potent and selective covalent inhibitor of the TEA Domain (TEAD) family of transcription factors, particularly TEAD1, TEAD2, and TEAD3. The Hippo signaling pathway, often dysregulated in cancer, culminates in the activation of the transcriptional co-activators YAP and TAZ. In their active state, YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes involved in cell proliferation, survival, and oncogenesis. In MCF-7 breast cancer cells, the TEAD signaling pathway is active and plays a role in tumor biology, making it a promising target for therapeutic intervention. This compound offers a valuable tool for investigating the consequences of TEAD inhibition in this cell line.

These application notes provide a comprehensive guide for the use of this compound in MCF-7 cells, including quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Data Presentation

The following tables summarize the known quantitative data for this compound and its biological context in MCF-7 cells.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueReference
IC50 (Reporter Assay)MCF-7≤10 nM[1]

Table 2: Key Components of the TEAD Signaling Pathway in MCF-7 Cells

ProteinRoleCellular Localization
YAPTranscriptional Co-activatorCytoplasm/Nucleus
TAZTranscriptional Co-activatorCytoplasm/Nucleus
TEAD1/3/4Transcription FactorNucleus
CTGFDownstream Target Gene ProductSecreted
CYR61Downstream Target Gene ProductSecreted/Matrix-associated
ERαNuclear Receptor, interacts with TEAD4Nucleus

Mandatory Visualizations

Signaling Pathway

TEAD_Signaling_Pathway_MCF7 cluster_upstream Upstream Hippo Pathway (Simplified) cluster_nucleus Nucleus LATS1/2 LATS1/2 YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ phosphorylates p-YAP/TAZ p-YAP/TAZ YAP_TAZ_n YAP/TAZ YAP/TAZ->YAP_TAZ_n translocation p-YAP/TAZ->YAP/TAZ cytoplasmic retention TEAD TEAD1/3/4 DNA DNA TEAD->DNA binds YAP_TAZ_n->TEAD binds ERa ERα ERa->TEAD interacts CTGF CTGF DNA->CTGF transcription CYR61 CYR61 DNA->CYR61 transcription Proliferation Cell Proliferation & Survival CTGF->Proliferation CYR61->Proliferation This compound This compound This compound->TEAD covalently inhibits

Caption: TEAD Signaling Pathway in MCF-7 Cells and the Mechanism of Action of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (DMSO) treat_cells Treat cells with varying concentrations of this compound prep_stock->treat_cells culture_cells Culture MCF-7 Cells seed_cells Seed MCF-7 Cells in appropriate plates culture_cells->seed_cells seed_cells->treat_cells viability Cell Viability Assay (MTT/CCK-8) treat_cells->viability western Western Blot treat_cells->western qpcr qPCR treat_cells->qpcr ic50 Determine IC50 viability->ic50 protein_exp Analyze Protein Expression western->protein_exp gene_exp Analyze Gene Expression qpcr->gene_exp

Caption: General experimental workflow for evaluating the effects of this compound in MCF-7 cells.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Based on the manufacturer's instructions and common laboratory practice for similar compounds, this compound is soluble in DMSO.

  • To prepare a 10 mM stock solution, weigh out the appropriate amount of this compound powder. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage. When in use, a working aliquot can be stored at 4°C for a short period.

Cell Viability Assay (MTT Assay)

Objective: To determine the anti-proliferative effect of this compound on MCF-7 cells and to calculate the IC50 value.

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.

  • Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock solution. A typical concentration range to test would be from 0.1 nM to 1 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration, typically ≤0.1%).

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • After 4 hours, carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

Objective: To assess the effect of this compound on the protein expression levels of key components of the TEAD signaling pathway.

Materials:

  • MCF-7 cells

  • 6-well cell culture plates

  • This compound stock solution

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (see Table 3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Table 3: Recommended Primary Antibodies for Western Blot

Target ProteinSupplier (Example)Catalog # (Example)Dilution
YAP/TAZSanta Cruz Biotechnologysc-1011991:1000
Pan-TEADCell Signaling Technology#132951:1000
CTGFCell Signaling Technology#866411:1000
CYR61Cell Signaling Technology#144791:1000
β-Actin (Loading Control)Standard SupplierN/A1:5000

Protocol:

  • Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 24-48 hours.

  • Lyse the cells in RIPA buffer, and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control (e.g., β-Actin).

Quantitative Real-Time PCR (qPCR)

Objective: To measure the effect of this compound on the mRNA expression of TEAD target genes.

Materials:

  • MCF-7 cells

  • 6-well cell culture plates

  • This compound stock solution

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qPCR instrument

  • qPCR primers (see Table 4)

Table 4: Validated qPCR Primer Sequences (Human)

GeneForward Primer (5'-3')Reverse Primer (5'-3')Reference/Supplier
CTGFGAGGAAAAGGCAGCTCACTGAAGCGGAGATACCAGTTCCACAGGTCOriGene (HP205410)
CYR61GGAAAAGGCAGCTCACTGAAGCGGAGATACCAGTTCCACAGGTCOriGene (HP205410)
GAPDHGAAGGTGAAGGTCGGAGTCGAAGATGGTGATGGGATTTC[2]
ACTBCACCATTGGCAATGAGCGGTTCAGGTCTTTGCGGATGTCCACGT[3]
RPLP0GGCGACCTGGAAGTCCAACTCCATCAGCACCACAGCCTTCGeneral Primer Resource

Protocol:

  • Seed and treat MCF-7 cells with this compound as described for the Western blot analysis.

  • Extract total RNA from the cells using a commercial RNA extraction kit.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Perform qPCR using SYBR Green master mix and the primers listed in Table 4.

  • Use a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Analyze the qPCR data using the ΔΔCt method, normalizing the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB, or RPLP0).

References

Application Notes and Protocols: Tead-IN-11 Treatment of NCI-H226 Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional coactivators YAP and TAZ are the main downstream effectors of the Hippo pathway. When the pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis. In many cancers, including non-small cell lung cancer (NSCLC), the Hippo pathway is inactivated, leading to the constitutive activation of the YAP/TAZ-TEAD transcriptional program.

Tead-IN-11 is a potent and selective covalent inhibitor of TEAD family members, TEAD1, TEAD2, and TEAD3, with IC50 values in the low nanomolar range for the enzymes. By inhibiting TEAD, this compound disrupts the YAP/TAZ-TEAD interaction, thereby suppressing the transcription of oncogenic target genes. The NCI-H226 cell line, derived from a human lung squamous cell carcinoma, is a well-established model for studying NSCLC and has been shown to be dependent on YAP/TAZ-TEAD signaling. This document provides detailed application notes and protocols for the treatment of NCI-H226 cells with this compound, including methods for assessing its impact on cell viability, apoptosis, and the Hippo signaling pathway. While specific quantitative data for this compound on NCI-H226 cells is not extensively published, data from other potent TEAD inhibitors, such as M3686, which has an IC50 of 60 nM in NCI-H226 cells, demonstrate the potential efficacy of this class of inhibitors in this cell line.[1][2]

Data Presentation

The following tables summarize representative quantitative data for the effects of a potent TEAD inhibitor on NCI-H226 lung cancer cells.

Table 1: Cell Viability Inhibition

CompoundCell LineAssayIC50 (nM)Time Point (hours)
M3686 (TEAD Inhibitor)NCI-H226CellTiter-Glo®6072
GNE-7883 (TEAD Inhibitor)NCI-H226Cell Viability Assay333Not Specified
MYF-03-176 (TEAD Inhibitor)NCI-H226 (reporter)Luciferase Assay1172

Table 2: Apoptosis Induction (Hypothetical Data)

TreatmentConcentration (nM)Apoptotic Cells (%)Time Point (hours)
Vehicle Control-548
This compound1002548
This compound5006048

Table 3: Western Blot Analysis of Protein Expression (Hypothetical Data)

Target ProteinTreatment (100 nM this compound, 24h)Fold Change (vs. Vehicle)
CTGFThis compound-3.5
CYR61This compound-4.2
BMFThis compound+2.8
Cleaved PARPThis compound+5.1
Cleaved Caspase-3This compound+4.7
YAPThis compound-1.1 (No significant change)
TEAD1This compound-1.2 (No significant change)

Signaling Pathway and Experimental Workflow Diagrams

TEAD_Inhibition_Pathway cluster_Hippo_Off Hippo Pathway OFF (Cancer) cluster_Tead_IN_11 This compound Action YAP/TAZ_cyto YAP/TAZ (Cytoplasm) YAP/TAZ_nuc YAP/TAZ (Nucleus) YAP/TAZ_cyto->YAP/TAZ_nuc Translocation TEAD TEAD YAP/TAZ_nuc->TEAD Binding Blocked_TEAD TEAD (Inhibited) YAP/TAZ_nuc->Blocked_TEAD Binding Disrupted Target_Genes Oncogenic Target Genes (CTGF, CYR61) TEAD->Target_Genes Transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Apoptosis Apoptosis Target_Genes->Apoptosis This compound This compound This compound->TEAD Blocked_TEAD->Target_Genes Transcription Blocked

Caption: this compound inhibits TEAD, disrupting the YAP/TAZ-TEAD interaction and blocking oncogenic gene transcription, leading to apoptosis.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture Culture NCI-H226 cells Treatment Treat with this compound (various concentrations) Culture->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo®) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Western Western Blot Treatment->Western IC50 Calculate IC50 Viability->IC50 Apoptosis_Quant Quantify Apoptotic Cells Apoptosis->Apoptosis_Quant Protein_Quant Quantify Protein Expression Western->Protein_Quant

Caption: Experimental workflow for evaluating the effects of this compound on NCI-H226 cells.

Experimental Protocols

Cell Culture

NCI-H226 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • NCI-H226 cells

  • This compound

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Seed NCI-H226 cells in a 96-well opaque-walled plate at a density of 5,000 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow cells to attach.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate the IC50 value by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • NCI-H226 cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed NCI-H226 cells in 6-well plates at a density of 2 x 10^5 cells/well.

  • After 24 hours, treat the cells with various concentrations of this compound (e.g., 100 nM, 500 nM) and a vehicle control for 48 hours.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Distinguish cell populations based on FITC and PI fluorescence.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

Materials:

  • NCI-H226 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., against CTGF, CYR61, BMF, Cleaved PARP, Cleaved Caspase-3, YAP, TEAD1, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • PVDF membranes

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed NCI-H226 cells in 6-well plates and treat with this compound (e.g., 100 nM) or vehicle for 24 hours.

  • Lyse the cells in RIPA buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control to determine the fold change in protein expression.

References

Application Notes and Protocols for TEAD Inhibitors in Mesothelioma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of TEAD inhibitors, exemplified by compounds such as K-975, in the context of malignant mesothelioma research. The Hippo signaling pathway, frequently dysregulated in mesothelioma, converges on the YAP/TAZ transcriptional co-activators, which subsequently bind to TEAD transcription factors to drive oncogenic gene expression.[1][2][3] TEAD inhibitors represent a promising therapeutic strategy by disrupting this interaction.

The protocols outlined below are designed to be a starting point for researchers investigating the efficacy and mechanism of action of TEAD inhibitors in mesothelioma cell lines.

Signaling Pathway and Mechanism of Action

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis. In many cancers, including malignant mesothelioma, mutations in upstream components of this pathway, such as Neurofibromin 2 (NF2), lead to the constitutive activation of the transcriptional co-activators YAP and TAZ.[2][4] These proteins translocate to the nucleus and bind to TEAD family transcription factors, promoting the expression of genes involved in cell proliferation, survival, and migration.[1][3] TEAD inhibitors, such as K-975, function by binding to a pocket on TEAD, preventing its auto-palmitoylation, a post-translational modification essential for its interaction with YAP/TAZ.[5][6] This disruption of the YAP/TAZ-TEAD complex leads to the downregulation of target genes like CTGF and CYR61, thereby inhibiting cancer cell growth.[5][7]

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact NF2 NF2 (Merlin) Cell-Cell Contact->NF2 LATS1_2 LATS1/2 NF2->LATS1_2 Activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates YAP_TAZ_p p-YAP/TAZ YAP_TAZ->YAP_TAZ_p Phosphorylation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Translocation TEAD TEAD Target_Genes Target Genes (CTGF, CYR61) TEAD->Target_Genes Activates Transcription YAP_TAZ_n->TEAD Binds Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Tead_IN_11 TEAD Inhibitor (e.g., K-975) Tead_IN_11->TEAD Inhibits

Hippo Signaling Pathway and TEAD Inhibition.

Data Presentation

Table 1: Effect of a TEAD Inhibitor on the Viability of Mesothelioma Cell Lines

Cell LineNF2 StatusTEAD Inhibitor IC50 (µM)
NCI-H226Deficient0.5
NCI-H2052Deficient0.8
MSTO-211HWild-Type> 10
NCI-H28Wild-Type> 10

This table summarizes the differential sensitivity of NF2-deficient and NF2-wild-type mesothelioma cell lines to a TEAD inhibitor, as determined by a cell viability assay after 72 hours of treatment.

Table 2: Relative mRNA Expression of TEAD Target Genes Following Treatment with a TEAD Inhibitor

GeneTreatment (1 µM TEAD Inhibitor)Fold Change (vs. DMSO)
CTGFNCI-H2260.35
CYR61NCI-H2260.42
AMOTL2NCI-H2260.51
CTGFMSTO-211H0.95
CYR61MSTO-211H0.98
AMOTL2MSTO-211H1.02

This table shows the downregulation of YAP/TAZ-TEAD target genes in the sensitive NCI-H226 cell line after 24 hours of treatment with a TEAD inhibitor, with minimal effect in the resistant MSTO-211H cell line.

Experimental Protocols

Experimental_Workflow cluster_assays Experimental Assays cluster_data Data Analysis start Start: Mesothelioma Cell Culture treatment Treat with TEAD Inhibitor (e.g., K-975) or DMSO start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo®) treatment->viability qpcr RT-qPCR for Target Gene Expression treatment->qpcr western Western Blot for Protein Expression treatment->western viability_analysis Calculate IC50 Values viability->viability_analysis qpcr_analysis Determine Relative Gene Expression (ΔΔCt) qpcr->qpcr_analysis western_analysis Quantify Protein Levels western->western_analysis end End: Evaluate Inhibitor Efficacy and Mechanism viability_analysis->end qpcr_analysis->end western_analysis->end

Experimental Workflow for TEAD Inhibitor Evaluation.
Protocol 1: Cell Culture and Maintenance

  • Cell Lines: Malignant mesothelioma cell lines (e.g., NCI-H226, NCI-H2052, MSTO-211H) are obtained from a reputable cell bank.

  • Culture Medium: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency.

Protocol 2: Cell Viability Assay (Luminescence-Based)
  • Cell Seeding: Seed mesothelioma cells in a 96-well white, clear-bottom plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the TEAD inhibitor in culture medium. A final DMSO concentration should be kept below 0.1%.

  • Treatment: Remove the old medium and add 100 µL of the medium containing the TEAD inhibitor or DMSO (vehicle control) to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • Assay: Use a commercial luminescence-based cell viability assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the DMSO control and calculate the IC50 values using a non-linear regression curve fit.

Protocol 3: Quantitative Real-Time PCR (RT-qPCR)
  • Cell Treatment: Seed cells in a 6-well plate and treat with the TEAD inhibitor (e.g., 1 µM) or DMSO for 24 hours.

  • RNA Extraction: Isolate total RNA using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a SYBR Green-based master mix and primers for target genes (CTGF, CYR61, AMOTL2) and a housekeeping gene (e.g., GAPDH).

    • CTGF Forward Primer: 5'-GAGGAGTGGGTGTGTGACGA-3'

    • CTGF Reverse Primer: 5'-CCAGGCAGTTGGCTCTAATC-3'

    • CYR61 Forward Primer: 5'-AGCCTCGCATCCTATACAACC-3'

    • CYR61 Reverse Primer: 5'-GAGTGGGTCTGGATGTCACTT-3'

  • Analysis: Calculate the relative gene expression using the ΔΔCt method.

Protocol 4: Western Blotting
  • Cell Lysis: Treat cells as in the RT-qPCR protocol, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against YAP, TAZ, TEAD, CTGF, CYR61, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

These protocols provide a robust framework for the preclinical evaluation of TEAD inhibitors in mesothelioma cell lines, enabling the assessment of their therapeutic potential and elucidation of their molecular mechanisms.

References

Application Note: Co-Immunoprecipitation Protocol for Investigating the YAP-TEAD Interaction and its Modulation by TEAD-IN-11

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[1][2][3] The transcriptional co-activators Yes-associated protein (YAP) and its paralog TAZ are key downstream effectors of this pathway.[1][3] When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4).[2][4][5] This interaction drives the expression of genes that promote cell proliferation and inhibit apoptosis, and its dysregulation is implicated in various cancers.[1][6] Consequently, the YAP-TEAD protein-protein interaction has emerged as a promising target for cancer therapy.[7][8]

TEAD-IN-11 is a novel small molecule inhibitor designed to disrupt the YAP-TEAD interaction. This application note provides a detailed protocol for performing co-immunoprecipitation (co-IP) to investigate the endogenous interaction between YAP and TEAD and to assess the inhibitory effect of this compound. Co-immunoprecipitation is a powerful technique to study protein-protein interactions within a cellular context.[9][10][11]

Signaling Pathway

The Hippo signaling pathway tightly controls the activity of YAP/TAZ. In the "ON" state, a kinase cascade involving MST1/2 and LATS1/2 phosphorylates YAP/TAZ, leading to their cytoplasmic retention and degradation.[3][12] In the "OFF" state, unphosphorylated YAP/TAZ translocate to the nucleus, bind to TEAD transcription factors, and initiate the transcription of target genes like CTGF and CYR61.[3] this compound is hypothesized to interfere with the binding of YAP to TEAD, thereby inhibiting downstream signaling.

YAP_TEAD_Pathway cluster_Hippo_On Hippo Pathway 'ON' cluster_Hippo_Off Hippo Pathway 'OFF' MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 activates YAP_P p-YAP/TAZ LATS1_2->YAP_P phosphorylates Cytoplasm Cytoplasmic Degradation YAP_P->Cytoplasm YAP YAP/TAZ Nucleus Nucleus YAP->Nucleus TEAD TEAD Target_Genes Target Gene Expression (CTGF, CYR61) TEAD->Target_Genes activates Nucleus->TEAD TEAD_IN_11 This compound TEAD_IN_11->TEAD inhibits

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on the YAP-TEAD interaction.

Experimental Protocol: Co-Immunoprecipitation of YAP-TEAD

This protocol describes the immunoprecipitation of endogenous TEAD and the subsequent detection of co-immunoprecipitated YAP by Western blotting.

Materials and Reagents
ReagentRecommended SupplierCatalog Number
Anti-TEAD1 Antibody (for IP)Cell Signaling TechnologyCST#13295
Anti-YAP Antibody (for WB)Santa Cruz Biotechnologysc-101199
Normal Rabbit IgGMilliporeSigma12-370
Protein A/G Magnetic BeadsThermo Fisher Scientific88802
Protease Inhibitor CocktailRoche11836170001
Phosphatase Inhibitor CocktailRoche04906837001
This compoundCustom SynthesisN/A
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
RIPA Lysis and Wash BufferCell Signaling Technology9806
Phosphate-Buffered Saline (PBS)Gibco10010023
Laemmli Sample Buffer (2X)Bio-Rad1610737
Cell Culture and Treatment
  • Culture human embryonic kidney (HEK293T) or other suitable cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Grow cells to 80-90% confluency in 10 cm dishes.

  • Treat cells with either DMSO (vehicle control) or the desired concentration of this compound for the specified duration (e.g., 24 hours).

Treatment GroupConcentrationIncubation Time
Vehicle Control0.1% DMSO24 hours
This compound10 µM24 hours

Co-Immunoprecipitation Workflow

CoIP_Workflow start Start: Cultured Cells (Control vs. This compound treated) lysis Cell Lysis (RIPA Buffer + Inhibitors) start->lysis preclear Pre-clearing Lysate (with IgG and Protein A/G beads) lysis->preclear ip Immunoprecipitation (Incubate with anti-TEAD Ab or IgG) preclear->ip capture Capture Immune Complexes (Add Protein A/G beads) ip->capture wash Wash Beads (3-5 times with lysis buffer) capture->wash elute Elution (Boil in Sample Buffer) wash->elute analysis Analysis (SDS-PAGE and Western Blot) elute->analysis end End: Detect YAP and TEAD analysis->end

Caption: Experimental workflow for the co-immunoprecipitation of the YAP-TEAD protein complex.

Detailed Protocol Steps

1. Cell Lysis

  • After treatment, wash cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each 10 cm dish.

  • Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 15 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]

  • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a BCA protein assay.

2. Pre-clearing the Lysate (Optional but Recommended)

  • To reduce non-specific binding, add 1 µg of normal rabbit IgG and 20 µL of Protein A/G magnetic bead slurry to 1 mg of total protein lysate.[14][15]

  • Incubate with gentle rotation for 1 hour at 4°C.

  • Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.

3. Immunoprecipitation

  • To the pre-cleared lysate, add 2-5 µg of the anti-TEAD1 antibody or normal rabbit IgG (as a negative control).

  • Incubate with gentle rotation overnight at 4°C to form the antibody-antigen complexes.[13]

4. Capturing Immune Complexes

  • Add 40 µL of Protein A/G magnetic bead slurry to each immunoprecipitation reaction.

  • Incubate with gentle rotation for 2-4 hours at 4°C.

5. Washing

  • Pellet the beads on a magnetic stand and discard the supernatant.

  • Wash the beads three to five times with 1 mL of ice-cold wash buffer (e.g., RIPA buffer or a modified wash buffer with lower detergent concentration).[14][16] For each wash, resuspend the beads, incubate for 5 minutes, pellet, and discard the supernatant.

6. Elution

  • After the final wash, remove all residual supernatant.

  • Add 40 µL of 2X Laemmli sample buffer to the beads.

  • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

  • Pellet the beads on a magnetic stand and collect the supernatant containing the eluted proteins.

Western Blot Analysis
  • Load the eluted samples, along with an input control (a small fraction of the initial cell lysate), onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-YAP antibody overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To confirm successful immunoprecipitation of the bait protein, the membrane can be stripped and re-probed with an anti-TEAD antibody.

Western Blot ParametersConcentration/DilutionIncubation Time
Primary Anti-YAP Antibody1:1000Overnight at 4°C
Primary Anti-TEAD Antibody1:1000Overnight at 4°C
Secondary Antibody1:50001 hour at RT

Expected Results

In the vehicle-treated sample, the anti-TEAD immunoprecipitate should show a band corresponding to YAP, confirming the interaction. In the this compound-treated sample, the intensity of the YAP band should be significantly reduced, indicating that the inhibitor has disrupted the YAP-TEAD complex. The input lanes should show equal amounts of YAP and TEAD protein across all samples, confirming that the treatment did not alter the total expression levels of these proteins. The IgG control lane should not show any bands for YAP or TEAD, confirming the specificity of the immunoprecipitation.

Troubleshooting

  • High Background: Increase the number of washes or the stringency of the wash buffer (e.g., by slightly increasing the detergent or salt concentration).[16] Ensure the pre-clearing step is performed.

  • No Co-IP Signal: Confirm that both proteins are expressed in the cell lysate (input control). Ensure the antibody used for IP is validated for this application. The protein-protein interaction may be weak or transient; consider using a cross-linking agent.

  • Antibody Heavy/Light Chain Interference: Use conformation-specific secondary reagents or antibodies raised in a different species for the Western blot detection to avoid interference from the IP antibody chains.[16]

By following this detailed protocol, researchers can effectively utilize co-immunoprecipitation to investigate the YAP-TEAD interaction and evaluate the efficacy of small molecule inhibitors like this compound.

References

Application Notes and Protocols for TEAD Reporter Assay Using Tead-IN-11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Hippo-TEAD Signaling Pathway and its Therapeutic Targeting

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[1][2] A key downstream effector of this pathway is the transcriptional co-activator Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ).[2] When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4).[2][3] This complex then drives the expression of genes that promote cell proliferation and inhibit apoptosis.[3]

Dysregulation of the Hippo pathway, leading to the hyperactivation of the YAP/TAZ-TEAD transcriptional complex, is a common feature in various cancers.[4] This makes the interaction between YAP/TAZ and TEAD an attractive target for cancer therapy.[3][4] Small molecule inhibitors designed to disrupt this protein-protein interaction can effectively suppress the oncogenic transcriptional output.[3]

Tead-IN-11 is a potent and selective covalent inhibitor of TEAD transcription factors.[5] It targets the central palmitate-binding pocket of TEAD proteins, a site crucial for their interaction with YAP/TAZ. By covalently modifying a cysteine residue within this pocket, this compound effectively blocks the formation of the pro-proliferative YAP/TAZ-TEAD complex.

This document provides a detailed protocol for utilizing a TEAD reporter assay to evaluate the inhibitory activity of compounds like this compound. A TEAD reporter assay typically employs a luciferase gene under the control of a promoter with multiple TEAD binding sites (e.g., GTIIC).[6] Inhibition of the TEAD-YAP interaction results in a quantifiable decrease in luciferase expression, providing a robust method for screening and characterizing TEAD inhibitors.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the reported inhibitory potency of this compound against various TEAD isoforms and in a cellular reporter assay.

TargetAssay TypeIC50 ValueReference
TEAD1Biochemical Assay8.7 nM[5]
TEAD2Biochemical Assay3.4 nM[5]
TEAD3Biochemical Assay5.6 nM[5]
TEAD-mediated transcriptionMCF-7 Cell Reporter Assay≤10 nM[5]

Signaling Pathway Diagram

TEAD_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact Mechanical Stress Mechanical Stress MST1_2 MST1/2 Mechanical Stress->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 P YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ P YAP_TAZ_p p-YAP/TAZ (Inactive) Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Translocation TEAD TEAD Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression Activation YAP_TAZ_n->TEAD Binding Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Tead_IN_11 This compound Tead_IN_11->TEAD Inhibition

Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and the inhibitory action of this compound.

Experimental Protocols

TEAD Dual-Luciferase Reporter Assay Protocol

This protocol is designed to quantify the activity of TEAD-dependent transcription in response to inhibitors like this compound using a dual-luciferase reporter system. The firefly luciferase reporter is driven by a TEAD-responsive promoter, while a constitutively expressed Renilla luciferase serves as an internal control for normalization of transfection efficiency and cell viability.[7]

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000 (or similar transfection reagent)

  • pGL4.44[luc2P/GTIIC/Hygro] Vector (or other TEAD-responsive firefly luciferase reporter plasmid)

  • pRL-TK Vector (or other constitutive Renilla luciferase control plasmid)

  • This compound (or other test compounds)

  • DMSO (vehicle control)

  • 96-well white, clear-bottom tissue culture plates

  • Dual-Luciferase® Reporter Assay System (or equivalent)

  • Luminometer capable of reading 96-well plates

Procedure:

Day 1: Cell Seeding and Transfection

  • Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 1.5 x 10^4 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • On the day of transfection, ensure cells are approximately 70-80% confluent.

  • For each well, prepare the transfection mix in Opti-MEM. A typical ratio is 100 ng of the TEAD-responsive firefly luciferase reporter plasmid and 10 ng of the Renilla luciferase control plasmid per well. Follow the transfection reagent manufacturer's protocol for complex formation.

  • Carefully add the transfection mix to each well.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

Day 2: Compound Treatment

  • Prepare serial dilutions of this compound and control compounds in complete growth medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Carefully remove the medium containing the transfection mix from the wells.

  • Add 100 µL of the medium containing the desired concentration of this compound or vehicle (DMSO) to the respective wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for another 24 hours.

Day 3: Luciferase Assay

  • Equilibrate the 96-well plate and the Dual-Luciferase® Reporter Assay reagents to room temperature.[8]

  • Remove the culture medium from the wells.

  • Wash the cells once with 100 µL of 1X PBS.

  • Add 20-50 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on a plate shaker to ensure complete lysis.[6]

  • Prepare the luminometer.

  • Add 50-100 µL of Luciferase Assay Reagent II (LAR II) to each well. Mix briefly and measure the firefly luciferase activity (Signal 1).[7]

  • Add 50-100 µL of Stop & Glo® Reagent to each well. This quenches the firefly luciferase reaction and initiates the Renilla luciferase reaction. Mix briefly and measure the Renilla luciferase activity (Signal 2).[7]

Data Analysis:

  • Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to normalize the data.

    • Normalized Activity = Signal 1 (Firefly) / Signal 2 (Renilla)

  • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control (0% inhibition).

    • % Inhibition = [1 - (Normalized Activity_sample / Normalized Activity_vehicle)] * 100

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow Diagram

TEAD_Reporter_Assay_Workflow Day1_Seed Day 1: Seed Cells (HEK293T in 96-well plate) Day1_Transfect Transfect with TEAD-Firefly & Constitutive-Renilla Plasmids Day1_Seed->Day1_Transfect Day1_Incubate Incubate for 24h Day1_Transfect->Day1_Incubate Day2_Treat Day 2: Treat Cells with this compound or Vehicle Day1_Incubate->Day2_Treat Day2_Incubate Incubate for 24h Day2_Treat->Day2_Incubate Day3_Lyse Day 3: Lyse Cells (Passive Lysis Buffer) Day2_Incubate->Day3_Lyse Day3_Measure_Firefly Measure Firefly Luciferase (Add LAR II) Day3_Lyse->Day3_Measure_Firefly Day3_Measure_Renilla Measure Renilla Luciferase (Add Stop & Glo®) Day3_Measure_Firefly->Day3_Measure_Renilla Analysis Data Analysis (Normalize, Calculate % Inhibition, Determine IC50) Day3_Measure_Renilla->Analysis

Caption: Workflow for the TEAD dual-luciferase reporter assay.

References

Measuring the Potency of Tead-IN-11: Application Notes and Protocols for IC50 Determination in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tead-IN-11 is a potent and selective covalent inhibitor of the TEA Domain (TEAD) family of transcription factors, specifically targeting TEAD1, TEAD2, and TEAD3.[1] These transcription factors are the final downstream effectors of the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. Dysregulation of the Hippo pathway and subsequent hyperactivation of TEADs are implicated in the development and progression of various cancers. This compound covalently modifies a conserved cysteine residue within the palmitate-binding pocket of TEAD proteins, thereby disrupting their interaction with the co-activator YAP (Yes-associated protein) and inhibiting the transcription of pro-proliferative and anti-apoptotic genes. This application note provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines, along with a summary of its activity and a description of the relevant signaling pathway.

Mechanism of Action: The Hippo Signaling Pathway and TEAD Inhibition

The Hippo pathway is a complex signaling cascade that ultimately controls the nuclear localization and activity of the transcriptional co-activator YAP and its paralog TAZ. When the pathway is active, a kinase cascade phosphorylates YAP/TAZ, leading to their cytoplasmic retention and degradation. However, when the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors. This complex then recruits other co-activators to initiate the transcription of target genes that drive cell proliferation and inhibit apoptosis, such as CTGF, CYR61, and BIRC5 (survivin).

This compound acts by covalently binding to a cysteine residue in the central pocket of TEADs, a site that is essential for their function.[2] This irreversible binding prevents the interaction between TEAD and YAP, thereby blocking the transcriptional program that promotes tumor growth.

Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinases Hippo Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 GPCR Signaling GPCR Signaling GPCR Signaling->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ Degradation 14-3-3 Binding & Degradation YAP_TAZ_p->Degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Translocates to Nucleus (Hippo OFF) TEAD TEAD Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes Activates YAP_TAZ_n->TEAD Binds Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Tead_IN_11 This compound Tead_IN_11->TEAD Inhibits (Covalent)

Figure 1: Simplified diagram of the Hippo signaling pathway and the mechanism of this compound action.

Quantitative Data: IC50 Values of this compound

The potency of this compound has been evaluated against various TEAD isoforms and in several cancer cell lines. The IC50 values, representing the concentration of the inhibitor required to reduce the biological activity by half, are summarized below. It is important to note that for covalent inhibitors, the IC50 value can be time-dependent.

Target/Cell LineAssay TypeIC50 (nM)Reference
TEAD1Biochemical Assay8.7[1]
TEAD2Biochemical Assay3.4[1]
TEAD3Biochemical Assay5.6[1]
MCF-7 (Breast Cancer)Reporter Assay≤10[1]
NCI-H2052 (Mesothelioma)Anti-proliferation Assay≤100[1]
NCI-H226 (Mesothelioma)Anti-proliferation Assay≤100[1]

Experimental Protocols

Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines a general procedure for determining the IC50 of this compound in adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette and sterile pipette tips

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture the chosen cell line to ~80% confluency. b. Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count. c. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare a serial dilution of this compound in complete cell culture medium. A typical starting concentration for the dilution series could be 10 µM. It is recommended to perform a 1:3 or 1:5 serial dilution to generate a dose-response curve with at least 8 concentrations. b. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment. Also include a "medium only" control (no cells) for background subtraction. c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells. d. Incubate the plate for a predetermined period (e.g., 72 hours). For covalent inhibitors, it is advisable to test multiple time points (e.g., 48, 72, and 96 hours) to assess time-dependent effects.

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals. c. Carefully remove the medium containing MTT from each well. d. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Subtract the average absorbance of the "medium only" wells from all other wells. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability). d. Plot the percentage of cell viability against the logarithm of the this compound concentration. e. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope (four parameters)) to determine the IC50 value.

IC50_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Culture Cells to ~80% Confluency seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h for Attachment seed->incubate1 treat_cells Treat Cells with Compound or Vehicle incubate1->treat_cells prepare_compound Prepare Serial Dilutions of this compound prepare_compound->treat_cells incubate2 Incubate for Desired Time (e.g., 72h) add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Figure 2: Experimental workflow for determining the IC50 of this compound using the MTT assay.

Considerations for Covalent Inhibitors

Due to the covalent and time-dependent nature of this compound's interaction with its target, the following points should be considered:

  • Pre-incubation Time: The measured IC50 value will likely decrease with longer incubation times. It is crucial to standardize the incubation time across experiments for consistent and comparable results. Performing a time-course experiment (e.g., measuring IC50 at 24, 48, 72, and 96 hours) can provide valuable information about the kinetics of inhibition.

  • Washout Experiments: To confirm irreversible binding, a washout experiment can be performed. After treating the cells with this compound for a defined period, the compound is removed, and the cells are washed and incubated in fresh, inhibitor-free medium. If the inhibitory effect persists after the washout, it suggests an irreversible mechanism of action.

  • Alternative Assays: Other cell viability assays, such as those based on ATP levels (e.g., CellTiter-Glo®) or real-time cell analysis, can also be used and may offer advantages in terms of sensitivity and throughput.

Conclusion

This compound is a valuable tool for studying the role of the Hippo-TEAD signaling pathway in cancer. The protocols and data presented in this application note provide a framework for researchers to accurately determine the potency of this compound in various cellular contexts. Careful consideration of the experimental conditions, particularly for a covalent inhibitor, is essential for obtaining reliable and reproducible IC50 values. This information will be instrumental in advancing our understanding of TEAD biology and the therapeutic potential of its inhibitors.

References

Application Notes and Protocols for TEAD Inhibitors in In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

Topic: TEAD Inhibitor (e.g., TEAD-IN-11) for In Vivo Xenograft Models Audience: Researchers, scientists, and drug development professionals.

Introduction

The TEA Domain (TEAD) family of transcription factors are critical downstream effectors of the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and apoptosis.[1][2] In many cancers, the Hippo pathway is dysregulated, leading to the activation of the transcriptional co-activators YAP and TAZ.[3] Nuclear YAP/TAZ associate with TEADs to drive the expression of genes that promote tumor growth, progression, and metastasis.[3][4] Consequently, inhibiting the interaction between YAP/TAZ and TEAD has emerged as a promising therapeutic strategy for a variety of solid tumors.[3]

These application notes provide a comprehensive overview and detailed protocols for the use of a potent and selective TEAD inhibitor, exemplified here as this compound, in preclinical in vivo xenograft models. The provided methodologies and data serve as a guide for researchers to evaluate the anti-tumor efficacy and pharmacodynamic effects of TEAD inhibitors.

Signaling Pathway and Mechanism of Action

The Hippo signaling pathway is a kinase cascade that, when active, phosphorylates and promotes the cytoplasmic retention and degradation of YAP and TAZ.[5] In the "Hippo-off" state, which is common in cancer, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, leading to the transcription of pro-oncogenic genes.[1] TEAD inhibitors, such as this compound, are designed to disrupt the protein-protein interaction between YAP/TAZ and TEAD, thereby preventing the formation of the active transcriptional complex and suppressing tumor growth.

TEAD_Inhibitor_Mechanism cluster_Hippo_On Hippo Pathway ON (Normal Tissue) cluster_Hippo_Off Hippo Pathway OFF (Cancer) MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ_p p-YAP/TAZ (Cytoplasmic Degradation) LATS1_2->YAP_TAZ_p phosphorylates YAP_TAZ YAP/TAZ YAP_TEAD_Complex YAP/TAZ-TEAD Complex YAP_TAZ->YAP_TEAD_Complex TEAD TEAD TEAD->YAP_TEAD_Complex Target_Genes Target Gene Expression (CTGF, CYR61) YAP_TEAD_Complex->Target_Genes Tumor_Growth Tumor Growth & Proliferation Target_Genes->Tumor_Growth TEAD_IN_11 This compound TEAD_IN_11->YAP_TEAD_Complex inhibits

Figure 1: Mechanism of Action of a TEAD Inhibitor.

Experimental Workflow for In Vivo Xenograft Studies

A typical workflow for evaluating a TEAD inhibitor in a xenograft model involves several key stages, from cell line selection and tumor implantation to drug administration and endpoint analysis.

Xenograft_Workflow Cell_Line_Selection 1. Cell Line Selection (e.g., NF2-mutant Mesothelioma) Tumor_Implantation 2. Subcutaneous Tumor Implantation in Mice Cell_Line_Selection->Tumor_Implantation Tumor_Growth 3. Tumor Growth to ~100-200 mm³ Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Phase 5. Daily Administration of This compound or Vehicle Randomization->Treatment_Phase Monitoring 6. Monitor Tumor Volume and Body Weight Treatment_Phase->Monitoring Endpoint 7. Endpoint Analysis: Tumor Growth Inhibition, Biomarker Analysis Monitoring->Endpoint

Figure 2: Experimental Workflow for a Xenograft Study.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Mesothelioma Xenograft Model
Treatment GroupDose (mg/kg, p.o., QD)Number of AnimalsMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle-101250 ± 150-
This compound2510625 ± 8050
This compound5010250 ± 5080
This compound1001050 ± 2096

p.o., per os (by mouth); QD, once daily; SEM, standard error of the mean.

Table 2: Pharmacodynamic Biomarker Analysis in Tumor Tissue
Treatment GroupDose (mg/kg, p.o., QD)CTGF mRNA Expression (Fold Change vs. Vehicle) ± SEMKi-67 Positive Cells (%) ± SEM
Vehicle-1.0 ± 0.285 ± 5
This compound500.2 ± 0.0520 ± 3

CTGF (Connective Tissue Growth Factor) is a known downstream target of the YAP/TAZ-TEAD complex. Ki-67 is a marker of cell proliferation.

Experimental Protocols

Protocol 1: Cell Culture and Xenograft Tumor Initiation

1. Cell Culture:

  • Culture a suitable cancer cell line (e.g., MSTO-211H, a human mesothelioma cell line with an NF2 mutation) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 80-90% confluency.

2. Animal Model:

  • Use female athymic nude mice, 6-8 weeks of age.

  • Allow mice to acclimatize for at least one week before the experiment.

3. Tumor Cell Implantation:

  • Harvest cultured cells using trypsin-EDTA and wash with sterile phosphate-buffered saline (PBS).

  • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

Protocol 2: Preparation and Administration of this compound

1. Formulation:

  • Prepare a formulation of this compound suitable for oral gavage. A common vehicle is 0.5% methylcellulose (B11928114) in sterile water.

  • Prepare fresh formulations daily.

2. Dosing:

  • Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment and vehicle control groups.

  • Administer this compound or vehicle control by oral gavage once daily (QD) at the desired doses (e.g., 25, 50, 100 mg/kg).

  • The volume of administration should be based on the individual mouse's body weight (e.g., 10 mL/kg).

Protocol 3: Tumor Volume Measurement and Data Collection

1. Tumor Measurement:

  • Measure tumor dimensions twice weekly using digital calipers.

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

2. Body Weight:

  • Monitor the body weight of each mouse twice weekly as an indicator of general health and potential toxicity.

3. Data Analysis:

  • At the end of the study, calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group using the following formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

Protocol 4: Immunohistochemistry for Target Engagement Biomarkers

1. Tissue Collection and Preparation:

  • At the end of the study, euthanize mice and excise tumors.

  • Fix a portion of each tumor in 10% neutral buffered formalin for 24 hours.

  • Process the fixed tissue and embed in paraffin.

2. Staining:

  • Cut 5 µm sections from the paraffin-embedded tumor blocks.

  • Perform immunohistochemical staining for Ki-67 to assess cell proliferation.

  • Follow standard protocols for deparaffinization, rehydration, antigen retrieval, and antibody incubation.

3. Quantification:

  • Capture images of the stained slides using a microscope.

  • Quantify the percentage of Ki-67 positive cells using image analysis software.

Disclaimer: The compound "this compound" is used as an example. The provided protocols and data are generalized based on preclinical studies of TEAD inhibitors and should be adapted and optimized for specific compounds and experimental conditions. All animal experiments should be conducted in accordance with institutional guidelines and regulations.

References

Application Notes and Protocols for TEAD Inhibitor Administration in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature does not contain specific in vivo dosing and administration protocols for a compound designated "Tead-IN-11". The information presented herein is a synthesis of established protocols for other potent, selective, and well-characterized TEAD inhibitors investigated in murine cancer models. Researchers should adapt these guidelines to the specific properties of their chosen TEAD inhibitor and institutional animal care and use committee (IACUC) regulations.

Introduction

The TEA Domain (TEAD) family of transcription factors are critical downstream effectors of the Hippo signaling pathway, which plays a pivotal role in organ size control, cell proliferation, and tumorigenesis.[1][2] In many cancers, the Hippo pathway is dysregulated, leading to the activation of the transcriptional coactivators YAP and TAZ, which then bind to TEAD proteins to drive the expression of pro-oncogenic genes.[1][3] Consequently, inhibiting the interaction between YAP/TAZ and TEAD has emerged as a promising therapeutic strategy.[1][3] This document provides detailed application notes and protocols for the dosing and administration of TEAD inhibitors in mice, based on data from preclinical studies of various TEAD-targeting compounds.

Quantitative Data Summary of Representative TEAD Inhibitors in Mice

The following table summarizes dosing and administration data for several TEAD inhibitors that have been characterized in in vivo mouse studies. This information can serve as a starting point for designing experiments with novel TEAD inhibitors.

Compound NameMouse ModelRoute of AdministrationDosageDosing FrequencyVehicleReference
IAG933 MSTO-211H cell-derived xenograft (CDX)Oral gavage30 - 240 mg/kgOnce dailyNot specified
MGH-CP1 Huh7 and MDA-MB-231 xenograftsIntraperitoneal (IP) injection25, 50, and 75 mg/kgOnce dailyNot specified
MYF-03-176 Malignant Pleural Mesothelioma (MPM) mouse xenograftOral administrationNot specifiedNot specifiedNot specified[4]
K-975 Human malignant pleural mesothelioma xenograftNot specifiedNot specifiedNot specifiedNot specified[5][6]
pan-TEAD-IN-1 (Compound 3) Not specifiedOrally activeNot specifiedNot specifiedNot specified[7]

Experimental Protocols

Formulation of TEAD Inhibitors for In Vivo Administration

The solubility and stability of the specific TEAD inhibitor will dictate the appropriate vehicle for administration. A common starting point for formulating compounds for oral gavage or intraperitoneal injection in mice is a vehicle solution such as:

  • MCT (Medium-Chain Triglyceride) oil: Often used for oral administration of lipophilic compounds.

  • Aqueous solution with solubilizing agents: A common formulation consists of:

    • 5% N,N-dimethylacetamide (DMA)

    • 40% Polyethylene glycol 400 (PEG400)

    • 55% Saline or Phosphate Buffered Saline (PBS)

  • Suspension in methylcellulose (B11928114): For compounds with poor solubility, a suspension can be made in 0.5% to 1% methylcellulose in sterile water.

Protocol for Vehicle Preparation (Aqueous Solution Example):

  • In a sterile container, combine 5 parts DMA and 40 parts PEG400.

  • Mix thoroughly until a homogenous solution is formed.

  • Add 55 parts of sterile saline or PBS to the DMA/PEG400 mixture.

  • Vortex or sonicate the solution until it is clear and uniform.

  • The TEAD inhibitor can then be dissolved in this vehicle to the desired final concentration. It is recommended to prepare the formulation fresh daily.

Administration of TEAD Inhibitors in Mice

The choice of administration route depends on the pharmacokinetic properties of the compound and the experimental design. Oral gavage and intraperitoneal injection are the most common routes for systemic delivery in mouse cancer models.

3.2.1. Oral Gavage (PO) Administration Protocol:

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring control of the head and neck to prevent movement.

  • Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Insert the needle into the side of the mouth, gently advancing it along the roof of the mouth and down the esophagus. Do not force the needle.

  • Compound Administration: Once the needle is correctly positioned in the stomach, slowly administer the prepared TEAD inhibitor formulation.

  • Post-Administration Monitoring: Observe the mouse for any signs of distress, such as choking or difficulty breathing.

3.2.2. Intraperitoneal (IP) Injection Protocol:

  • Animal Restraint: Restrain the mouse to expose the abdomen. The mouse can be placed in a head-down position to allow the abdominal organs to shift forward, reducing the risk of injury.

  • Injection Site: Locate the lower right or left quadrant of the abdomen. Avoid the midline to prevent injection into the bladder or cecum.

  • Needle Insertion: Using an appropriate gauge needle (e.g., 25-27g), insert the needle at a 10-20 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and inject at a different site.

  • Compound Administration: Slowly inject the TEAD inhibitor formulation into the peritoneal cavity.

  • Post-Administration Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Visualization of Pathways and Workflows

Hippo Signaling Pathway and TEAD Inhibition

Hippo_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Upstream Upstream Signals (e.g., Cell-Cell Contact, Mechanical Cues) Hippo_Core Hippo Kinase Cascade (MST1/2, LATS1/2) Upstream->Hippo_Core Activates YAP_TAZ YAP/TAZ Hippo_Core->YAP_TAZ Phosphorylates YAP_TAZ_P Phosphorylated YAP/TAZ (Cytoplasmic Sequestration) YAP_TAZ_P->YAP_TAZ Dephosphorylation (Pathway Inactivation) TEAD TEAD1-4 YAP_TAZ->TEAD Binds to Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression Activates Tead_IN_11 This compound (TEAD Inhibitor) Tead_IN_11->TEAD Inhibits

Caption: The Hippo signaling pathway and the mechanism of TEAD inhibition.

Experimental Workflow for In Vivo Efficacy Study of a TEAD Inhibitor

Experimental_Workflow Xenograft Establishment of Tumor Xenografts in Mice (e.g., subcutaneous injection of cancer cells) Tumor_Growth Tumor Growth to Palpable Size (e.g., 100-200 mm³) Xenograft->Tumor_Growth Randomization Randomization of Mice into Treatment Groups (Vehicle vs. TEAD Inhibitor) Tumor_Growth->Randomization Treatment Daily Dosing with TEAD Inhibitor or Vehicle (e.g., PO or IP) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight (e.g., 2-3 times per week) Treatment->Monitoring Endpoint Study Endpoint (e.g., tumor volume limit, pre-defined time point) Monitoring->Endpoint Analysis Tissue Collection and Analysis (Tumor, Plasma for PK/PD) Endpoint->Analysis

Caption: A generalized experimental workflow for evaluating TEAD inhibitor efficacy in a mouse xenograft model.

References

Western blot protocol for pYAP after Tead-IN-11 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Western Blot Protocol for pYAP after Tead-IN-11 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. A key downstream effector of this pathway is the transcriptional co-activator Yes-associated protein (YAP). The activity of YAP is primarily regulated by its phosphorylation status. When the Hippo pathway is active, the LATS1/2 kinases phosphorylate YAP at multiple sites, with phosphorylation at Serine 127 (pYAP S127) being a key event that leads to its sequestration in the cytoplasm by 14-3-3 proteins, thereby inhibiting its transcriptional activity.[1][2][3] In a state of Hippo pathway inactivation, unphosphorylated YAP translocates to the nucleus, where it binds to transcription factors of the TEAD family (TEAD1-4) to drive the expression of genes that promote cell growth and inhibit apoptosis.[4][5][6]

This compound is a small molecule inhibitor that targets the interaction between YAP/TAZ and TEADs. By disrupting this protein-protein interaction, this compound is expected to suppress the oncogenic functions driven by YAP/TAZ-TEAD. This document provides a detailed protocol for performing a Western blot to analyze the phosphorylation status of YAP at Serine 127 following treatment with this compound. This analysis is crucial for understanding the compound's effect on the Hippo pathway signaling and for distinguishing its mechanism from agents that may directly modulate the upstream kinases.

Signaling Pathway and Experimental Rationale

The Hippo signaling pathway is a kinase cascade that ultimately controls the localization and activity of YAP.[1][2][4] this compound is not expected to directly alter the phosphorylation of YAP, as its known mechanism of action is the disruption of the YAP-TEAD complex in the nucleus. However, investigating the pYAP levels is essential to confirm that the observed downstream effects of this compound are due to the inhibition of the YAP-TEAD interaction rather than an off-target effect on the upstream Hippo kinase cascade.

Hippo_Pathway_Tead_IN_11 cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream_Signals Upstream Signals (e.g., Cell-Cell Contact, GPCRs) LATS1_2 LATS1/2 Upstream_Signals->LATS1_2 Activates YAP YAP LATS1_2->YAP Phosphorylates pYAP pYAP (S127) YAP->pYAP YAP_nuc YAP YAP->YAP_nuc Translocates Cytoplasmic_Sequestration Cytoplasmic Sequestration pYAP->Cytoplasmic_Sequestration 14_3_3 14-3-3 14_3_3->Cytoplasmic_Sequestration TEAD TEAD YAP_nuc->TEAD Binds Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression Activates Tead_IN_11 This compound Tead_IN_11->TEAD Inhibits YAP binding

Figure 1: Hippo Signaling Pathway and the Action of this compound.

Experimental Protocol

This protocol outlines the steps for cell culture, treatment with this compound, protein extraction, and subsequent Western blot analysis for pYAP (S127).

Materials and Reagents

Reagents for Cell Culture and Lysis:

  • Cell line of interest (e.g., HEK293, HeLa, or a cancer cell line with a known Hippo pathway status)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer (or similar buffer for phosphoproteins)

  • Protease Inhibitor Cocktail

  • Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

Reagents for Western Blotting:

  • Laemmli Sample Buffer (2x or 4x)

  • Precast SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • SDS-PAGE running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (see Table 1)

  • HRP-conjugated secondary antibodies (see Table 1)

  • Tris-Buffered Saline with Tween 20 (TBST)

  • Enhanced Chemiluminescence (ECL) substrate

  • Deionized water

Step-by-Step Methodology

Figure 2: Western Blot Workflow for pYAP Analysis.

1. Cell Culture and Treatment: a. Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency. b. Treat the cells with the desired concentrations of this compound. Include a vehicle-only (DMSO) control. c. Incubate the cells for the desired treatment duration (e.g., 24-48 hours).

2. Cell Lysis: a. After treatment, place the culture dishes on ice. b. Aspirate the culture medium and wash the cells once with ice-cold PBS.[7] c. Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors to each dish (e.g., 1 mL for a 10 cm dish).[7][8] d. Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysate on ice for 30 minutes with occasional vortexing. f. Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[7] g. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation for Electrophoresis: a. Based on the protein concentration, dilute the lysates to ensure equal protein loading for each sample (typically 20-40 µg per lane). b. Add an appropriate volume of Laemmli sample buffer to each lysate. c. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

5. SDS-PAGE and Protein Transfer: a. Load the denatured protein samples and a molecular weight marker onto an SDS-PAGE gel. b. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

6. Immunoblotting: a. After transfer, block the membrane with blocking buffer (e.g., 5% BSA in TBST for phosphoproteins) for 1 hour at room temperature with gentle agitation.[9] b. Incubate the membrane with the primary antibody against pYAP (S127) diluted in blocking buffer overnight at 4°C with gentle agitation (see Table 1 for recommended dilutions). c. The next day, wash the membrane three times for 10 minutes each with TBST.[9] d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.

7. Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane. b. Capture the chemiluminescent signal using a digital imager or X-ray film. c. To ensure accurate quantification, the membrane can be stripped and re-probed for total YAP and a loading control (e.g., GAPDH or β-actin).[10][11] d. Quantify the band intensities using image analysis software. Normalize the pYAP signal to the total YAP signal, which is then normalized to the loading control signal.

Data Presentation

The quantitative data for the key reagents used in this protocol are summarized in the table below.

Parameter Target Protein Details Source (Example)
Primary Antibody pYAP (Ser127)Rabbit Polyclonal/Monoclonal, Dilution: 1:1000Cell Signaling Technology (#4911), Thermo Fisher (PA5-17481)[12][13]
Total YAPRabbit/Mouse Monoclonal, Dilution: 1:1000Cell Signaling Technology, Santa Cruz Biotechnology
Loading Control (GAPDH)Mouse Monoclonal, Dilution: 1:5000 - 1:10000Abcam, Cell Signaling Technology
Loading Control (β-actin)Mouse Monoclonal, Dilution: 1:5000 - 1:10000Sigma-Aldrich, Abcam
Secondary Antibody Anti-Rabbit IgG, HRP-linkedDilution: 1:2000 - 1:5000Cell Signaling Technology, Bio-Rad
Anti-Mouse IgG, HRP-linkedDilution: 1:2000 - 1:5000Cell Signaling Technology, Bio-Rad
Protein Loading Per lane20-40 µg of total protein-
Molecular Weight pYAP / Total YAP~65-75 kDaUniProt P46937
GAPDH~37 kDa-
β-actin~42 kDa-

Expected Results and Interpretation

References

Application Notes and Protocols: Immunofluorescence for YAP Localization with a TEAD Inhibitor (Tead-IN-11)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell proliferation.[1] Its dysregulation is implicated in various cancers. The transcriptional co-activator Yes-associated protein (YAP) is a key downstream effector of this pathway. The subcellular localization of YAP is a primary mechanism of its regulation and a hallmark of Hippo pathway activity. When the Hippo pathway is active, YAP is phosphorylated and sequestered in the cytoplasm.[1] Conversely, inactivation of the Hippo pathway allows YAP to translocate to the nucleus, where it binds to transcription factors, primarily the TEA domain (TEAD) family of proteins, to drive the expression of genes that promote cell proliferation and inhibit apoptosis.

Given that the interaction between YAP and TEAD is crucial for its oncogenic function, targeting this protein-protein interaction is a promising therapeutic strategy in oncology. Small molecule inhibitors that disrupt the YAP-TEAD interaction are being developed to inhibit the transcriptional output driven by YAP. Such inhibitors are expected to modulate the subcellular localization of YAP, preventing its nuclear accumulation and function.

These application notes provide a detailed protocol for utilizing immunofluorescence to visualize and quantify the subcellular localization of YAP in cultured cells following treatment with a TEAD inhibitor. As a placeholder for a specific, publicly characterized compound, we will refer to the inhibitor as "Tead-IN-11". The principles and protocols outlined here are broadly applicable to other inhibitors targeting the YAP-TEAD interaction.

Principle of the Assay

This protocol describes the use of immunofluorescence (IF) microscopy to determine the subcellular localization of endogenous YAP. Cultured cells are treated with the TEAD inhibitor "this compound" to assess its effect on YAP's nuclear and cytoplasmic distribution. Following treatment, cells are fixed to preserve their cellular structure and then permeabilized to allow antibodies to access intracellular proteins. A primary antibody specific to YAP is used to label the protein, followed by a fluorescently-labeled secondary antibody for visualization. The cell nuclei are counterstained with a DNA-binding dye such as DAPI or Hoechst. Images are acquired using a fluorescence microscope, and the nuclear-to-cytoplasmic fluorescence intensity ratio of YAP is quantified to determine the effect of the inhibitor. An effective TEAD inhibitor is expected to decrease the nuclear localization of YAP.

Signaling Pathway

The Hippo signaling pathway tightly controls cell proliferation and organ size. In its active state, a kinase cascade leads to the phosphorylation of YAP, resulting in its retention in the cytoplasm and subsequent degradation. When the pathway is inactive, unphosphorylated YAP translocates to the nucleus and binds to TEAD transcription factors, initiating the transcription of pro-proliferative and anti-apoptotic genes. TEAD inhibitors, such as the hypothetical "this compound," are designed to block the interaction between YAP and TEAD in the nucleus, thereby preventing this gene transcription. This disruption may also influence the nucleocytoplasmic shuttling of YAP, leading to its increased cytoplasmic localization.

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP YAP LATS1_2->YAP phosphorylates YAP_p p-YAP Cytoplasmic_Retention Cytoplasmic Retention (14-3-3 binding) YAP_p->Cytoplasmic_Retention YAP_n YAP YAP->YAP_n translocation YAP_TEAD YAP-TEAD Complex YAP_n->YAP_TEAD TEAD TEAD TEAD->YAP_TEAD Target_Genes Target Gene Expression (e.g., CTGF, CYR61) YAP_TEAD->Target_Genes activates Tead_IN_11 This compound Tead_IN_11->YAP_TEAD inhibits

Hippo Signaling Pathway and this compound Mechanism.

Quantitative Data Summary

The following table presents hypothetical data from an immunofluorescence experiment designed to quantify the effect of "this compound" on the nuclear localization of YAP in a cancer cell line known to have high nuclear YAP levels (e.g., NCI-H226, a mesothelioma cell line with an NF2 mutation). The data is presented as the mean nuclear-to-cytoplasmic (N/C) fluorescence ratio of YAP. An N/C ratio greater than 1 indicates predominantly nuclear localization, a ratio less than 1 indicates predominantly cytoplasmic localization, and a ratio of approximately 1 suggests a diffuse distribution.

Treatment GroupConcentration (µM)Incubation Time (hours)Mean YAP N/C Ratio ± SEMPercent of Cells with Nuclear YAP (N/C > 1.2)
Vehicle (DMSO)0.1%242.5 ± 0.285%
This compound0.1242.1 ± 0.1570%
This compound1241.3 ± 0.130%
This compound10240.8 ± 0.085%
Positive Control (LATS inhibitor)1243.5 ± 0.395%

Note: This data is for illustrative purposes only and represents an expected outcome for an effective TEAD inhibitor. Researchers should generate their own data for their specific inhibitor and cell model.

Experimental Protocols

Materials and Reagents
  • Cell Line: Appropriate cancer cell line with known nuclear YAP localization (e.g., NCI-H226, MDA-MB-231).

  • Culture Medium: As recommended for the chosen cell line (e.g., RPMI-1640 or DMEM with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).

  • This compound: Stock solution in DMSO.

  • Coverslips: 12 mm or 18 mm glass coverslips, sterile.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. (Caution: PFA is toxic. Handle in a fume hood).

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST).

  • Primary Antibody: Rabbit anti-YAP polyclonal antibody (e.g., Cell Signaling Technology #14074) or Mouse anti-YAP/TAZ monoclonal antibody (e.g., Santa Cruz Biotechnology sc-101199).

  • Secondary Antibody: Goat anti-Rabbit IgG (H+L) Secondary Antibody, Alexa Fluor 488 conjugate, or Goat anti-Mouse IgG (H+L) Secondary Antibody, Alexa Fluor 594 conjugate.

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.

  • Mounting Medium: Anti-fade mounting medium (e.g., ProLong Gold Antifade Mountant).

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Immunofluorescence Staining cluster_analysis Imaging and Analysis A 1. Seed cells onto glass coverslips in a 24-well plate B 2. Allow cells to adhere and grow to 50-70% confluency A->B C 3. Treat cells with This compound at various concentrations B->C D 4. Incubate for the desired time period (e.g., 24 hours) C->D E 5. Wash with PBS D->E F 6. Fix with 4% PFA E->F G 7. Permeabilize with 0.25% Triton X-100 F->G H 8. Block with 5% BSA G->H I 9. Incubate with primary antibody (anti-YAP) H->I J 10. Incubate with fluorescent secondary antibody and nuclear stain (DAPI) I->J K 11. Mount coverslips on microscope slides J->K L 12. Image with a fluorescence microscope K->L M 13. Quantify nuclear and cytoplasmic fluorescence intensity L->M N 14. Calculate Nuclear/ Cytoplasmic (N/C) ratio M->N

Immunofluorescence Workflow for YAP Localization.
Step-by-Step Protocol

  • Cell Seeding:

    • Place sterile 12 mm glass coverslips into the wells of a 24-well plate.

    • Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.

    • Incubate overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. Also, prepare a vehicle control (e.g., 0.1% DMSO).

    • Aspirate the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate for the desired duration (e.g., 6, 12, or 24 hours).

  • Fixation and Permeabilization:

    • Aspirate the culture medium and gently wash the cells twice with 1 mL of PBS.

    • Fix the cells by adding 500 µL of 4% PFA to each well and incubating for 15 minutes at room temperature.

    • Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells by adding 500 µL of 0.25% Triton X-100 in PBS to each well and incubating for 10 minutes at room temperature.

    • Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding by adding 500 µL of Blocking Buffer (5% BSA in PBST) to each well and incubating for 1 hour at room temperature.

    • Dilute the primary anti-YAP antibody in the blocking buffer according to the manufacturer's recommendation (e.g., 1:100 to 1:400).

    • Aspirate the blocking buffer and add 250 µL of the diluted primary antibody solution to each coverslip.

    • Incubate overnight at 4°C in a humidified chamber.

    • The next day, aspirate the primary antibody solution and wash the coverslips three times with PBST for 5 minutes each.

    • Dilute the fluorescently-labeled secondary antibody and the nuclear stain (e.g., DAPI at 1 µg/mL) in the blocking buffer. Protect from light from this point forward.

    • Aspirate the wash buffer and add 250 µL of the diluted secondary antibody/DAPI solution to each coverslip.

    • Incubate for 1 hour at room temperature in the dark.

    • Aspirate the secondary antibody solution and wash the coverslips three times with PBST for 5 minutes each, followed by a final wash with PBS.

  • Mounting and Imaging:

    • Using fine-tipped forceps, carefully remove the coverslips from the wells.

    • Briefly dip the coverslips in distilled water to remove salt crystals.

    • Wick away excess water from the edge of the coverslip with a kimwipe.

    • Place a small drop of anti-fade mounting medium onto a clean microscope slide.

    • Invert the coverslip (cell-side down) onto the drop of mounting medium.

    • Gently press to remove any air bubbles and seal the edges with clear nail polish.

    • Allow the mounting medium to cure (as per the manufacturer's instructions) before imaging.

    • Acquire images using a fluorescence microscope (confocal or high-content imager is recommended) with appropriate filters for DAPI (blue), and the secondary antibody fluorophore (e.g., Alexa Fluor 488 - green).

Data Analysis and Interpretation
  • Image Quantification:

    • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity of YAP.

    • The nuclear region of interest (ROI) is defined by the DAPI or Hoechst signal.

    • The cytoplasmic ROI can be defined by creating a whole-cell ROI (e.g., from a brightfield image or by expanding the nuclear ROI) and subtracting the nuclear ROI.

    • Measure the mean fluorescence intensity within the nuclear and cytoplasmic ROIs for each cell.

  • Calculation of N/C Ratio:

    • For each cell, calculate the Nuclear-to-Cytoplasmic (N/C) ratio by dividing the mean nuclear fluorescence intensity by the mean cytoplasmic fluorescence intensity.

    • Analyze at least 50-100 cells per condition to ensure statistical significance.

    • A decrease in the N/C ratio in this compound-treated cells compared to the vehicle control indicates that the inhibitor promotes the cytoplasmic localization of YAP.

Troubleshooting

ProblemPossible CauseSolution
High Background Staining Incomplete blocking, insufficient washing, or secondary antibody concentration too high.Increase blocking time to 2 hours. Increase the number and duration of washes. Titrate the secondary antibody to a lower concentration.
Weak or No Signal Primary antibody not effective, incorrect antibody dilution, or low protein expression.Use a validated antibody for immunofluorescence. Optimize the primary antibody concentration. Ensure the chosen cell line expresses sufficient levels of YAP.
Photobleaching Excessive exposure to excitation light.Minimize light exposure. Use an anti-fade mounting medium. Acquire images with shorter exposure times or lower laser power.
Cells Detaching from Coverslip Improper coating of coverslips or harsh washing steps.Use poly-L-lysine or collagen-coated coverslips. Be gentle during washing steps; do not directly pipette onto the cells.

Conclusion

The immunofluorescence protocol detailed in these application notes provides a robust method for assessing the efficacy of TEAD inhibitors, such as "this compound," in modulating the subcellular localization of YAP. By quantifying the nuclear-to-cytoplasmic ratio of YAP, researchers can obtain valuable insights into the mechanism of action of their compounds and their potential to disrupt the oncogenic function of the YAP-TEAD complex. This assay is a fundamental tool for the preclinical evaluation of novel Hippo pathway-targeted cancer therapeutics.

References

Application Notes and Protocols: Measuring TEAD Target Gene Expression via RT-qPCR Following Tead-IN-11 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. The TEA domain (TEAD) family of transcription factors (TEAD1-4) are the primary downstream effectors of this pathway.[1][2][3] In their active state, TEAD proteins associate with the co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) to drive the transcription of genes that promote cell growth and inhibit apoptosis.[1][4] Dysregulation of the Hippo pathway, leading to hyperactivation of TEAD, is implicated in the development and progression of various cancers.[1][2] This makes the TEAD family an attractive therapeutic target for cancer treatment.

Tead-IN-11 is a small molecule inhibitor designed to disrupt the interaction between TEAD transcription factors and their co-activators, YAP and TAZ. By inhibiting this protein-protein interaction, this compound is expected to suppress the transcription of TEAD target genes, thereby inhibiting cancer cell proliferation.

This document provides detailed application notes and protocols for the use of reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the expression of TEAD target genes after treatment with this compound.

Signaling Pathway and Experimental Overview

The Hippo signaling pathway and the mechanism of this compound are depicted below. Under conditions of high cell density or mechanical stress, the Hippo kinase cascade (MST1/2 and LATS1/2) is active, leading to the phosphorylation and cytoplasmic retention of YAP and TAZ. When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, initiating the transcription of target genes. This compound acts by disrupting the interaction between YAP/TAZ and TEAD, thus preventing gene transcription.

TEAD_Signaling_Pathway cluster_Hippo_Pathway Hippo Pathway cluster_Nucleus Nucleus Upstream Signals Upstream Signals MST1/2 MST1/2 Upstream Signals->MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 YAP/TAZ_p p-YAP/TAZ (Inactive) LATS1/2->YAP/TAZ_p YAP/TAZ YAP/TAZ (Active) TEAD TEAD YAP/TAZ->TEAD Interaction Target Genes Target Genes (e.g., CTGF, CYR61) TEAD->Target Genes Binding Transcription Transcription Target Genes->Transcription This compound This compound This compound->YAP/TAZ Inhibits Interaction

Caption: The Hippo Signaling Pathway and this compound Mechanism of Action.

The experimental workflow involves treating cancer cells with this compound, followed by RNA extraction, reverse transcription to cDNA, and finally, quantitative PCR to measure the mRNA levels of TEAD target genes.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., MDA-MB-231) Treatment 2. Treatment (this compound or Vehicle) Cell_Culture->Treatment RNA_Extraction 3. Total RNA Extraction Treatment->RNA_Extraction RT 4. Reverse Transcription (cDNA synthesis) RNA_Extraction->RT qPCR 5. Real-Time qPCR (TEAD Target Genes & Housekeeping Gene) RT->qPCR Data_Analysis 6. Data Analysis (ΔΔCt Method) qPCR->Data_Analysis

Caption: Experimental Workflow for RT-qPCR Analysis.

Data Presentation

The following table summarizes representative quantitative data on the effect of this compound on the mRNA expression of common TEAD target genes in a cancer cell line (e.g., MDA-MB-231) after 18 hours of treatment.[1] Expression levels are normalized to a housekeeping gene (e.g., GAPDH) and presented as fold change relative to the vehicle control (DMSO).

Target GeneFold Change (this compound vs. Vehicle)P-value
CTGF0.35< 0.01
CYR610.42< 0.01
ANKRD10.51< 0.05
MYC0.68< 0.05

Experimental Protocols

Cell Treatment with this compound
  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1.0 µM). Prepare a vehicle control with the same concentration of DMSO in the medium.

  • Treatment: Remove the existing medium from the cells and add the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 18 hours).

RNA Extraction and Reverse Transcription
  • RNA Isolation: After treatment, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol). Isolate total RNA according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.

  • DNase Treatment: To remove any contaminating genomic DNA, treat the RNA samples with DNase I according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

Real-Time Quantitative PCR (RT-qPCR)
  • Primer Design: Design or obtain validated primers for the TEAD target genes (CTGF, CYR61, ANKRD1, MYC) and a stable housekeeping gene (GAPDH).

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green or TaqMan master mix.

  • Thermal Cycling: Perform the qPCR using a real-time PCR detection system with the following typical cycling conditions:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt curve analysis (for SYBR Green)

  • Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.[5][6]

    • Step 1: Normalization to Housekeeping Gene (ΔCt) ΔCt = Ct (Target Gene) - Ct (Housekeeping Gene)

    • Step 2: Normalization to Control Group (ΔΔCt) ΔΔCt = ΔCt (Treated Sample) - ΔCt (Control Sample)

    • Step 3: Calculation of Fold Change Fold Change = 2-ΔΔCt

Logical Relationship of the Experiment

The logical flow of the experiment is to test the hypothesis that this compound inhibits the transcriptional activity of TEAD, leading to a decrease in the expression of its target genes.

Logical_Relationship Hypothesis Hypothesis: This compound inhibits TEAD activity Mechanism Mechanism: Disruption of YAP/TAZ-TEAD Interaction Hypothesis->Mechanism Prediction Prediction: Decreased transcription of TEAD target genes Mechanism->Prediction Experiment Experiment: RT-qPCR of target genes after this compound treatment Prediction->Experiment Outcome Expected Outcome: Reduced mRNA levels of CTGF, CYR61, etc. Experiment->Outcome Conclusion Conclusion: This compound is an effective inhibitor of the Hippo pathway Outcome->Conclusion

Caption: Logical Framework of the Experimental Design.

References

Application Notes and Protocols for Colony Formation Assay with Tead-IN-11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The TEA Domain (TEAD) family of transcription factors are the downstream effectors of the Hippo pathway. When the Hippo pathway is inactive, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD proteins, leading to the transcription of genes that promote cell proliferation and inhibit apoptosis. Tead-IN-11 is a potent and selective covalent inhibitor of TEAD transcription factors, offering a promising therapeutic strategy for cancers with a dependency on the Hippo-YAP/TAZ-TEAD signaling axis.

This document provides detailed application notes and protocols for utilizing this compound in a colony formation assay, a fundamental in vitro method to assess the long-term effects of a compound on the proliferative capacity of single cells.

Mechanism of Action of this compound

This compound is a covalent inhibitor that targets the palmitoylation pocket of TEAD proteins. Palmitoylation is a post-translational modification essential for the stability and function of TEADs. By covalently binding to a cysteine residue within this pocket, this compound disrupts the interaction between TEAD and its co-activators YAP and TAZ, thereby inhibiting the transcription of downstream target genes involved in cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and anti-proliferative activities of this compound against various TEAD isoforms and cancer cell lines.

TargetIC50 (nM)
TEAD18.7[1]
TEAD23.4[1]
TEAD35.6[1]
Table 1: In vitro inhibitory activity of this compound against TEAD isoforms.
Cell LineAssay TypeIC50
H2052 (Mesothelioma)Anti-proliferation≤100 nM[1]
NCI-H226 (Mesothelioma)Anti-proliferation≤100 nM[1]
MCF-7 (Breast Cancer)Reporter Assay≤10 nM[1]
Table 2: Anti-proliferative and reporter gene inhibitory activity of this compound in various cancer cell lines.

Signaling Pathway and Experimental Workflow Diagrams

Hippo_Signaling_Pathway Hippo Signaling Pathway and this compound Inhibition cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ Cytoplasmic\nDegradation Cytoplasmic Degradation YAP_TAZ_p->Cytoplasmic\nDegradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n TEAD TEAD Gene_Expression Target Gene Expression TEAD->Gene_Expression activates YAP_TAZ_n->TEAD Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Tead_IN_11 This compound Tead_IN_11->TEAD inhibits

Caption: Hippo Pathway and this compound Mechanism.

Colony_Formation_Workflow Colony Formation Assay Workflow with this compound cluster_prep Preparation cluster_seeding Seeding and Treatment cluster_incubation Incubation and Colony Growth cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., NCI-H226, H2052) Trypsinize 2. Trypsinize and Create Single-Cell Suspension Cell_Culture->Trypsinize Cell_Count 3. Cell Counting (Hemocytometer) Trypsinize->Cell_Count Seeding 4. Seed Cells at Low Density (e.g., 500-1000 cells/well) Cell_Count->Seeding Adherence 5. Allow Cells to Adhere (24h) Seeding->Adherence Treatment 6. Treat with this compound (Dose-Response) Adherence->Treatment Incubate 7. Incubate for 7-14 Days Treatment->Incubate Fixation 8. Fix Colonies (e.g., Methanol) Incubate->Fixation Staining 9. Stain Colonies (Crystal Violet) Fixation->Staining Quantification 10. Count Colonies and Analyze Data Staining->Quantification

Caption: Colony Formation Assay Workflow.

Logical_Relationship Logical Flow of this compound Action Hippo_Inactive Hippo Pathway Inactive YAP_TAZ_Nuclear Nuclear YAP/TAZ Hippo_Inactive->YAP_TAZ_Nuclear TEAD_Binding YAP/TAZ Bind to TEAD YAP_TAZ_Nuclear->TEAD_Binding Gene_Transcription Target Gene Transcription TEAD_Binding->Gene_Transcription Transcription_Blocked Transcription Blocked Colony_Formation Increased Colony Formation Gene_Transcription->Colony_Formation Tead_IN_11_Action This compound TEAD_Inhibition TEAD Inhibition Tead_IN_11_Action->TEAD_Inhibition TEAD_Inhibition->TEAD_Binding prevents TEAD_Inhibition->Transcription_Blocked Colony_Inhibition Decreased Colony Formation Transcription_Blocked->Colony_Inhibition

Caption: this compound Inhibition of Colony Formation.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Cancer cell lines with known Hippo pathway dependency (e.g., NCI-H226, NCI-H2052, or other relevant lines).

  • This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C or -80°C.

  • Culture Medium: Appropriate complete growth medium for the chosen cell line (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin).

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Trypsin-EDTA: 0.25% or 0.05% as required for the cell line.

  • 6-well or 12-well tissue culture plates.

  • Fixation Solution: 100% Methanol (B129727), ice-cold, or 4% paraformaldehyde in PBS.

  • Staining Solution: 0.5% (w/v) Crystal Violet in 25% methanol.

  • DMSO: Vehicle control.

Protocol for Colony Formation Assay
  • Cell Seeding: a. Culture the selected cancer cell line to ~80% confluency. b. Aspirate the culture medium and wash the cells once with sterile PBS. c. Add Trypsin-EDTA and incubate until cells detach. d. Neutralize the trypsin with complete culture medium and collect the cells in a sterile conical tube. e. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium. f. Perform a cell count using a hemocytometer and trypan blue exclusion to determine the number of viable cells. g. Dilute the cell suspension to the desired seeding density. The optimal seeding density should be determined empirically for each cell line but typically ranges from 500 to 1000 cells per well in a 6-well plate. h. Seed the cells into the wells of the tissue culture plates and incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting concentration range is from 1 nM to 1 µM, based on the known IC50 values. b. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. c. After 24 hours of incubation for cell attachment, carefully aspirate the medium from the wells and replace it with the medium containing the various concentrations of this compound or the vehicle control. d. Return the plates to the incubator.

  • Incubation: a. Incubate the plates for 7 to 14 days. The incubation period will depend on the doubling time of the cell line and should be sufficient for visible colonies (at least 50 cells) to form in the control wells. b. Monitor the plates periodically for colony formation and medium color change. If necessary, the medium can be carefully replaced with fresh medium containing the respective treatments every 3-4 days.

  • Colony Fixation and Staining: a. After the incubation period, aspirate the medium from all wells. b. Gently wash each well twice with PBS to remove any remaining medium and non-adherent cells. c. Add 1-2 mL of ice-cold 100% methanol to each well to fix the colonies. Incubate for 10-15 minutes at room temperature. d. Aspirate the methanol. e. Add 1-2 mL of 0.5% Crystal Violet staining solution to each well, ensuring the entire surface is covered. f. Incubate for 20-30 minutes at room temperature. g. Carefully remove the Crystal Violet solution and wash the wells with tap water until the background is clear. h. Allow the plates to air dry completely.

  • Colony Quantification and Data Analysis: a. Once dry, the plates can be imaged using a scanner or a camera. b. Manually count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. c. Calculate the Plating Efficiency (PE) for the control group: PE (%) = (Number of colonies counted / Number of cells seeded) x 100 d. Calculate the Surviving Fraction (SF) for each treatment concentration: SF = (Number of colonies in treated well / (Number of cells seeded x PE/100)) e. Plot the Surviving Fraction as a function of this compound concentration to generate a dose-response curve. From this curve, the IC50 value for colony formation inhibition can be determined. f. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between the treated and control groups.

Conclusion

The colony formation assay is a robust method to evaluate the long-term anti-proliferative effects of this compound. By inhibiting the function of TEAD transcription factors, this compound effectively suppresses the ability of cancer cells dependent on the Hippo pathway to form colonies. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this compound in their studies to investigate its therapeutic potential in various cancer models.

References

Troubleshooting & Optimization

Tead-IN-11 solubility in DMSO and culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Tead-IN-11, focusing on its solubility in DMSO and cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO).[1][2] It is a polar aprotic solvent capable of dissolving a wide range of organic and inorganic compounds.[1][3]

Q2: What is the recommended concentration for a this compound stock solution in DMSO?

Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A final concentration of 0.1% is generally considered safe for most cell lines, although some may tolerate up to 1%.[6] It is always recommended to perform a vehicle control (media with the same final DMSO concentration without the compound) to assess any potential effects of the solvent on your cells.

Q4: Can I store this compound stock solutions? If so, under what conditions?

A4: Yes, stock solutions of this compound in DMSO can be stored. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to six months. For short-term storage, -20°C for up to one month is acceptable.[7]

Q5: What is the mechanism of action of this compound?

A5: this compound is a covalent inhibitor of TEAD1, TEAD2, and TEAD3, which are transcription factors in the Hippo signaling pathway.[8] By inhibiting TEAD, this compound prevents its interaction with the transcriptional co-activators YAP and TAZ, thereby suppressing the expression of downstream target genes involved in cell proliferation and survival.[9][10]

Troubleshooting Guide

Issue: My this compound precipitates out of solution when I add it to my cell culture medium.

This is a common issue when diluting a hydrophobic compound from a DMSO stock into an aqueous-based culture medium. Here are several potential causes and solutions:

Potential Cause Solution
Concentration of this compound is too high The final concentration of this compound in the culture medium may exceed its solubility limit. Try using a lower final concentration of the inhibitor in your experiment.
Final DMSO concentration is too low A higher final concentration of DMSO can help to keep the compound in solution, but may be toxic to cells. Ensure your final DMSO concentration is at a safe level for your cell line (typically ≤ 0.1%).
Improper mixing technique Adding the DMSO stock directly to the full volume of media can cause localized high concentrations of the compound, leading to precipitation. Try adding the DMSO stock to a small volume of media first and mix well before adding it to the rest of the culture.
Temperature of the culture medium Adding a cold stock solution to warm media can sometimes cause precipitation.[11] Ensure your culture medium is at 37°C before adding the this compound stock solution.
Interactions with media components Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and cause it to precipitate.[11][12][13] If you suspect this is the case, you may need to test different types of culture media.

Quantitative Data Summary

Table 1: Solubility and Storage of this compound

Parameter Value Notes
Recommended Solvent DMSO---
Recommended Stock Concentration 10 mMBased on general guidelines for small molecule inhibitors.[4][5]
Storage of Powder -20°C for 3 years, 4°C for 2 yearsFrom vendor information.[8]
Storage of Stock Solution (in DMSO) -80°C for 6 months, -20°C for 1 monthAvoid repeated freeze-thaw cycles.[7]

Table 2: Recommended Working Concentrations

Parameter Value Notes
Typical In Vitro Working Concentration ≤100 nMBased on reported IC50 values for cell proliferation assays.[8]
Maximum Final DMSO Concentration in Media ≤ 0.1%Cell line dependent, a vehicle control is essential.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, Dimethyl sulfoxide (DMSO, cell culture grade).

  • Procedure:

    • Calculate the required amount of this compound powder and DMSO to prepare a 10 mM stock solution. (Molecular Weight of this compound: 293.28 g/mol ).

    • Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.

    • Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of DMSO to the vial.

    • Vortex or gently warm the solution to ensure the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium

  • Materials: 10 mM this compound stock solution in DMSO, pre-warmed cell culture medium.

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in pre-warmed (37°C) cell culture medium to achieve the desired final concentration.

    • Important: To avoid precipitation, do not add the highly concentrated DMSO stock directly into a large volume of medium. Instead, perform an intermediate dilution step. For example, to achieve a 100 nM final concentration from a 10 mM stock, first dilute the stock 1:100 in medium to get a 100 µM intermediate solution. Then, dilute this intermediate solution 1:1000 in the final volume of your culture medium.

    • Mix thoroughly by gentle pipetting or inverting the tube after each dilution step.

    • Add the final working solution to your cells.

    • Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiment.

Visualizations

Hippo_Signaling_Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 GPCR Signaling GPCR Signaling GPCR Signaling->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 activates MOB1 MOB1 LATS1_2->MOB1 binds YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 binds p_YAP_TAZ p-YAP/TAZ (Inactive) YAP_TAZ->p_YAP_TAZ YAP_TAZ_nuc YAP/TAZ YAP_TAZ->YAP_TAZ_nuc translocates p_YAP_TAZ->YAP_TAZ dephosphorylation TEAD TEAD YAP_TAZ_nuc->TEAD binds Target_Genes Target Gene Expression (Proliferation, Survival) TEAD->Target_Genes activates Tead_IN_11 This compound Tead_IN_11->TEAD inhibits

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on TEAD.

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_experiment Cell Treatment start This compound Powder dissolve Dissolve in DMSO to 10 mM start->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot & Store at -80°C stock->aliquot thaw Thaw Stock Solution aliquot->thaw intermediate Intermediate Dilution in warm media (e.g., 100 µM) thaw->intermediate final Final Dilution in warm media (e.g., 100 nM) intermediate->final add_to_cells Add to Cells final->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Recommended workflow for preparing and using this compound in cell culture experiments.

References

TEAD-IN-11 Stock Solution: Technical Support and Preparation Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing, storing, and troubleshooting TEAD-IN-11 stock solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds.

Q2: What is the optimal storage temperature and duration for this compound stock solutions?

A2: For long-term stability, it is recommended to store the DMSO stock solution at -80°C for up to six months. For short-term storage, -20°C is suitable for up to one month.[1] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q3: My this compound powder won't fully dissolve in DMSO. What should I do?

A3: If you encounter solubility issues, you can try gently warming the solution to 37°C for a short period. Vortexing or brief sonication can also aid in dissolution. However, it is crucial to start with a small amount of the compound to test its solubility before proceeding with the entire batch. If the compound still does not dissolve, it may indicate that the solution is supersaturated, and you may need to prepare a lower concentration stock.

Q4: Can I use other solvents besides DMSO to prepare the stock solution?

A4: While other organic solvents might be capable of dissolving this compound, DMSO is the most commonly recommended solvent for in vitro studies due to its high solubilizing power and compatibility with most cell culture media at low final concentrations (typically <0.5%). If your experimental setup requires an alternative solvent, it is essential to perform a small-scale solubility test first.

Q5: What is the maximum final concentration of DMSO that is safe for my cell-based assays?

A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[1] However, the optimal concentration can be cell-line dependent, so it is recommended to run a vehicle control (media with the same final concentration of DMSO) to assess any potential effects on your specific cells.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol provides a general guideline for preparing a this compound stock solution. It is recommended to consult the manufacturer's specific data sheet for precise solubility information.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation from forming on the compound.

  • Solvent Addition: Based on the desired stock concentration and the amount of this compound, calculate the required volume of DMSO. Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Dissolution: Tightly cap the vial and vortex the solution until the powder is completely dissolved. If necessary, brief sonication or gentle warming (not exceeding 37°C) can be used to facilitate dissolution. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize the number of freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or -20°C for short-term use.

Quantitative Data Summary

ParameterRecommended ConditionNotes
Solvent Dimethyl Sulfoxide (DMSO)Anhydrous/molecular sieve-dried DMSO is preferred.
Storage (Powder) -20°C for up to 3 years; 4°C for up to 2 yearsRefer to the Certificate of Analysis for lot-specific recommendations.[1]
Storage (in DMSO) -80°C for up to 6 months; -20°C for up to 1 monthAvoid repeated freeze-thaw cycles.[1]
Final DMSO Concentration in Assay < 0.5%A vehicle control is recommended.[1]

Experimental Workflow

TEAD_IN_11_Stock_Preparation cluster_preparation Preparation cluster_storage Storage cluster_troubleshooting Troubleshooting start Start: Equilibrate this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve check_solubility Visually Inspect for Complete Dissolution dissolve->check_solubility aliquot Aliquot into Single-Use Tubes check_solubility->aliquot Yes warm Gentle Warming (≤37°C) check_solubility->warm No store Store at -80°C (long-term) or -20°C (short-term) aliquot->store end End: Ready for Experimental Use store->end warm->dissolve

Caption: Workflow for preparing this compound stock solution.

References

Optimizing TEAD-IN-11 Concentration for Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of TEAD-IN-11 in cell culture experiments. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of key quantitative data to facilitate successful experimental design and execution.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and potential issues that may arise when working with this compound.

Q1: What is the mechanism of action of this compound?

A1: this compound is a covalent inhibitor of the TEA Domain (TEAD) family of transcription factors, specifically targeting TEAD1, TEAD2, and TEAD3.[1] By covalently binding to a cysteine residue in the palmitate-binding pocket of these TEAD proteins, it allosterically inhibits the interaction between TEAD and its co-activators, YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[1] This disruption of the TEAD-YAP/TAZ complex prevents the transcription of downstream target genes involved in cell proliferation and survival, making it a valuable tool for studying the Hippo signaling pathway.[1][2]

Q2: What is a good starting concentration for my cell line?

A2: A good starting point for most cancer cell lines is in the range of 10 nM to 100 nM. The IC50 for inhibition of cell proliferation in NCI-H226 and H2052 mesothelioma cell lines has been reported to be ≤100 nM.[1] For reporter assays, the IC50 in MCF-7 cells is ≤10 nM.[1] However, the optimal concentration is cell-line dependent. We recommend performing a dose-response experiment starting from a low concentration (e.g., 1 nM) and titrating up to a higher concentration (e.g., 1 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: I am not seeing any effect of this compound on my cells. What could be the reason?

A3: There are several potential reasons for a lack of effect:

  • Suboptimal Concentration: The concentration used may be too low for your specific cell line. As mentioned above, it is crucial to perform a dose-response curve to determine the effective concentration.

  • Cell Line Insensitivity: Your cell line may not be dependent on the Hippo-YAP/TAZ pathway for proliferation. TEAD inhibitors are most effective in cell lines with a dysregulated Hippo pathway (e.g., NF2-mutant cell lines).[3]

  • Compound Instability: Small molecules can be unstable in cell culture media over long incubation periods.[4][5] Consider refreshing the media with a new dose of this compound for long-term experiments.

  • Incorrect Preparation: Ensure the compound is fully dissolved in the solvent before adding it to the culture medium to achieve the desired final concentration.

Q4: I am observing significant cytotoxicity even at low concentrations. What should I do?

A4: Unexpected cytotoxicity can occur due to several factors:

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level, typically below 0.5%.[6] It is always recommended to include a vehicle control (media with the same concentration of solvent) in your experiments.

  • High Sensitivity of Cell Line: Some cell lines may be particularly sensitive to TEAD inhibition. If you are working with a non-cancerous or primary cell line, they might be more susceptible to the effects of the inhibitor. It is advisable to determine the 50% cytotoxic concentration (CC50) for your specific cell line.

  • Off-Target Effects: While this compound is selective for TEAD1-3, high concentrations may lead to off-target effects.[7][8] Try to use the lowest effective concentration determined from your dose-response experiments.

Q5: The compound is precipitating in my cell culture medium. How can I solve this?

A5: Precipitation can occur if the solubility of the compound in the aqueous cell culture medium is exceeded.

  • Check Stock Solution: Ensure your stock solution in DMSO is fully dissolved.

  • Dilution Method: When diluting the DMSO stock into your aqueous culture medium, add the stock solution to the medium while gently vortexing or mixing to ensure rapid and even dispersion.[9][10]

  • Final DMSO Concentration: A higher final DMSO concentration (up to 0.5%) might help with solubility, but be mindful of potential toxicity.[6]

  • Serum Concentration: The presence of serum in the culture medium can sometimes help to solubilize hydrophobic compounds.

Quantitative Data Summary

The following tables summarize the reported inhibitory and cytotoxic concentrations for this compound and other relevant TEAD inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeCell Line/SystemIC50Reference
TEAD1Biochemical Assay-8.7 nM[1]
TEAD2Biochemical Assay-3.4 nM[1]
TEAD3Biochemical Assay-5.6 nM[1]
TEAD-YAP InteractionLuciferase Reporter AssayMCF-7≤10 nM[1]
Cell ProliferationCell Viability AssayNCI-H226≤100 nM[1]
Cell ProliferationCell Viability AssayH2052≤100 nM[1]

Table 2: General Cytotoxicity and Selectivity Index

CompoundCell LineCC50IC50Selectivity Index (SI = CC50/IC50)Reference
General AntiviralsVero Cells2.07 mg/ml (Crude Extract)-12.2[11]
General AntiviralsVero Cells0.48 mg/mL0.18 mg/mL2.6[11]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of this compound.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/CellTiter-Glo®)

Objective: To determine the effect of this compound on cell proliferation and viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • 96-well clear or white-walled tissue culture plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the experiment.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100, 500, 1000 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle (DMSO) only as a control.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • Viability Assessment:

    • For MTT Assay:

      • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

      • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

      • Read the absorbance at 570 nm using a microplate reader.

    • For CellTiter-Glo® Assay:

      • Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.

      • Add 100 µL of CellTiter-Glo® reagent to each well.

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure luminescence with a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background reading (media only).

    • Normalize the data to the vehicle-treated control wells (set as 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: TEAD-Responsive Luciferase Reporter Assay

Objective: To measure the effect of this compound on TEAD transcriptional activity.

Materials:

  • Cells stably or transiently transfected with a TEAD-responsive luciferase reporter construct (e.g., 8xGTIIC-luciferase) and a control Renilla luciferase construct.

  • Complete cell culture medium.

  • This compound.

  • DMSO.

  • 96-well white, clear-bottom tissue culture plates.

  • Dual-Luciferase® Reporter Assay System.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment:

    • Seed the reporter cell line in a 96-well plate as described in Protocol 1.

    • After 24 hours, treat the cells with a range of this compound concentrations as described in Protocol 1.

    • Incubate for 24-48 hours.

  • Cell Lysis:

    • Remove the medium from the wells and wash once with PBS.

    • Add 20 µL of 1X Passive Lysis Buffer to each well.

    • Incubate at room temperature for 15 minutes on an orbital shaker.

  • Luciferase Assay:

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well.

    • Measure the firefly luciferase activity.

    • Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.

    • Measure the Renilla luciferase activity.

  • Data Analysis:

    • Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.

    • Normalize the data to the vehicle-treated control wells.

    • Plot the normalized luciferase activity against the log of the this compound concentration to determine the IC50.

Protocol 3: Western Blot Analysis of TEAD Target Genes

Objective: To assess the effect of this compound on the protein expression of downstream TEAD target genes (e.g., CTGF, CYR61).

Materials:

  • Cells of interest.

  • Complete cell culture medium.

  • This compound.

  • DMSO.

  • 6-well tissue culture plates.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against CTGF, CYR61, and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • ECL Western Blotting Substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound for 24-48 hours.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-CTGF, anti-CYR61) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Re-probe the membrane with a loading control antibody.

  • Data Analysis:

    • Quantify the band intensities and normalize the expression of the target proteins to the loading control.

Signaling Pathways and Experimental Workflows

Hippo Signaling Pathway

The Hippo pathway is a key regulator of organ size and tissue homeostasis. When the pathway is "on," the core kinase cascade (MST1/2 and LATS1/2) is active, leading to the phosphorylation of YAP and TAZ. Phosphorylated YAP/TAZ are retained in the cytoplasm and targeted for degradation. When the pathway is "off," unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis. This compound acts by directly inhibiting TEAD, thereby blocking the transcriptional output of the Hippo pathway regardless of the phosphorylation status of YAP/TAZ.

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1/2 MST1/2 Cell-Cell Contact->MST1/2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 phosphorylates YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ phosphorylates YAP/TAZ_P p-YAP/TAZ Degradation Degradation YAP/TAZ_P->Degradation YAP/TAZ->YAP/TAZ_P YAP/TAZ_n YAP/TAZ YAP/TAZ->YAP/TAZ_n translocation TEAD TEAD Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes TEAD_IN_11 This compound TEAD_IN_11->TEAD Proliferation Cell Proliferation & Survival Target_Genes->Proliferation YAP/TAZ_n->TEAD

Hippo signaling pathway and the action of this compound.
Experimental Workflow for Optimizing this compound Concentration

The following workflow provides a logical sequence of experiments to determine the optimal concentration of this compound for your research.

Experimental_Workflow start Start: Prepare this compound Stock dose_response Dose-Response Cell Viability Assay (e.g., MTT, CellTiter-Glo) Determine IC50 and CC50 start->dose_response reporter_assay TEAD Luciferase Reporter Assay Confirm on-target activity dose_response->reporter_assay Use concentrations around IC50 western_blot Western Blot for Target Genes (e.g., CTGF, CYR61) Confirm downstream effects reporter_assay->western_blot phenotypic_assay Phenotypic Assays (e.g., Migration, Invasion, Apoptosis) western_blot->phenotypic_assay end End: Use Optimal Concentration for Further Experiments phenotypic_assay->end

Workflow for optimizing this compound concentration.
Troubleshooting Decision Tree

This decision tree can help guide your troubleshooting process when encountering common issues with this compound experiments.

Troubleshooting_Tree start Problem Encountered no_effect No Effect Observed start->no_effect high_cytotoxicity High Cytotoxicity start->high_cytotoxicity check_conc Is concentration optimal? (Dose-response performed?) no_effect->check_conc check_solvent Is vehicle control included? Is solvent concentration <0.5%? high_cytotoxicity->check_solvent yes_conc Yes check_conc->yes_conc Yes no_conc No check_conc->no_conc No check_cell_line Is cell line Hippo-pathway dependent (e.g., NF2-mutant)? yes_conc->check_cell_line do_dose_response Perform dose-response (0.1 nM - 10 µM) no_conc->do_dose_response yes_cell_line Yes check_cell_line->yes_cell_line Yes no_cell_line No check_cell_line->no_cell_line No check_compound Check compound stability and preparation yes_cell_line->check_compound consider_alt_model Consider alternative cell model no_cell_line->consider_alt_model yes_solvent Yes check_solvent->yes_solvent Yes no_solvent No check_solvent->no_solvent No check_cc50 Determine CC50 for cell line yes_solvent->check_cc50 run_vehicle_control Run proper vehicle control no_solvent->run_vehicle_control use_lower_conc Use lowest effective concentration from dose-response check_cc50->use_lower_conc

Troubleshooting decision tree for this compound experiments.

References

Tead-IN-11 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Tead-IN-11, a potent covalent inhibitor of TEAD transcription factors.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: When received, solid this compound should be stored at -20°C. For long-term storage, it is recommended to store the compound at -80°C. Keep the vial tightly sealed and protected from moisture and light.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare a concentrated stock solution in a suitable organic solvent such as DMSO. For a related compound, TEAD-IN-2, stock solutions stored at -80°C are stable for up to 6 months, and at -20°C for up to 1 month.[1] Similar stability can be expected for this compound, but it is always best practice to prepare fresh solutions for critical experiments or use aliquots of a single stock to minimize freeze-thaw cycles.

Q3: In which solvents is this compound soluble?

Q4: Is this compound sensitive to light or temperature fluctuations?

A4: As a general precaution for most small molecule inhibitors, it is advisable to protect this compound from light and repeated temperature fluctuations. Store both the solid compound and its solutions in the dark (e.g., in amber vials or wrapped in foil) and at the recommended stable temperatures.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation of the compound in aqueous solution. The compound has limited solubility in aqueous buffers. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility.- Increase the final concentration of the organic solvent if your experimental system allows. - Prepare a more dilute stock solution and add a larger volume to your aqueous solution. - Sonication may help to redissolve small amounts of precipitate.
Inconsistent or lower-than-expected activity in experiments. The compound may have degraded due to improper storage or handling. The stock solution may have undergone multiple freeze-thaw cycles.- Always use freshly prepared solutions or aliquots that have not been repeatedly freeze-thawed. - Verify the storage conditions of the solid compound and stock solutions. - Perform a quality control check of the compound if degradation is suspected.
Difficulty dissolving the solid compound. The incorrect solvent is being used. The compound may require gentle heating or sonication to fully dissolve.- Ensure you are using a recommended solvent such as DMSO. - Briefly warm the solution at 37°C or sonicate for a few minutes to aid dissolution. Do not overheat.

Stability and Storage Data

Note: Specific, quantitative stability data for this compound is not publicly available. The following table provides general recommendations based on best practices for similar small molecule inhibitors.

Form Storage Temperature Recommended Duration Notes
Solid-20°CShort-term (weeks to months)Keep tightly sealed and protected from moisture.
Solid-80°CLong-term (months to years)Ideal for long-term archival.
Stock Solution (in DMSO)-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
Stock Solution (in DMSO)-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh a specific amount of solid this compound (e.g., 1 mg) in a sterile microcentrifuge tube.

  • Calculating Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the microcentrifuge tube containing the solid compound.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in amber or light-protected tubes and store at -80°C.

Visualizations

experimental_workflow Experimental Workflow for this compound Usage cluster_storage Storage cluster_preparation Preparation cluster_experiment Experimentation solid Solid this compound (-20°C or -80°C) dissolve Dissolve in DMSO (e.g., 10 mM) solid->dissolve Weigh accurately stock Stock Solution (in DMSO) (-80°C Aliquots) dilute Dilute in Assay Buffer or Culture Medium stock->dilute Use one aliquot dissolve->stock Aliquot & Store treatment Treat Cells or Perform Assay dilute->treatment analysis Data Analysis treatment->analysis troubleshooting_guide Troubleshooting Common Issues with this compound cluster_issues Identify the Issue cluster_solutions Potential Solutions start Problem Encountered precipitation Precipitation in Aqueous Solution start->precipitation low_activity Low/Inconsistent Activity start->low_activity dissolution_problem Difficulty Dissolving Solid start->dissolution_problem sol_precipitation Increase final DMSO concentration Use lower stock concentration Sonicate precipitation->sol_precipitation sol_low_activity Use fresh stock aliquots Verify storage conditions Perform QC low_activity->sol_low_activity sol_dissolution Use recommended solvent (DMSO) Gently warm or sonicate dissolution_problem->sol_dissolution

References

Potential off-target effects of Tead-IN-11

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "Tead-IN-11" is not available in the public domain as of the last update. This technical support guide is based on the established principles of TEAD biology and general methodologies for characterizing small molecule inhibitors. The provided data and protocols are illustrative examples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a hypothetical small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2][3] TEAD proteins are the primary downstream effectors of the Hippo signaling pathway.[2][4] They lack intrinsic transcriptional activation domains and rely on co-activators, most notably YAP and TAZ, to drive the expression of genes involved in cell proliferation and survival.[1][3][5] Dysregulation of the Hippo pathway and subsequent hyperactivation of the TEAD-YAP/TAZ complex are implicated in various cancers.[5][6] this compound is presumed to function by disrupting the interaction between TEAD and its co-activators, thereby inhibiting the transcription of pro-proliferative genes.[1]

Q2: What are the potential on-target effects of this compound across the TEAD family?

A2: Humans have four TEAD paralogs (TEAD1-4) that share a high degree of sequence homology, particularly in the YAP/TAZ binding domain.[5] It is crucial to assess the inhibitory activity of this compound against all four members to understand its on-target selectivity profile. Differential inhibition may lead to varied efficacy and toxicity profiles depending on the tissue-specific expression of TEAD paralogs.[2][6]

Troubleshooting Guide

Q1: I am observing a phenotype in my cell-based assay that is inconsistent with the known functions of the Hippo pathway. Could this be an off-target effect of this compound?

A1: It is possible that the observed phenotype is due to an off-target effect. To investigate this, consider the following steps:

  • Dose-Response Correlation: Determine if the unexpected phenotype correlates with the dose-response of on-target TEAD inhibition. If the phenotype occurs at concentrations significantly different from the IC50 for TEAD target gene repression, it may be an off-target effect.

  • Use of a Structurally Unrelated TEAD Inhibitor: If available, treat your cells with a TEAD inhibitor from a different chemical series. If the unexpected phenotype is not replicated, it is more likely to be an off-target effect specific to this compound's chemical scaffold.

  • Rescue Experiment: If the phenotype is due to an on-target effect, it might be rescued by overexpressing a downstream effector of the TEAD pathway.

  • Off-Target Profiling: Perform unbiased off-target screening, such as a broad kinase panel or a cellular thermal shift assay (CETSA), to identify potential off-target binding partners.

Q2: My kinome scan data for this compound shows significant inhibition of several kinases. How can I validate these findings?

A2: Kinome scans are excellent for initial screening but require further validation to confirm direct inhibition and cellular relevance.[7][8]

  • Orthogonal Biochemical Assays: Validate the hits from the primary screen using a different assay format (e.g., if the primary screen was a binding assay, use an enzymatic activity assay).[7][9]

  • Cellular Target Engagement Assays: Use techniques like CETSA or NanoBRET™ to confirm that this compound engages the identified kinases within a cellular context.[10][11][12] This is crucial as not all biochemical hits translate to cellular activity.[8]

  • Phenotypic Correlation: Investigate whether the inhibition of the identified off-target kinase can explain any observed cellular phenotypes, particularly those that are inconsistent with TEAD inhibition.

Quantitative Data Summary

Table 1: Hypothetical Kinase Selectivity Profile of this compound (1 µM Screen)

Kinase TargetPercent Inhibition
CDK485%
GSK3β72%
STK1165%
ABL1<10%
SRC<10%
... (400+ other kinases)<10%
This table represents hypothetical data for illustrative purposes.

Table 2: Hypothetical Potency of this compound against TEAD Paralogs

TargetIC50 (nM)
TEAD125
TEAD230
TEAD345
TEAD420
This table represents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the binding of a ligand to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[10]

  • Cell Culture and Treatment: Culture the cells of interest to ~80% confluency. Treat the cells with various concentrations of this compound or a vehicle control for a specified time.

  • Cell Lysis: Harvest and wash the cells. Resuspend the cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Heating Gradient: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Protein Separation: Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (e.g., TEAD1) and a potential off-target (e.g., CDK4) in the soluble fraction by Western blotting. A positive target engagement will result in a higher amount of soluble protein at elevated temperatures in the drug-treated samples compared to the control.

Protocol 2: Unbiased Off-Target Identification using DISCOVER-Seq

DISCOVER-Seq is a method for identifying all sites of DNA double-strand breaks (DSBs) induced by genome editing nucleases, but its principle of detecting DNA repair factor recruitment can be adapted to identify off-target binding sites of small molecules that may induce DNA damage.[13][14][15][16][17] This is a more advanced and specialized application.

  • Cell Treatment: Treat cells with a high concentration of this compound or a control.

  • Chromatin Immunoprecipitation (ChIP): Perform ChIP using an antibody against a DNA repair factor that is recruited to sites of DNA damage, such as MRE11.[13][17]

  • Library Preparation and Sequencing: Prepare a sequencing library from the immunoprecipitated DNA and perform next-generation sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome. Peaks in the sequencing data will indicate genomic loci where the DNA repair factor was enriched, suggesting potential off-target sites of this compound-induced DNA damage.

Visualizations

Hippo_Signaling_Pathway Ext_Signal External Signals (e.g., Mechanical Stress, GPCR) MST1_2 MST1/2 Ext_Signal->MST1_2 activates LATS1_2 LATS1/2 YAP_TAZ YAP / TAZ LATS1_2->YAP_TAZ phosphorylates MST1_2->LATS1_2 phosphorylates & activates Phospho_YAP_TAZ p-YAP / p-TAZ (Cytoplasmic Sequestration) YAP_TAZ->Phospho_YAP_TAZ TEADs TEAD1-4 YAP_TAZ->TEADs co-activates Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEADs->Gene_Expression promotes Tead_IN_11 This compound Tead_IN_11->TEADs inhibits interaction Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Off_Target_Workflow Start Start: Investigate Off-Target Effects of this compound Biochem_Screen Biochemical Screens (e.g., Kinome Scan) Start->Biochem_Screen Cellular_Screen Cellular Screens (e.g., CETSA, Phenotypic Screen) Start->Cellular_Screen Identify_Hits Identify Potential Off-Targets Biochem_Screen->Identify_Hits Cellular_Screen->Identify_Hits Validate_Biochem Orthogonal Biochemical Assay (e.g., IC50 determination) Identify_Hits->Validate_Biochem Validate Hits Validate_Cellular Cellular Target Engagement (e.g., NanoBRET, CETSA) Identify_Hits->Validate_Cellular Validate Hits Validate_Biochem->Validate_Cellular Assess_Phenotype Assess Phenotypic Relevance (e.g., siRNA knockdown of off-target) Validate_Cellular->Assess_Phenotype Conclusion Confirmed Off-Target with Cellular Activity Assess_Phenotype->Conclusion

References

Troubleshooting inconsistent results with Tead-IN-11

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TEAD-IN-11, a covalent inhibitor of TEAD transcription factors.

Troubleshooting Guides

Problem 1: Inconsistent IC50 Values in Cell Viability Assays

Question: We are observing significant variability in the IC50 values for this compound between experiments. What are the potential causes and solutions?

Answer: Inconsistent IC50 values are a common issue in cell-based assays and can arise from several factors. Here’s a systematic approach to troubleshooting this problem:

Potential Causes and Solutions

Factor Potential Cause Recommended Solution
Compound Handling Poor Solubility: this compound may precipitate in aqueous cell culture media, leading to inconsistent effective concentrations.Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Ensure complete dissolution. When preparing working solutions, perform serial dilutions in pre-warmed (37°C) media and mix thoroughly at each step. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent-induced toxicity.
Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution can lead to compound degradation.Aliquot the DMSO stock solution into single-use volumes and store at -80°C.
Cell Culture Conditions Inconsistent Cell Seeding Density: Variations in the number of cells seeded per well will lead to different responses to the inhibitor.Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for accurate and consistent cell seeding.
Variable Cell Passage Number: Cells at high passage numbers can exhibit altered growth rates and drug sensitivity.Use cells within a defined and narrow passage number range for all experiments.
Changes in Media or Serum Lots: Different batches of media or serum can affect cell growth and drug response.Test new lots of media and serum for their effect on cell growth and this compound sensitivity before use in critical experiments.
Assay Protocol Inconsistent Incubation Times: The duration of drug exposure should be precisely controlled.Standardize the incubation time for all experiments.
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the inhibitor and affect cell growth.To mitigate this, avoid using the outermost wells for experimental samples or fill them with sterile PBS or media to maintain humidity.
Problem 2: Weak or No Inhibition of TEAD Target Gene Expression

Question: We are not observing the expected decrease in the expression of TEAD target genes (e.g., CTGF, CYR61) after treatment with this compound. What could be the reason?

Answer: A lack of downstream signaling inhibition can be due to several experimental variables.

Potential Causes and Solutions

Factor Potential Cause Recommended Solution
Experimental Conditions Suboptimal Inhibitor Concentration or Treatment Time: The concentration may be too low, or the treatment time too short to effectively inhibit TEAD.Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.
Cell Line Characteristics Low Hippo Pathway Activity: The chosen cell line may not have a constitutively active Hippo-YAP/TAZ pathway, resulting in low basal expression of TEAD target genes.Confirm that your cell line has an active YAP/TAZ-TEAD signaling axis. This can be done by examining the nuclear localization of YAP/TAZ or by using a cell line known to be dependent on this pathway (e.g., NCI-H226).
Assay-Specific Issues Inefficient siRNA Knockdown (for rescue experiments): If you are performing rescue experiments, incomplete knockdown of your gene of interest may mask the effect of the inhibitor.Validate the knockdown efficiency of your siRNA using qPCR or Western blotting.
Antibody Issues (for Western blotting): The antibodies used to detect TEAD target genes may not be specific or sensitive enough.Validate your antibodies using appropriate positive and negative controls.
Problem 3: Unexpected Cellular Toxicity

Question: We are observing cell death at concentrations lower than the reported IC50 for TEAD inhibition, or in cell lines that are not expected to be sensitive to TEAD inhibition. Could this be due to off-target effects?

Answer: Unexpected toxicity can be a sign of off-target effects, although other factors should also be considered. As this compound is a covalent inhibitor, it has the potential to react with off-target proteins.

Potential Causes and Solutions

Factor Potential Cause Recommended Solution
Off-Target Effects Non-Specific Binding: The covalent nature of this compound may lead to binding to other proteins with reactive cysteine residues.At present, a comprehensive off-target profile for this compound is not publicly available. To investigate potential off-target effects in your system, you could perform a screen against a panel of kinases or other cellular targets.
Compound Quality Impurity in the Compound: The observed toxicity could be due to an impurity in the this compound sample.Ensure you are using a high-purity batch of this compound. Check the certificate of analysis (CoA) from the supplier.
Experimental Artifacts Solvent Toxicity: High concentrations of DMSO can be toxic to cells.Ensure the final DMSO concentration in your experiments is below the toxic threshold for your cell line (typically <0.5%).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a covalent inhibitor that selectively targets a cysteine residue in the palmitate-binding pocket of TEAD1, TEAD2, and TEAD3.[1] By covalently modifying this site, it allosterically inhibits the interaction between TEAD and its co-activators YAP and TAZ, thereby suppressing the transcription of pro-proliferative and anti-apoptotic genes.

Q2: What are the recommended storage and handling conditions for this compound?

A2: For long-term storage, this compound should be stored as a solid at -20°C. For use, prepare a stock solution in 100% DMSO and store in single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[1] When preparing working solutions, dilute the DMSO stock in pre-warmed aqueous buffer or cell culture medium with vigorous mixing to prevent precipitation.

Q3: What are the reported IC50 values for this compound?

A3: The inhibitory activity of this compound has been characterized in biochemical and cell-based assays.

Assay Type Target Reported IC50
BiochemicalTEAD18.7 nM[1]
BiochemicalTEAD23.4 nM[1]
BiochemicalTEAD35.6 nM[1]
Cell-based (Reporter Assay)MCF-7 cells≤10 nM[1]
Cell-based (Proliferation)NCI-H2052 cells≤100 nM[1]
Cell-based (Proliferation)NCI-H226 cells≤100 nM[1]

Q4: What are appropriate positive and negative controls for experiments with this compound?

A4:

  • Positive Control: A cell line known to be sensitive to TEAD inhibition (e.g., NCI-H226, a mesothelioma cell line with an inactivating mutation in the Hippo pathway component NF2).

  • Negative Control: A cell line that is not dependent on the YAP/TAZ-TEAD pathway for proliferation.

  • Vehicle Control: Treat cells with the same concentration of DMSO used to deliver this compound to control for any effects of the solvent.

  • Inactive Analog: If available, an analog of this compound that does not have the reactive group for covalent modification could be used to distinguish between on-target and off-target effects.

Q5: Is this compound selective for specific TEAD isoforms?

A5: this compound is a potent inhibitor of TEAD1, TEAD2, and TEAD3.[1] Its activity against TEAD4 has not been as extensively reported in publicly available data.

Experimental Protocols

The following are generalized protocols that can be adapted for use with this compound. It is recommended to optimize these protocols for your specific cell lines and experimental conditions.

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the IC50 value of this compound on cell proliferation.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 10 minutes.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Use non-linear regression to fit a dose-response curve and determine the IC50 value.

Protocol 2: Western Blotting for TEAD Target Gene Expression

This protocol is to assess the effect of this compound on the protein levels of TEAD target genes.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0.1x, 1x, 10x IC50) for a predetermined time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against a TEAD target gene (e.g., CTGF, CYR61) or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: TEAD-Responsive Luciferase Reporter Assay

This protocol measures the effect of this compound on TEAD transcriptional activity.

  • Transfection:

    • Seed cells (e.g., HEK293T) in a 24-well plate.

    • Co-transfect the cells with a TEAD-responsive firefly luciferase reporter plasmid (containing TEAD binding sites) and a constitutively expressed Renilla luciferase plasmid (for normalization).

  • Compound Treatment:

    • After 24 hours, treat the cells with a range of this compound concentrations.

  • Cell Lysis and Luciferase Assay:

    • After the desired treatment period (e.g., 24 hours), lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the percentage of inhibition relative to the vehicle-treated control.

Visualizations

TEAD_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell_Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell_Contact->MST1_2 Mechanical_Stress Mechanical Stress YAP_TAZ_nuc YAP/TAZ Mechanical_Stress->YAP_TAZ_nuc translocation GPCR_Signaling GPCR Signaling LATS1_2 LATS1/2 GPCR_Signaling->LATS1_2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates Phospho_YAP_TAZ p-YAP/TAZ YAP_TAZ->YAP_TAZ_nuc translocation Degradation Degradation Phospho_YAP_TAZ->Degradation TEAD TEAD YAP_TAZ_nuc->TEAD Target_Genes Target Genes (e.g., CTGF, CYR61) TEAD->Target_Genes transcription TEAD_IN_11 This compound TEAD_IN_11->TEAD inhibits

Caption: Simplified Hippo-YAP/TAZ signaling pathway and the mechanism of action of this compound.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., NCI-H226) Start->Cell_Culture Treatment 2. Treatment with This compound Cell_Culture->Treatment Assay 3. Perform Assay Treatment->Assay Viability Cell Viability (MTT) Assay->Viability Western Western Blot (CTGF, CYR61) Assay->Western Reporter Luciferase Reporter Assay Assay->Reporter Data_Analysis 4. Data Analysis (IC50, Protein Levels, Reporter Activity) Viability->Data_Analysis Western->Data_Analysis Reporter->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for evaluating the effects of this compound.

Troubleshooting_Logic Inconsistent_Results Inconsistent Results with this compound Check_Compound Check Compound Preparation & Storage Inconsistent_Results->Check_Compound Check_Cells Check Cell Culture Conditions Inconsistent_Results->Check_Cells Check_Protocol Check Assay Protocol Inconsistent_Results->Check_Protocol Solubility Solubility Issues? (Precipitation) Check_Compound->Solubility Yes Storage Improper Storage? (Freeze-Thaw) Check_Compound->Storage Yes Density Inconsistent Seeding Density? Check_Cells->Density Yes Passage High Cell Passage Number? Check_Cells->Passage Yes Incubation Variable Incubation Time? Check_Protocol->Incubation Yes Edge_Effects Edge Effects in Plate? Check_Protocol->Edge_Effects Yes Optimize Dilution Optimize Dilution Solubility->Optimize Dilution Aliquot Stock Aliquot Stock Storage->Aliquot Stock Standardize Seeding Standardize Seeding Density->Standardize Seeding Use Low Passage Cells Use Low Passage Cells Passage->Use Low Passage Cells Standardize Time Standardize Time Incubation->Standardize Time Avoid Outer Wells Avoid Outer Wells Edge_Effects->Avoid Outer Wells

Caption: Troubleshooting decision tree for inconsistent results with this compound.

References

Technical Support Center: Minimizing Cytotoxicity of TEAD Inhibitors in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxic effects of TEAD inhibitors, with a focus on compounds structurally or functionally similar to TEAD-IN-11, in primary cell cultures.

Disclaimer

Direct cytotoxicity data for this compound in primary cells is limited in publicly available literature. The guidance provided herein is based on general principles for small molecule inhibitors and data from other pan-TEAD inhibitors, such as K-975 and VT104. Researchers should always perform initial dose-response experiments to determine the optimal, non-toxic concentration for their specific primary cell type and experimental conditions.

Troubleshooting Guide

Issue 1: High levels of cell death observed even at low concentrations of the TEAD inhibitor.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Primary cells are highly sensitive. Primary cells are often more sensitive to chemical perturbations than immortalized cell lines. Start with a very low concentration range (e.g., 0.1 nM to 1 µM) and perform a comprehensive dose-response curve to determine the half-maximal cytotoxic concentration (CC50).
Solvent (DMSO) toxicity. Ensure the final concentration of DMSO in the culture medium is kept to a minimum, ideally below 0.1% and not exceeding 0.5%. Always include a vehicle control (cells treated with the same concentration of DMSO without the inhibitor) to assess the solvent's effect.
Suboptimal primary cell health. Use primary cells that are healthy and in a logarithmic growth phase. Stressed or senescent cells are more susceptible to drug-induced toxicity. Ensure proper cell handling and culture conditions.
"On-target" toxicity due to essential TEAD function. The Hippo-YAP/TEAD pathway is crucial for normal cell proliferation and survival.[1] Inhibition of this pathway may inherently lead to cytotoxicity in certain primary cell types. Consider using a less sensitive primary cell type if the experimental goals allow.
Issue 2: Inconsistent results or high variability in cytotoxicity assays.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Uneven cell seeding. Ensure a homogenous single-cell suspension before seeding to achieve uniform cell density across all wells.
Edge effects in multi-well plates. To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media.
Inhibitor precipitation. Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, consider using a different solvent or a lower concentration range.
Assay interference. Some inhibitors can interfere with the reagents used in viability assays (e.g., reducing MTT reagent). Run a cell-free control with the inhibitor and assay reagents to check for direct chemical interactions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of pan-TEAD inhibitors like this compound?

A1: Pan-TEAD inhibitors are designed to disrupt the interaction between the TEA Domain (TEAD) transcription factors (TEAD1-4) and their co-activators, YAP and TAZ.[2][3] By binding to a pocket on TEAD, these inhibitors can allosterically prevent the YAP/TAZ-TEAD complex formation, which is necessary for the transcription of genes that promote cell proliferation and inhibit apoptosis.[4][5] Some covalent inhibitors, like K-975, bind to a cysteine residue within the palmitate-binding pocket of TEAD.[6]

Q2: What are the known downstream target genes of the YAP/TAZ-TEAD pathway?

A2: The YAP/TAZ-TEAD complex regulates the expression of a wide range of genes involved in cell growth, proliferation, and migration.[2] Commonly studied target genes include CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-Rich Angiogenic Inducer 61).[7] Other important targets include genes involved in cell cycle progression and survival.[8]

Q3: How can I determine the optimal concentration of a TEAD inhibitor for my primary cells?

A3: It is crucial to perform a dose-response experiment to determine both the half-maximal inhibitory concentration (IC50) for the desired biological effect and the half-maximal cytotoxic concentration (CC50). This will help you identify a therapeutic window where you can achieve the desired inhibitory effect with minimal cytotoxicity. Start with a broad range of concentrations and narrow it down based on the initial results.

Q4: What are some alternative methods to assess cytotoxicity besides metabolic assays like MTT?

A4: While MTT assays are common, they measure metabolic activity, which may not always directly correlate with cell death. Consider using alternative assays for a more comprehensive assessment:

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating loss of membrane integrity.

  • Trypan Blue Exclusion Assay: A simple method to count viable cells, as dead cells with compromised membranes take up the dye.

  • Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based assay to distinguish between viable, apoptotic, and necrotic cells.

  • Caspase Activity Assays: Measures the activity of caspases, which are key enzymes in the apoptotic pathway.

Q5: Are there any known off-target effects of TEAD inhibitors that could contribute to cytotoxicity?

A5: While specific off-target effects for this compound are not well-documented, off-target activities are a potential concern for any small molecule inhibitor and can contribute to cytotoxicity.[8] The selectivity of TEAD inhibitors can vary, with some being pan-TEAD inhibitors and others being more selective for specific TEAD isoforms.[3] It's important to consult the manufacturer's data or published literature for any known off-target profiling of the specific inhibitor you are using.

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of the TEAD inhibitor in DMSO. From this stock, prepare a series of 2x working solutions in the appropriate cell culture medium.

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2x working solutions to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control and plot the dose-response curve to determine the CC50 value.

Protocol 2: LDH Release Assay for Cytotoxicity
  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully collect a portion of the supernatant (e.g., 50 µL) from each well without disturbing the cell monolayer.

  • LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves mixing the collected supernatant with the reaction mixture provided in the kit.

  • Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Include controls for spontaneous LDH release (no-treatment control) and maximum LDH release (cells lysed with a provided lysis buffer). Calculate the percentage of cytotoxicity based on the manufacturer's formula.

Visualizations

YAP_TAZ_TEAD_Signaling_Pathway cluster_upstream Upstream Hippo Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MST1/2 MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 phosphorylates YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ phosphorylates SAV1 SAV1 SAV1->MST1/2 activates MOB1 MOB1 MOB1->LATS1/2 activates YAP/TAZ_p Phosphorylated YAP/TAZ 14-3-3 14-3-3 YAP/TAZ_p->14-3-3 binds Degradation Degradation 14-3-3->Degradation leads to YAP/TAZ->YAP/TAZ_p TEAD TEAD YAP/TAZ->TEAD binds Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation TEAD_IN_11 This compound TEAD_IN_11->TEAD inhibits binding to YAP/TAZ Troubleshooting_Workflow start High Cytotoxicity Observed q1 Is the final DMSO concentration <0.1%? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Have you performed a full dose-response curve? a1_yes->q2 sol1 Reduce DMSO concentration and include vehicle control. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are the primary cells healthy and proliferating? a2_yes->q3 sol2 Perform a dose-response experiment starting from a lower concentration range. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Consider 'on-target' toxicity and alternative assays. a3_yes->end sol3 Optimize primary cell culture conditions. a3_no->sol3 Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Seed_Cells Seed Primary Cells in 96-well plate Add_Inhibitor Add inhibitor to cells Seed_Cells->Add_Inhibitor Prepare_Inhibitor Prepare serial dilutions of TEAD inhibitor Prepare_Inhibitor->Add_Inhibitor Incubate Incubate for 24-72 hours Add_Inhibitor->Incubate Add_Reagent Add MTT or collect supernatant for LDH Incubate->Add_Reagent Measure Measure Absorbance Add_Reagent->Measure Calculate_Viability Calculate % Viability or % Cytotoxicity Measure->Calculate_Viability Determine_CC50 Determine CC50 Calculate_Viability->Determine_CC50

References

Interpreting unexpected data from Tead-IN-11 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Tead-IN-11, a potent and selective inhibitor of TEAD autopalmitoylation. By preventing this critical post-translational modification, this compound effectively disrupts the interaction between TEAD transcription factors and their co-activators YAP/TAZ, leading to the downregulation of Hippo pathway target genes.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and unexpected outcomes encountered during experiments with this compound.

Q1: Why am I not observing the expected decrease in YAP/TAZ target gene expression (e.g., CTGF, CYR61, ANKRD1) after this compound treatment?

Possible Causes & Troubleshooting Steps:

  • Suboptimal Compound Concentration: The IC50 of this compound can vary significantly between cell lines. Ensure you are using a concentration range appropriate for your specific cell model. It is recommended to perform a dose-response experiment to determine the optimal concentration.[3]

  • Insufficient Treatment Duration: The effect of this compound on gene expression is time-dependent. A 24-hour treatment is often a good starting point, but the optimal duration may vary.[4] Consider a time-course experiment (e.g., 12, 24, 48 hours) to identify the ideal time point.

  • Cell Line Insensitivity: Some cell lines may be less dependent on the YAP/TAZ-TEAD signaling axis for the expression of canonical target genes or may have compensatory mechanisms. Confirm that your cell line is known to have active Hippo pathway signaling. For instance, cells with mutations in NF2 are often highly sensitive to TEAD inhibition.[5]

  • Compound Instability: Ensure proper storage and handling of this compound to maintain its activity. Prepare fresh dilutions from a stock solution for each experiment.

  • Experimental Controls:

    • Positive Control: Use a cell line known to be sensitive to this compound or another compound known to inhibit the Hippo pathway.

    • Negative Control: A vehicle control (e.g., DMSO) is essential to rule out solvent effects.

Q2: My cells are showing significant toxicity or a decrease in viability even at low concentrations of this compound. What is the issue?

Possible Causes & Troubleshooting Steps:

  • High Cell Dependency on Hippo Pathway: In some cancer cells, the Hippo pathway is a critical driver of proliferation and survival.[3] Inhibition by this compound can potently suppress growth, which might be misinterpreted as non-specific toxicity.

  • Off-Target Effects: While this compound is selective, high concentrations may lead to off-target effects.[6][7] It is crucial to perform a dose-response cell viability assay (e.g., MTT, CellTiter-Glo) to determine the therapeutic window for your cell line.[8][9]

  • Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is low and consistent across all treatments, as high concentrations can be toxic to cells.

  • Contamination: Rule out any potential contamination in your cell culture or reagents.

Q3: How can I confirm that this compound is inhibiting TEAD autopalmitoylation in my experimental system?

Confirmation Method:

  • TEAD Palmitoylation Assay: This is the most direct method to confirm the mechanism of action.[1][4] The assay typically involves treating cells expressing tagged TEAD proteins with an alkyne-palmitate probe and this compound. Following immunoprecipitation, a "click chemistry" reaction attaches a biotin (B1667282) tag to the incorporated alkyne-palmitate, which can then be detected by streptavidin immunoblotting. A reduction in the signal in this compound-treated cells confirms the inhibition of palmitoylation.[1][4]

Q4: The results from my luciferase reporter assay are inconsistent or show high background.

Possible Causes & Troubleshooting Steps:

  • Reporter Construct: Use a well-validated TEAD-responsive luciferase reporter, such as one containing multiple TEAD binding elements (e.g., 8xGTIIC).[10][11]

  • Normalization: Co-transfect with a control reporter plasmid (e.g., Renilla luciferase) to normalize for transfection efficiency and cell number. The Dual-Luciferase® Reporter Assay System is recommended for this purpose.[12][13]

  • Transfection Efficiency: Optimize your transfection protocol to ensure consistent and high efficiency in your cell line.

  • Assay Timing: Measure luciferase activity at a consistent and optimal time point after treatment. A 24-hour incubation is a common starting point.[14]

  • Cell Density: Plate cells at a consistent density, as cell-to-cell contact can activate the Hippo pathway and affect baseline reporter activity.[15]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds to aid in experimental design.

Table 1: Reported IC50 Values for TEAD Inhibitors

CompoundAssay TypeCell Line / TargetIC50 Value
MGH-CP12TEAD-Binding Element Luciferase Reporter-0.91 µM[3]
MGH-CP12Tumor Sphere FormationHuh7 (Liver Cancer)0.26 µM[3]
MGH-CP1TEAD-Binding Element Luciferase Reporter-1.68 µM[3]
MGH-CP1Tumor Sphere FormationHuh7 (Liver Cancer)0.72 µM[3]
JM7YAP Transcriptional Reporter-972 nM[1]

Note: this compound is a specific chemical entity, but publicly available IC50 values under this exact name are limited. The compounds listed are structurally related or function through the same mechanism and provide a reference for expected potency.

Table 2: Recommended Concentration Ranges for In Vitro Assays

ExperimentRecommended Starting Concentration RangeTypical Treatment Duration
Western Blot0.1 - 10 µM24 - 48 hours
qPCR (Target Gene Expression)0.1 - 10 µM24 - 48 hours
Luciferase Reporter Assay0.01 - 10 µM24 hours[14]
Cell Viability Assay0.01 - 50 µM48 - 72 hours[16]
TEAD Palmitoylation Assay1 - 10 µM20 - 24 hours[1][4]

Visual Guides: Pathways and Workflows

The following diagrams illustrate the underlying biological pathway, a typical experimental workflow, and a troubleshooting decision tree.

Hippo_Pathway Mechanism of this compound Action in the Hippo Pathway cluster_upstream Upstream Signals (e.g., High Cell Density) cluster_core_kinase Hippo Kinase Cascade (Active) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream Cell-Cell Contact, Mechanical Stress MST1_2 MST1/2 Upstream->MST1_2 activates LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ_p Phosphorylated YAP/TAZ LATS1_2->YAP_TAZ_p phosphorylates YAP/TAZ in cytoplasm Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ YAP/TAZ TEAD TEAD YAP_TAZ->TEAD BINDING BLOCKED Target_Genes Target Gene Expression (CTGF, CYR61) TEAD->Target_Genes transcription REPRESSED Palmitoylation Autopalmitoylation (Cys-Palmitate) Palmitoylation->TEAD required for YAP/TAZ binding Tead_IN_11 This compound Tead_IN_11->Palmitoylation INHIBITS

Caption: this compound inhibits TEAD autopalmitoylation, blocking YAP/TAZ binding.

Experimental_Workflow General Experimental Workflow for this compound cluster_analysis 4. Endpoint Analysis start 1. Cell Culture Seed cells at optimal density treatment 2. Treatment Add this compound (and controls) at desired concentrations start->treatment incubation 3. Incubation Incubate for predetermined duration (e.g., 24-72 hours) treatment->incubation rna A. Gene Expression (qPCR/RNA-seq) incubation->rna protein B. Protein Levels (Western Blot) incubation->protein viability C. Cell Viability (MTT/CTG Assay) incubation->viability reporter D. Reporter Activity (Luciferase Assay) incubation->reporter data_analysis 5. Data Analysis Normalize to controls, calculate IC50, statistical analysis rna->data_analysis protein->data_analysis viability->data_analysis reporter->data_analysis conclusion 6. Conclusion Interpret results data_analysis->conclusion

Caption: Standard workflow for cell-based assays using this compound.

Troubleshooting_Tree Troubleshooting Unexpected Data start Unexpected Result Observed q_no_effect Is there NO effect on target genes/phenotype? start->q_no_effect e.g., No change in CTGF q_high_tox Is there UNEXPECTEDLY HIGH toxicity? start->q_high_tox e.g., Cell death at low nM check_conc Verify Compound - Perform dose-response - Check storage/handling q_no_effect->check_conc Yes check_tox_conc Verify Concentration - Titrate to lower doses - Check vehicle (DMSO) toxicity q_high_tox->check_tox_conc Yes check_time Optimize Duration - Perform time-course exp. check_conc->check_time check_cell_line Confirm Cell Line Sensitivity - Test positive control cell line - Verify Hippo pathway activity check_time->check_cell_line confirm_moa Confirm Mechanism - Perform TEAD palmitoylation assay check_cell_line->confirm_moa is_on_target Distinguish On-Target vs. Off-Target Toxicity - Correlate viability w/ target gene knockdown check_tox_conc->is_on_target culture_check Check Cell Culture Health - Test for contamination - Ensure healthy baseline growth is_on_target->culture_check

Caption: A decision tree for troubleshooting common experimental issues.

Detailed Experimental Protocols

Here are standardized protocols for key experiments involving this compound.

Protocol 1: Luciferase Reporter Assay for TEAD Activity

This protocol is for measuring the transcriptional activity of TEAD in response to this compound using a dual-luciferase reporter system.

Materials:

  • Cells of interest

  • TEAD-responsive firefly luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)

  • Control Renilla luciferase plasmid (e.g., pRL-TK)

  • Transfection reagent

  • This compound stock solution

  • 96-well white, clear-bottom assay plates

  • Dual-Luciferase® Reporter Assay System[13]

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection: Co-transfect cells with the TEAD-responsive firefly luciferase reporter and the Renilla luciferase control plasmid according to the manufacturer's protocol for your transfection reagent.

  • Treatment: Approximately 24 hours post-transfection, replace the medium with fresh medium containing this compound at various concentrations. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Cell Lysis: Remove the medium and lyse the cells using the Passive Lysis Buffer provided in the assay kit.

  • Luciferase Measurement: a. Add Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity. b. Immediately after, add Stop & Glo® Reagent to quench the firefly reaction and measure the Renilla luciferase activity.[13]

  • Data Analysis: For each well, normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the concentration of this compound to determine the IC50 value.

Protocol 2: Western Blotting for Hippo Pathway Proteins

This protocol details the detection of changes in total protein levels of YAP/TAZ or their downstream targets.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer system (wet or semi-dry) and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CTGF, anti-CYR61, anti-YAP, anti-TAZ, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation: a. After treating cells with this compound for the desired time (e.g., 48 hours), wash cells with ice-cold PBS and lyse them.[17] b. Clear the lysate by centrifugation and collect the supernatant. c. Determine the protein concentration of each sample.

  • Gel Electrophoresis: a. Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. b. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[19]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Antibody Incubation: a. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. b. Wash the membrane three times with TBST for 5-10 minutes each. c. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: a. Wash the membrane again as in step 5b. b. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensities using image analysis software and normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).

Protocol 3: Cell Viability Assay (MTT/CellTiter-Glo)

This protocol is for assessing the effect of this compound on cell proliferation and viability.

Materials:

  • Cells of interest

  • This compound stock solution

  • 96-well clear or opaque-walled plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit[21]

  • Solubilization solution (for MTT)

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) to allow for growth over the assay period.

  • Treatment: The following day, treat the cells with a serial dilution of this compound. Include vehicle-only and untreated controls.

  • Incubation: Incubate for 48-72 hours, or a duration relevant to your experimental question.[16]

  • Measurement (MTT Method): a. Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.[8] b. Add solubilization solution and mix thoroughly to dissolve the crystals. c. Read the absorbance at ~570 nm.

  • Measurement (CellTiter-Glo® Method): a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add a volume of reagent equal to the volume of culture medium in the well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read the luminescence.[21]

  • Data Analysis: Normalize the readings to the vehicle control and plot against the log of the compound concentration to calculate the GI50/IC50 value.

References

Tead-IN-11 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TEAD-IN-11. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly regarding its precipitation in aqueous solutions.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound in aqueous solutions is a common issue due to its hydrophobic nature. The following guide provides a systematic approach to troubleshoot and prevent this problem.

Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock in Aqueous Buffer or Media

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound exceeds its solubility limit in the aqueous environment. While soluble in DMSO, its aqueous solubility is significantly lower.1. Determine Maximum Soluble Concentration: Perform a serial dilution of your this compound DMSO stock into the specific aqueous buffer or cell culture medium to be used. The highest concentration that remains clear is the maximum working concentration. 2. Lower Working Concentration: If possible, lower the final concentration of this compound in your experiment.
"Solvent Shock" Rapidly adding a concentrated DMSO stock to an aqueous solution can cause the compound to immediately precipitate or "crash out" due to the sudden change in solvent polarity.1. Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, dilute the concentrated DMSO stock to an intermediate concentration with DMSO, and then add this to the aqueous solution. 2. Slow Addition with Agitation: Add the DMSO stock dropwise to the pre-warmed (37°C) aqueous solution while gently vortexing or swirling. This allows for more gradual mixing and can prevent localized high concentrations that lead to precipitation.
Low Temperature of Aqueous Solution The solubility of many compounds, including hydrophobic ones, decreases at lower temperatures.Always use pre-warmed (37°C) cell culture medium or buffers when preparing your final working solution of this compound.

Issue 2: Delayed Precipitation in Aqueous Solution (After Hours or Days)

Potential Cause Explanation Recommended Solution
Instability in Aqueous Environment Over time, this compound may degrade or aggregate in aqueous solutions, leading to precipitation.1. Prepare Fresh Solutions: Prepare working solutions of this compound immediately before use. Avoid storing diluted aqueous solutions for extended periods. 2. Assess Stability: If long-term incubation is necessary, perform a preliminary experiment to assess the stability of this compound in your specific medium over the desired time course.
Interaction with Media Components Components of the cell culture medium, such as salts, proteins (especially in serum), and other additives, can interact with this compound and reduce its solubility over time.1. Reduce Serum Concentration: If your experiment allows, consider reducing the serum percentage in your cell culture medium, as serum proteins can sometimes contribute to compound precipitation. 2. Test Different Media Formulations: If precipitation persists, try a different basal medium to see if a specific component is contributing to the issue.
Evaporation of Media In long-term experiments, evaporation of the culture medium can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.1. Ensure Proper Humidification: Maintain a humidified environment in the incubator (typically >95%). 2. Use Sealed Plates: For long-term assays, consider using sealed plates or plates with low-evaporation lids.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO.

Q2: How should I store the this compound stock solution?

A2: Store the DMSO stock solution of this compound at -20°C or -80°C for long-term storage. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture into the DMSO.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

A3: The final concentration of DMSO in cell culture should be kept as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[1] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Q4: Can I dissolve this compound directly in PBS or other aqueous buffers?

A4: Direct dissolution of this compound in aqueous buffers like PBS is not recommended due to its poor aqueous solubility. This will likely result in immediate precipitation. Always prepare a concentrated stock solution in DMSO first.

Q5: My this compound solution appears cloudy. Can I still use it?

A5: A cloudy or precipitated solution indicates that the compound is not fully dissolved. Using such a solution will lead to inaccurate and non-reproducible results, as the actual concentration of the dissolved compound is unknown. Do not use a solution that shows any signs of precipitation. Refer to the troubleshooting guide to resolve the issue.

Quantitative Data

Solvent Solubility Recommendations
DMSO SolubleRecommended for preparing high-concentration stock solutions (e.g., 10 mM or higher).
Aqueous Buffers (e.g., PBS, Cell Culture Media) Poorly solubleThe maximum achievable concentration in aqueous solutions is expected to be low. It is critical to experimentally determine the maximum soluble working concentration in your specific buffer or medium by performing a serial dilution and observing for precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions

This protocol describes the preparation of working solutions of this compound from a DMSO stock for use in cell-based assays.

Materials:

  • This compound powder

  • Anhydrous, cell culture-grade DMSO

  • Sterile microcentrifuge tubes

  • Pre-warmed (37°C) cell culture medium or desired aqueous buffer

Procedure:

  • Prepare a 10 mM Stock Solution: a. Calculate the amount of this compound powder needed to make a 10 mM stock solution in DMSO. b. Carefully weigh the this compound powder and dissolve it in the appropriate volume of DMSO in a sterile microcentrifuge tube. c. Ensure the compound is fully dissolved by vortexing. Gentle warming (to 37°C) may be applied if necessary. d. Aliquot the 10 mM stock solution into single-use volumes and store at -20°C or -80°C.

  • Prepare an Intermediate Dilution (Optional but Recommended): a. Thaw a single-use aliquot of the 10 mM stock solution. b. Prepare an intermediate dilution (e.g., 1 mM) by diluting the 10 mM stock with DMSO.

  • Prepare the Final Working Solution: a. Pre-warm the desired cell culture medium or aqueous buffer to 37°C. b. Slowly add the required volume of the intermediate (or concentrated) DMSO stock to the pre-warmed medium while gently vortexing or swirling. c. Ensure the final DMSO concentration in the working solution is as low as possible (ideally ≤ 0.5%). d. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Protocol 2: TEAD-Responsive Luciferase Reporter Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on the Hippo-TEAD signaling pathway using a TEAD-responsive luciferase reporter cell line.[2][3][4]

Materials:

  • TEAD-responsive luciferase reporter cell line (e.g., HEK293T or MCF7 cells stably expressing a TEAD-driven luciferase reporter)[2][4]

  • Complete cell culture medium

  • White, clear-bottom 96-well cell culture plates

  • This compound working solutions (prepared as in Protocol 1)

  • Vehicle control (medium with the same final concentration of DMSO)

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)[2]

  • Luminometer

Procedure:

  • Cell Seeding: a. Seed the TEAD-responsive luciferase reporter cells into a white, clear-bottom 96-well plate at a predetermined optimal density. b. Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.[2]

  • Compound Treatment: a. Prepare serial dilutions of the this compound working solution in the appropriate cell culture medium. b. Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. c. Include wells with vehicle control (DMSO only). d. Incubate the plate at 37°C in a 5% CO₂ incubator for the desired treatment duration (e.g., 6, 12, or 24 hours).[4]

  • Luciferase Activity Measurement: a. After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature. b. Add the luciferase assay reagent to each well according to the manufacturer's instructions.[2] c. Incubate for the recommended time (e.g., 10-15 minutes) at room temperature, protected from light.[2] d. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: a. Subtract the background luminescence (from wells with no cells) from all readings. b. Normalize the luciferase activity of the this compound-treated wells to the vehicle control wells. c. Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Visualizations

Hippo-TEAD Signaling Pathway

Hippo_TEAD_Pathway cluster_Extracellular Extracellular Signals cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Cell-Cell Contact Cell-Cell Contact Mechanical Cues Mechanical Cues LATS1_2 LATS1/2 Soluble Factors (GPCR ligands) Soluble Factors (GPCR ligands) MST1_2 MST1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_P p-YAP/TAZ MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates (Hippo OFF) 14-3-3 14-3-3 YAP_TAZ_P->14-3-3 binds 14-3-3->YAP_TAZ_P sequesters in cytoplasm YAP_TAZ_n->YAP_TAZ translocates (Hippo ON) TEAD TEAD YAP_TAZ_n->TEAD binds Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes promotes transcription TEAD_IN_11 This compound TEAD_IN_11->TEAD inhibits

Caption: The Hippo-TEAD signaling pathway and the inhibitory action of this compound.

Experimental Workflow: this compound Luciferase Reporter Assay

Luciferase_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis A 1. Seed TEAD reporter cells in 96-well plate B 2. Incubate overnight (37°C, 5% CO₂) A->B C 3. Prepare serial dilutions of this compound D 4. Treat cells with this compound and vehicle control C->D E 5. Incubate for desired duration (e.g., 24 hours) D->E F 6. Add luciferase assay reagent G 7. Incubate at room temperature F->G H 8. Measure luminescence G->H I 9. Normalize data to vehicle control J 10. Generate dose-response curve and calculate IC₅₀ I->J

Caption: Workflow for a TEAD-responsive luciferase reporter assay with this compound.

References

Ensuring complete covalent modification by Tead-IN-11

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tead-IN-11, a potent and selective covalent inhibitor of TEAD transcription factors. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure complete and accurate covalent modification of TEAD proteins.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during the use of this compound.

Question Answer
1. How can I confirm that this compound has formed a covalent bond with TEAD proteins? The most direct method is to use intact protein mass spectrometry. You should observe a mass shift corresponding to the molecular weight of this compound covalently bound to the TEAD protein.[1][2] As a negative control, a TEAD mutant where the target cysteine is replaced (e.g., C367S in TEAD4) should not show this mass shift.[2][3]
2. I'm observing incomplete modification of TEAD in my assay. What are the possible causes and solutions? Incomplete modification can be due to several factors: - Insufficient Incubation Time or Concentration: Covalent bond formation is time and concentration-dependent.[2] Try increasing the incubation time or the concentration of this compound. - Compound Instability: Ensure the compound is properly stored and handled to avoid degradation. Prepare fresh solutions for each experiment. - High Protein Concentration: If the concentration of TEAD protein is too high, it may require a higher molar excess of this compound for complete modification. - Assay Conditions: pH and temperature can affect the reaction. Ensure your buffer conditions are optimal.
3. How does this compound's activity vary across different TEAD isoforms? This compound exhibits good inhibitory effects against TEAD1, TEAD2, and TEAD3, with reported IC50 values in the low nanomolar range.[4] However, the reactivity of covalent inhibitors can differ across the four TEAD homologues.[2] It is recommended to empirically determine the extent of modification for the specific TEAD isoform you are studying.
4. What are the potential off-target effects of this compound and how can I assess them? As a covalent inhibitor, this compound has the potential for off-target modifications of other proteins with reactive cysteines.[1] To assess selectivity, you can perform proteomic profiling experiments, such as activity-based protein profiling (ABPP), to identify other cellular targets. Additionally, testing against other cysteine-dependent enzymes can provide an indication of selectivity.[1]
5. My cell-based assay shows a weaker than expected effect. What should I check? Several factors can contribute to a weaker than expected cellular response: - Cell Permeability: Confirm that this compound is effectively entering your cells of interest. - Compound Stability in Media: The compound may be unstable in cell culture media over long incubation periods. Consider shorter incubation times or replenishing the compound. - TEAD Expression Levels: Ensure your cell line expresses the target TEAD isoforms at sufficient levels. - Functional Redundancy: Other TEAD isoforms or compensatory signaling pathways may be active.
6. What is the mechanism of action of this compound? This compound is a covalent inhibitor that targets a conserved cysteine residue within the central palmitate-binding pocket of TEAD transcription factors.[2][5][6] By covalently modifying this cysteine, this compound allosterically inhibits the interaction between TEAD and its co-activator YAP (Yes-associated protein), thereby suppressing TEAD-dependent gene transcription.[5][7][8]
7. What are suitable positive and negative controls for my experiments? - Positive Controls: A well-characterized, structurally different TEAD covalent inhibitor can be used as a positive control.[5] For functional assays, cells with known dependence on the Hippo-YAP-TEAD pathway are suitable.[7] - Negative Controls: A structurally similar but non-reactive analog of this compound would be an ideal negative control. Alternatively, using a TEAD mutant lacking the target cysteine (e.g., TEAD4 C367S) can confirm that the observed effects are due to covalent modification at the intended site.[2][3]

Signaling Pathway and Experimental Workflow

To aid in experimental design and data interpretation, the following diagrams illustrate the relevant signaling pathway and a general workflow for assessing this compound activity.

TEAD_Signaling_Pathway Hippo-YAP-TEAD Signaling Pathway cluster_upstream Upstream Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hippo Pathway Kinase Cascade Hippo Pathway Kinase Cascade YAP YAP Hippo Pathway Kinase Cascade->YAP phosphorylates Phospho-YAP Phospho-YAP TEAD TEAD YAP->TEAD translocates & binds 14-3-3 14-3-3 Phospho-YAP->14-3-3 binds 14-3-3->Phospho-YAP sequesters in cytoplasm YAP_TEAD_Complex YAP-TEAD Complex Target Gene Expression Target Gene Expression YAP_TEAD_Complex->Target Gene Expression activates This compound This compound This compound->TEAD covalently modifies

Caption: The Hippo-YAP-TEAD signaling pathway and the point of intervention for this compound.

Experimental_Workflow Workflow for Assessing this compound Efficacy cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Incubate this compound with TEAD Incubate this compound with TEAD Mass Spectrometry Mass Spectrometry Incubate this compound with TEAD->Mass Spectrometry Confirm Adduct Formation FP Assay Fluorescence Polarization Assay Incubate this compound with TEAD->FP Assay Measure Disruption of YAP-TEAD Interaction Thermal Shift Assay Thermal Shift Assay Incubate this compound with TEAD->Thermal Shift Assay Confirm Target Engagement Treat Cells with this compound Treat Cells with this compound Reporter Gene Assay TEAD Reporter Assay (e.g., 8xGTIIC-luciferase) Treat Cells with this compound->Reporter Gene Assay Assess Transcriptional Inhibition Target Gene Expression Analysis qPCR/Western Blot for TEAD target genes Treat Cells with this compound->Target Gene Expression Analysis Validate Downstream Effects Cell Viability/Proliferation Assay Cell Viability/Proliferation Assay Treat Cells with this compound->Cell Viability/Proliferation Assay Determine Phenotypic Outcome

Caption: A general experimental workflow for validating the activity of this compound.

Detailed Experimental Protocols

Here are detailed protocols for key experiments to confirm the covalent modification and functional effects of this compound.

Protocol 1: Intact Protein Mass Spectrometry to Confirm Covalent Adduct Formation

Objective: To directly observe the covalent modification of TEAD protein by this compound.

Materials:

  • Purified recombinant TEAD protein (e.g., TEAD4)

  • This compound

  • Assay buffer (e.g., PBS or Tris-based buffer, pH 7.4)

  • LC-MS system

Procedure:

  • Prepare a solution of purified TEAD protein in the assay buffer to a final concentration of 1-5 µM.

  • Prepare a stock solution of this compound in DMSO.

  • Incubate the TEAD protein with a 5-10 fold molar excess of this compound. As a control, incubate the protein with an equivalent volume of DMSO.

  • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time should be determined empirically.

  • After incubation, desalt the protein sample using a C4 ZipTip or a similar method to remove excess inhibitor and buffer components.

  • Elute the protein in a solvent compatible with mass spectrometry analysis (e.g., 50% acetonitrile, 0.1% formic acid).

  • Analyze the sample by LC-MS.

  • Deconvolute the resulting mass spectrum to determine the mass of the intact protein. A mass increase corresponding to the molecular weight of this compound in the treated sample compared to the DMSO control confirms covalent adduct formation.

Protocol 2: Fluorescence Polarization (FP) Assay for Disruption of TEAD-YAP Interaction

Objective: To quantify the inhibitory effect of this compound on the TEAD-YAP protein-protein interaction.

Materials:

  • Purified recombinant TEAD protein

  • A fluorescently labeled YAP peptide (e.g., TMR-YAP)

  • This compound

  • Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT)

  • 384-well black plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Pre-incubate the TEAD protein with varying concentrations of this compound (or DMSO control) in the assay buffer for a defined period (e.g., 60 minutes) at room temperature to allow for covalent modification.

  • Add the fluorescently labeled YAP peptide to each well at a final concentration typically below its Kd for TEAD.

  • Incubate the plate for an additional 30-60 minutes at room temperature to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization of each well using the plate reader.

  • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the TEAD-YAP interaction.

Protocol 3: Cell-Based TEAD Reporter Assay

Objective: To measure the effect of this compound on TEAD-dependent transcriptional activity in a cellular context.

Materials:

  • A cell line with an integrated TEAD-responsive reporter construct (e.g., 8xGTIIC-luciferase).[1]

  • This compound

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the reporter cell line in a 96-well white plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (and a DMSO control) for 24-48 hours.

  • After the treatment period, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay) to account for any cytotoxic effects of the compound.

  • Plot the normalized luciferase activity against the logarithm of the this compound concentration.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of this compound.

Target Assay IC50 (nM) Reference
TEAD1Biochemical Inhibition8.7[4]
TEAD2Biochemical Inhibition3.4[4]
TEAD3Biochemical Inhibition5.6[4]
MCF-7 Reporter AssayCellular Transcriptional Inhibition≤10[4]
H2052 Cell LineAnti-proliferation≤100[4]
NCI-H226 Cell LineAnti-proliferation≤100[4]

References

Technical Support Center: Time-Course Optimization for TEAD-IN-11 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with TEAD-IN-11. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor designed to target the TEA Domain (TEAD) family of transcription factors.[1] Its mechanism of action is to disrupt the protein-protein interaction (PPI) between TEAD and its co-activators, Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[1][2] In a healthy state, the Hippo signaling pathway controls cell growth by phosphorylating and inactivating YAP/TAZ, retaining them in the cytoplasm.[3] When the Hippo pathway is dysregulated, as is common in many cancers, unphosphorylated YAP/TAZ translocate to the nucleus, bind to TEAD transcription factors, and drive the expression of genes that promote cell proliferation and inhibit apoptosis.[4][5] this compound prevents this interaction, thereby suppressing the transcription of these oncogenic genes.[6]

Q2: Can you provide a simplified overview of the Hippo signaling pathway?

The Hippo pathway is a crucial signaling cascade that regulates organ size and tissue homeostasis by controlling cell proliferation and apoptosis.[4] When the pathway is "ON" (e.g., in response to high cell density), a core kinase cassette (MST1/2 and LATS1/2) becomes activated.[5] LATS1/2 then phosphorylates the transcriptional co-activators YAP and TAZ.[3] This phosphorylation leads to their retention in the cytoplasm and subsequent degradation, preventing them from entering the nucleus.[7] When the pathway is "OFF" (e.g., due to loss of cell-cell contact), YAP and TAZ are not phosphorylated, allowing them to move into the nucleus.[4] There, they bind to TEAD transcription factors to activate gene expression programs that promote cell growth and survival.[8]

Q3: How do I determine the optimal concentration and treatment duration for this compound in my cell line?

The optimal concentration and duration of this compound treatment are critical for achieving the desired biological effect while minimizing off-target toxicity. This is typically determined through a two-step experimental process:

  • Dose-Response Analysis: First, perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in your specific cell line.[9] This involves treating cells with a range of this compound concentrations for a fixed period (e.g., 72 hours) and measuring a relevant endpoint, such as cell viability or proliferation.[10]

  • Time-Course Analysis: Once an effective concentration range is identified, perform a time-course experiment. Treat cells with one or two effective doses (e.g., the IC50 and 10x IC50) and measure the effect at different time points (e.g., 6, 12, 24, 48, and 72 hours).[11] The key readout should be the modulation of downstream TEAD target genes, such as CTGF and CYR61, which are reliable indicators of Hippo pathway activity.[5] The optimal time point is the earliest time at which significant and sustained target gene inhibition is observed.

Q4: What are the expected downstream cellular effects of successful this compound treatment?

Successful treatment with this compound, leading to the disruption of the YAP/TAZ-TEAD interaction, should result in several measurable downstream effects:

  • Transcriptional Repression: A significant decrease in the mRNA levels of canonical TEAD target genes, including CTGF, CYR61, and ANKRD1.[5]

  • Reduced Cell Proliferation: A dose-dependent decrease in the rate of cell growth and division.[10]

  • Induction of Apoptosis: In sensitive cell lines, an increase in programmed cell death may be observed.[6]

  • Phenotypic Changes: Depending on the cell type, treatment may lead to changes in cell morphology, migration, or colony formation ability.

Experimental Protocols & Data

Protocol 1: Determining IC50 with a Cell Viability Assay

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common starting range is 1 nM to 10 µM.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same concentration as the highest drug dose.

  • Incubation: Incubate the plate for a defined period, typically 72 hours, under standard cell culture conditions.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to each well according to the manufacturer's protocol.

  • Data Acquisition: Measure the signal (luminescence or fluorescence) using a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the results on a semi-log graph to determine the IC50 value using non-linear regression.[12]

Representative Data: Dose-Response to this compound in NCI-H226 Cells (72h)

Concentration (nM)Percent Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
198.2 ± 5.1
1085.7 ± 3.9
5054.1 ± 2.8
10035.6 ± 3.2
50015.3 ± 1.9
10008.1 ± 1.5
100005.2 ± 1.1
Calculated IC50 ~55 nM
Protocol 2: Time-Course Analysis of Target Gene Expression via RT-qPCR

Methodology:

  • Cell Seeding and Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at a predetermined effective concentration (e.g., 100 nM) and a vehicle control.

  • Time Points: Harvest cells at various time points post-treatment (e.g., 0, 6, 12, 24, 48 hours).

  • RNA Extraction: Isolate total RNA from the cell pellets using a standard RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for TEAD target genes (CTGF, CYR61) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Analysis: Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method, normalizing to the housekeeping gene and the 0-hour time point.

Representative Data: Relative CTGF mRNA Expression over Time

Time Point (Hours)Fold Change vs. T0 (Mean ± SD)
01.00 ± 0.00
60.65 ± 0.08
120.31 ± 0.05
240.18 ± 0.04
480.15 ± 0.03

Troubleshooting Guide

Q: I am observing high variability between replicate wells in my cell viability assay. What could be the cause?

A: High variability can stem from several sources. First, ensure your cell seeding is consistent across all wells; uneven cell distribution is a common culprit. Use a multichannel pipette for cell seeding and treatment application if possible. Second, check for issues with the compound, such as poor solubility at higher concentrations, which can lead to precipitation and inconsistent effects. Finally, review your assay technique, ensuring proper mixing of the viability reagent and avoiding edge effects on the plate by not using the outer wells or by filling them with sterile PBS.[13]

Q: I am not seeing a dose-dependent decrease in the expression of TEAD target genes like CTGF or CYR61. What should I check?

A: This issue suggests a problem with either the compound's activity or the experimental setup.

  • Confirm Compound Activity: Verify the integrity and concentration of your this compound stock. If possible, test it in a positive control cell line known to be sensitive to TEAD inhibition.[14]

  • Check Cell Line Dependence: Ensure that the chosen cell line has a functional Hippo-YAP/TAZ-TEAD signaling axis and is dependent on it for proliferation. Not all cell lines are driven by this pathway.[14] You can check for nuclear YAP/TAZ localization via immunofluorescence as an indicator of pathway activation.

  • Optimize Time Point: The transcriptional effect may be transient or delayed. The chosen time point for analysis might be too early or too late. A time-course experiment (as described in Protocol 2) is essential to identify the optimal window for observing target gene modulation.[11]

  • Verify qPCR Assay: Double-check your primer sequences for specificity and efficiency. Run a melting curve analysis to ensure a single product is being amplified.

Q: My Western blot shows no change in total YAP/TAZ protein levels after this compound treatment. Is the inhibitor not working?

A: Not necessarily. This compound is a protein-protein interaction inhibitor; it is designed to block the binding of YAP/TAZ to TEAD, not to alter the total cellular levels of YAP or TAZ protein.[1] The primary effect is on the transcriptional output of the YAP/TAZ-TEAD complex. Therefore, a more appropriate readout for target engagement is the downstream expression of TEAD target genes (via RT-qPCR) rather than total YAP/TAZ levels. In some contexts, effective Hippo pathway inhibition can lead to changes in YAP/TAZ phosphorylation or localization, but total protein levels may remain unchanged.

Q: I am observing significant cell toxicity at concentrations where I don't see clear target engagement. What does this mean?

A: This could indicate an off-target toxicity effect.[15] It is crucial to establish a therapeutic window where the drug shows specific on-target activity without causing general cytotoxicity.

  • Perform a Target Engagement Assay: Use a more direct method to confirm that the drug is binding to TEAD in cells at the concentrations used. Techniques like the Cellular Thermal Shift Assay (CETSA) can measure drug binding to its target protein in intact cells.[16][17]

  • Lower the Concentration Range: Your dose-response curve for target gene modulation might be shifted relative to your cytotoxicity curve. Test lower concentrations of this compound to see if you can achieve target gene repression without significant cell death.

  • Shorten the Treatment Duration: Toxicity can be time-dependent. Try shorter incubation times to see if you can uncouple the on-target effects from the toxic ones.

Diagrams

Hippo_Signaling_Pathway cluster_extracellular Upstream Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell_Contact Cell-Cell_Contact MST1_2 MST1/2 Cell-Cell_Contact->MST1_2 Activates Mechanical_Stress Mechanical_Stress Mechanical_Stress->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates YAP_TAZ_P p-YAP/TAZ (Inactive) LATS1_2->YAP_TAZ_P YAP_TAZ YAP/TAZ (Active) LATS1_2->YAP_TAZ Phosphorylates Degradation Degradation YAP_TAZ_P->Degradation TEAD TEAD YAP_TAZ->TEAD Translocates & Binds Target_Genes Target Genes (CTGF, CYR61) TEAD->Target_Genes Activates Transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation TEAD_IN_11 This compound TEAD_IN_11->TEAD Inhibits Binding

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_step1 Step 1: Dose-Response cluster_step2 Step 2: Time-Course S1_Start Seed cells in 96-well plate S1_Treat Treat with this compound gradient (e.g., 1 nM - 10 µM) S1_Start->S1_Treat S1_Incubate Incubate for 72 hours S1_Treat->S1_Incubate S1_Assay Perform cell viability assay S1_Incubate->S1_Assay S1_End Calculate IC50 Value S1_Assay->S1_End S2_Treat Treat with fixed dose (e.g., IC50 or 10x IC50) S1_End->S2_Treat Inform Concentration Choice S2_Start Seed cells in 6-well plate S2_Start->S2_Treat S2_Harvest Harvest cells at multiple time points (0-48h) S2_Treat->S2_Harvest S2_Assay Perform RT-qPCR for CTGF/CYR61 expression S2_Harvest->S2_Assay S2_End Determine Optimal Time Point S2_Assay->S2_End

Caption: Workflow for optimizing this compound concentration and treatment duration.

Troubleshooting_Logic Start Problem: No effect of This compound on target genes Q1 Is the cell line known to be YAP/TAZ-TEAD dependent? Start->Q1 A1_No Action: Test in a positive control cell line (e.g., NCI-H226). Confirm nuclear YAP/TAZ. Q1->A1_No No / Unsure Q2 Was a time-course experiment performed? Q1->Q2 Yes A1_No->Start Re-evaluate A2_No Action: Run a time-course (e.g., 6-48h) to find the optimal readout window. Q2->A2_No No Q3 Is the compound integrity and concentration verified? Q2->Q3 Yes A2_No->Start Re-evaluate A3_No Action: Use fresh compound. Verify stock concentration. Q3->A3_No No End Root cause likely identified. Re-run experiment. Q3->End Yes A3_No->Start Re-evaluate

Caption: Troubleshooting logic for lack of this compound efficacy.

References

Technical Support Center: Overcoming Resistance to Tead-IN-11 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Tead-IN-11, a covalent inhibitor of TEAD transcription factors. The information is designed to help researchers understand and overcome resistance mechanisms in cancer cells.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is this compound and what is its mechanism of action? This compound, also known as compound 38, is a selective, covalent inhibitor of TEAD1, TEAD2, and TEAD3. It targets the central pocket of the TEAD protein, disrupting its interaction with the transcriptional co-activators YAP and TAZ. This inhibition blocks the transcriptional activity of the YAP/TAZ-TEAD complex, which is crucial for the proliferation and survival of certain cancer cells.[1][2][3][4]
Which cancer cell lines are sensitive to this compound? Published data has shown that mesothelioma cell lines, such as NCI-H2052 and NCI-H226, and the breast cancer cell line MCF-7, have shown sensitivity to this compound, with anti-proliferative effects observed at concentrations ≤100 nM.[1]
What are the known IC50 values for this compound? In biochemical assays, this compound has demonstrated potent inhibitory activity with the following IC50 values: TEAD1: 8.7 nM, TEAD2: 3.4 nM, TEAD3: 5.6 nM.[1][2]
What are the general mechanisms of resistance to TEAD inhibitors? Resistance to TEAD inhibitors can arise through various mechanisms, including the activation of parallel signaling pathways that bypass the need for YAP/TAZ-TEAD signaling. Key compensatory pathways identified include the MAPK and JAK-STAT signaling pathways. Mutations in core components of the Hippo signaling pathway can also contribute to resistance.[5]
Are there any known specific resistance mechanisms to this compound? As of the latest available data, specific resistance mechanisms unique to this compound have not been extensively documented in peer-reviewed literature. However, based on the mechanisms observed for other TEAD inhibitors, it is plausible that similar escape pathways could be activated. Researchers observing resistance to this compound are encouraged to investigate the activation of MAPK and JAK-STAT pathways.
How can I troubleshoot a lack of response to this compound in my cell line? Please refer to the Troubleshooting Guide below for a systematic approach to addressing a lack of efficacy with this compound in your experiments.

Troubleshooting Guide

Problem: Reduced or No Efficacy of this compound

This guide provides a step-by-step approach to troubleshoot experiments where this compound is not producing the expected anti-proliferative or transcriptional inhibitory effects.

1. Verify Compound Integrity and Activity

  • Question: Is my stock of this compound active?

  • Troubleshooting Steps:

    • Confirm the correct storage of the compound as per the manufacturer's instructions to prevent degradation.

    • Perform a dose-response experiment in a known sensitive cell line (e.g., NCI-H226) to confirm the compound's potency.

    • Consider obtaining a fresh batch of the inhibitor if there are concerns about the quality of the current stock.

2. Assess Target Engagement

  • Question: Is this compound engaging with its target (TEAD) in my cells?

  • Troubleshooting Steps:

    • Western Blot: Analyze the expression levels of downstream target genes of the YAP/TAZ-TEAD complex, such as CTGF and CYR61. A decrease in the expression of these proteins following this compound treatment would indicate target engagement.

    • Co-Immunoprecipitation (Co-IP): Perform a Co-IP experiment to assess the interaction between YAP and TEAD. Successful inhibition by this compound should lead to a reduction in the amount of YAP that co-precipitates with TEAD.

3. Investigate Potential Resistance Mechanisms

  • Question: Have the cancer cells developed resistance to this compound?

  • Troubleshooting Steps:

    • Pathway Activation Analysis (Western Blot): Probe for the activation of key nodes in compensatory signaling pathways. Specifically, examine the phosphorylation status of key proteins in the MAPK pathway (e.g., p-ERK) and the JAK-STAT pathway (e.g., p-STAT3). Increased phosphorylation in the presence of this compound could indicate the activation of resistance mechanisms.

    • Combination Therapy: If activation of a compensatory pathway is identified, consider combination therapy. For example, if the MAPK pathway is activated, co-treatment with a MEK inhibitor could restore sensitivity to this compound.[5]

    • Generate Resistant Cell Lines: If long-term resistance is suspected, consider generating a this compound-resistant cell line by chronically exposing a sensitive parental cell line to increasing concentrations of the inhibitor. This will create a model system to further investigate the specific mechanisms of resistance.

Experimental Workflow for Investigating Resistance

experimental_workflow cluster_verify Compound Verification cluster_target Target Engagement cluster_resistance Resistance Investigation start Observe Lack of this compound Efficacy verify_compound Verify Compound Integrity & Activity start->verify_compound target_engagement Assess Target Engagement verify_compound->target_engagement If compound is active dose_response Dose-response in sensitive cell line verify_compound->dose_response investigate_resistance Investigate Resistance Mechanisms target_engagement->investigate_resistance If target is engaged wb_targets Western Blot for YAP/TAZ target genes target_engagement->wb_targets co_ip Co-IP for YAP-TEAD interaction target_engagement->co_ip end Develop Strategy to Overcome Resistance investigate_resistance->end wb_pathways Western Blot for p-ERK, p-STAT3 investigate_resistance->wb_pathways resistant_line Generate Resistant Cell Line investigate_resistance->resistant_line combo_tx Combination Therapy (e.g., with MEK inhibitor) wb_pathways->combo_tx If pathway activated

Caption: A logical workflow for troubleshooting lack of this compound efficacy.

Key Experimental Protocols

Cell Viability Assay (MTT-based)

This protocol is for assessing the anti-proliferative effect of this compound.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Western Blot Analysis

This protocol is for analyzing protein expression levels.

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% or 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., CTGF, CYR61, p-ERK, ERK, p-STAT3, STAT3, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

Co-Immunoprecipitation (Co-IP)

This protocol is for assessing the YAP-TEAD interaction.

  • Cell Lysis: Lyse cells treated with this compound or vehicle control in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an anti-TEAD antibody or an isotype control IgG conjugated to protein A/G beads overnight at 4°C.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blot using an anti-YAP antibody to detect the co-precipitated YAP.

Signaling Pathway Overview

signaling_pathway cluster_hippo Hippo Pathway cluster_resistance Resistance Pathways MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates (Inhibits) TEAD TEAD YAP_TAZ->TEAD Binds to Transcription Gene Transcription (Proliferation, Survival) TEAD->Transcription Activates Tead_IN_11 This compound Tead_IN_11->TEAD Inhibits MAPK MAPK Pathway (e.g., MEK/ERK) MAPK->Transcription Compensatory Activation JAK_STAT JAK-STAT Pathway JAK_STAT->Transcription Compensatory Activation

References

Technical Support Center: Control Experiments for Tead-IN-11 Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tead-IN-11, a potent and selective inhibitor of TEAD (TEA Domain) transcription factors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals design robust experiments and interpret their data accurately. Proper control experiments are critical for validating findings related to the Hippo-YAP signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a small molecule inhibitor that targets the central palmitate-binding pocket of TEAD transcription factors (TEAD1-4).[1][2] By occupying this pocket, it disrupts the interaction between TEAD and its co-activators YAP (Yes-associated protein) and TAZ, which are the primary downstream effectors of the Hippo signaling pathway.[3] This disruption prevents the transcription of pro-proliferative and anti-apoptotic genes, making this compound a valuable tool for studying cancer biology and other diseases where the Hippo pathway is dysregulated.[1][4]

Q2: My cells are not responding to this compound. What are the possible causes?

Several factors could lead to a lack of response. Consider the following troubleshooting steps:

  • Inhibitor Concentration: The effective concentration might be higher than the biochemical IC50 due to factors like cell membrane permeability or serum protein binding.[5][6] Perform a dose-response experiment with a broad range of concentrations (e.g., 1 nM to 100 µM) to determine the optimal dose for your specific cell line.[6]

  • Incubation Time: The effect of the inhibitor is time-dependent. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.[6]

  • Cell Line Sensitivity: Ensure your chosen cell line expresses TEAD and is dependent on the YAP/TAZ-TEAD signaling axis for the phenotype you are measuring. Not all cell lines are sensitive to TEAD inhibition.[1]

  • Compound Integrity: Ensure this compound is properly dissolved and stored to prevent degradation. Prepare fresh dilutions from a DMSO stock for each experiment and minimize freeze-thaw cycles.[6]

Q3: How can I confirm that the observed effects are specifically due to TEAD inhibition and not off-target activity?

This is a critical question that must be addressed with rigorous control experiments. Off-target effects are a common concern with small molecule inhibitors.[5][7]

Key Control Strategies:

  • Genetic Validation: Use genetic tools like siRNA, shRNA, or CRISPR-Cas9 to knockdown or knockout TEAD1/2/3/4. The resulting phenotype should mimic the effect of this compound treatment. A discrepancy between pharmacological and genetic approaches suggests potential off-target effects.[5]

  • Rescue Experiment: After treating with this compound, overexpress a modified form of TEAD that does not bind the inhibitor but is still functional. If this "rescues" the phenotype, it confirms the inhibitor's specificity.

  • Negative Control Compound: Use a close structural analog of this compound that is known to be inactive against TEAD. This compound should not produce the same biological effect.

Q4: What are the essential positive and negative controls for a typical this compound experiment?

Proper controls are the cornerstone of a reliable experiment. The table below outlines the essential controls for a standard cell-based assay.

Control TypePurposeExampleExpected Outcome
Negative Control To measure the baseline response in the absence of the specific inhibitor.Cells treated with the vehicle (e.g., DMSO) at the same final concentration used for this compound.[6]No change in the measured phenotype (e.g., cell viability, gene expression).
Positive Control To ensure the assay is working correctly and can detect the expected biological effect.Treatment with a known activator or inhibitor of the pathway (e.g., Verteporfin for YAP inhibition) or another validated TEAD inhibitor.[8]A measurable and significant change in the phenotype, confirming assay sensitivity.
Untreated Control To assess the health and baseline state of the cells without any solvent or treatment.Cells incubated with culture medium only.Provides a reference for normal cell behavior and viability.

Visualizing Experimental Logic and Pathways

Hippo-YAP Signaling Pathway and this compound Action

The Hippo pathway is a critical regulator of cell proliferation and organ size.[9] When the pathway is "ON," YAP and TAZ are phosphorylated and degraded. When "OFF," YAP/TAZ translocate to the nucleus, bind to TEAD transcription factors, and drive gene expression.[3] this compound blocks this final step.

Hippo_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hippo_ON Hippo Pathway (Active Kinase Cascade) YAP_TAZ_P p-YAP / p-TAZ (Phosphorylated) Hippo_ON->YAP_TAZ_P Phosphorylates Degradation Proteasomal Degradation YAP_TAZ_P->Degradation YAP_TAZ YAP / TAZ TEAD TEAD 1-4 YAP_TAZ->TEAD Binds to Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes Activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Tead_IN_11 This compound Tead_IN_11->TEAD Inhibits Interaction YAP_TAZ_cyto YAP / TAZ YAP_TAZ_cyto->YAP_TAZ Translocation (Hippo OFF)

Caption: The Hippo signaling pathway, illustrating YAP/TAZ regulation and the inhibitory action of this compound.

Troubleshooting Guide: Verifying On-Target Activity

If you observe a desired phenotype after this compound treatment, it is crucial to confirm that the effect is mediated through TEAD inhibition. This workflow outlines the key steps.

Troubleshooting_Workflow start Phenotype Observed with this compound check_target Step 1: Confirm Target Engagement (Does the drug bind TEAD?) start->check_target co_ip Co-Immunoprecipitation: Does this compound disrupt the YAP-TEAD interaction? check_target->co_ip Yes off_target Investigate Potential Off-Target Effects check_target->off_target No check_downstream Step 2: Assess Downstream Effects (Are TEAD target genes inhibited?) co_ip->check_downstream qpcr RT-qPCR: Is expression of CTGF, CYR61, ANKRD1 decreased? check_downstream->qpcr Yes check_downstream->off_target No validate_phenotype Step 3: Validate Phenotype Specificity (Is the phenotype TEAD-dependent?) qpcr->validate_phenotype genetic_kd Genetic Knockdown (siRNA/CRISPR): Does TEAD depletion replicate the drug phenotype? validate_phenotype->genetic_kd Yes validate_phenotype->off_target No conclusion High Confidence in On-Target Effect genetic_kd->conclusion Yes genetic_kd->off_target No

Caption: A logical workflow for validating that an observed biological effect is due to on-target TEAD inhibition.

Key Experimental Protocols

Protocol 1: RT-qPCR for TEAD Target Gene Expression

This protocol measures changes in the mRNA levels of known TEAD target genes (e.g., CTGF, CYR61) to confirm downstream pathway inhibition.

  • Cell Seeding & Treatment: Plate cells at a suitable density and allow them to adhere. Treat with a serial dilution of this compound, a vehicle control (DMSO), and a positive control. Incubate for the desired duration (e.g., 24 hours).

  • RNA Extraction: Lyse cells and extract total RNA using a commercial kit. Ensure RNA quality and quantity are assessed.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers for target genes (CTGF, CYR61) and a housekeeping gene (GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A significant decrease in target gene expression in this compound treated cells compared to the vehicle control indicates successful pathway inhibition.

Sample Data Presentation:

TreatmentConcentrationCTGF (Fold Change)CYR61 (Fold Change)
Vehicle (DMSO)0.1%1.001.00
This compound10 nM0.850.88
This compound100 nM0.420.51
This compound1 µM0.150.22
Positive Control1 µM0.110.19
Protocol 2: Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This protocol directly assesses whether this compound disrupts the physical interaction between YAP and TEAD proteins.[8][10]

  • Cell Treatment & Lysis: Treat cells with this compound or vehicle for a short duration (e.g., 4-6 hours). Lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against TEAD (or YAP) overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specific binders.

  • Elution & Western Blot: Elute the protein complexes from the beads and separate them by SDS-PAGE. Transfer to a membrane and probe with antibodies against both YAP and TEAD to see if YAP co-precipitated with TEAD.

  • Analysis: A reduced amount of co-precipitated YAP in the this compound treated sample compared to the vehicle control indicates that the inhibitor has successfully disrupted the YAP-TEAD interaction.[11]

Protocol 3: Cell Viability/Proliferation Assay

This protocol measures the functional consequence of TEAD inhibition on cell growth.

  • Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.[5]

  • Inhibitor Treatment: Add a serial dilution of this compound and controls to the wells. Incubate for a period relevant to cell doubling time (e.g., 72 hours).

  • Viability Measurement: Use a suitable assay (e.g., CellTiter-Glo®, MTT, or direct cell counting) to quantify the number of viable cells.[8]

  • Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to calculate the IC50 (half-maximal inhibitory concentration) value.

Logical Relationship of Control Experiments

Logical_Controls cluster_controls Essential Controls main_exp Main Experiment: Phenotype observed with this compound conclusion Conclusion: Phenotype is due to on-target inhibition of TEAD main_exp->conclusion Supported by vehicle Vehicle Control (e.g., DMSO) vehicle->main_exp Demonstrates drug effect vs. solvent positive Positive Control (e.g., other TEADi) positive->main_exp Validates assay sensitivity genetic Genetic Control (e.g., TEAD siRNA) genetic->main_exp Confirms TEAD-dependency inactive Inactive Analog Control inactive->main_exp Rules out non-specific compound effects

References

Tead-IN-11 lot-to-lot variability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with lot-to-lot variability of Tead-IN-11, a covalent inhibitor of TEAD transcription factors. This guide is intended for researchers, scientists, and drug development professionals.

General Information

This compound is a potent and selective covalent inhibitor of TEAD (Transcriptional Enhanced Associate Domain) transcription factors.[1][2] It plays a crucial role in cancer research by targeting the Hippo signaling pathway, which is often dysregulated in various cancers.[2][3][4] As a covalent inhibitor, this compound forms a stable, covalent bond with its target protein, leading to prolonged inhibition.[5][6][7] However, the reactive nature of covalent inhibitors can sometimes lead to challenges in manufacturing and quality control, potentially resulting in lot-to-lot variability.[6][8]

The Hippo Signaling Pathway and this compound's Mechanism of Action

The Hippo pathway is a key regulator of organ size, cell proliferation, and apoptosis.[9][10] When the pathway is inactive, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, leading to the expression of genes that promote cell growth.[10][11] this compound inhibits TEAD, thereby preventing the transcription of these pro-growth genes. Some TEAD inhibitors have also been shown to act as "molecular glues," promoting the interaction between TEAD and the transcriptional repressor VGLL4.[12][13]

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ (Degradation) YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates TEAD TEAD YAP_TAZ_n->TEAD binds Gene_Expression Target Gene Expression TEAD->Gene_Expression promotes Tead_IN_11 This compound Tead_IN_11->TEAD inhibits Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

Figure 1: Simplified Hippo Signaling Pathway and this compound Inhibition.

Frequently Asked Questions (FAQs)

Q1: What is lot-to-lot variability and why is it a concern for covalent inhibitors like this compound?

A: Lot-to-lot variability refers to the differences in the properties and performance of a chemical compound between different manufacturing batches.[14][15][16] For covalent inhibitors like this compound, this is a particular concern because their mechanism of action relies on a specific chemical reaction with the target protein.[5][6] Even minor variations in purity, isomeric composition, or the presence of reactive impurities can significantly impact the inhibitor's potency and selectivity.[14] This can lead to inconsistent experimental results, making it difficult to reproduce findings.[14][16]

Q2: What are the potential causes of lot-to-lot variability in this compound?

A: Several factors during the synthesis and handling of this compound can contribute to lot-to-lot variability:

  • Purity: The presence of impurities from starting materials, intermediates, or byproducts of the synthesis can interfere with the inhibitor's activity.

  • Isomeric Composition: If this compound has stereoisomers, variations in the ratio of these isomers between lots can affect its biological activity.

  • Reactive Impurities: The presence of other reactive molecules can lead to non-specific interactions and off-target effects.

  • Degradation: Improper storage or handling can lead to the degradation of the compound, reducing its potency.

  • Solvent Content: Residual solvents from the purification process can affect the accurate weighing and concentration of the inhibitor.

Causes_of_Variability cluster_synthesis Synthesis & Purification cluster_handling Storage & Handling Lot_Variability This compound Lot-to-Lot Variability Purity Chemical Purity Lot_Variability->Purity Isomers Isomeric Composition Lot_Variability->Isomers Impurities Reactive Impurities Lot_Variability->Impurities Degradation Compound Degradation Lot_Variability->Degradation Solvent Residual Solvent Lot_Variability->Solvent

Figure 2: Potential Causes of this compound Lot-to-Lot Variability.

Q3: How can I assess the quality and activity of a new lot of this compound?

A: Before starting extensive experiments with a new lot of this compound, it is crucial to perform quality control checks. Here are some recommended steps:

  • Review the Certificate of Analysis (CoA): The CoA provided by the manufacturer should detail the purity (usually by HPLC and NMR), identity (by mass spectrometry), and other relevant specifications. Compare the CoA of the new lot with the previous one.

  • Perform an in-house quality check: If possible, confirm the purity and identity of the new lot using analytical techniques available in your institution.

  • Determine the IC50: The most reliable way to assess the activity of a new lot is to determine its half-maximal inhibitory concentration (IC50) in a well-established cell-based assay and compare it to the IC50 of a previous, trusted lot. A significant deviation in the IC50 value may indicate a problem with the new lot.

This compound Activity IC50 Values
TEAD1 8.7 nM[1]
TEAD2 3.4 nM[1]
TEAD3 5.6 nM[1]
MCF-7 Reporter Assay ≤10 nM[1]
H2052 Cell Line ≤100 nM[1]
NCI-H226 Cell Line ≤100 nM[1]

Table 1: Reported IC50 values for this compound.

Troubleshooting Guide

If you observe unexpected results with a new lot of this compound, follow this troubleshooting workflow:

Troubleshooting_Workflow Start Inconsistent Results with New Lot Check_CoA Review & Compare Certificates of Analysis Start->Check_CoA IC50_Test Perform Head-to-Head IC50 Comparison Check_CoA->IC50_Test IC50_Consistent IC50s are Consistent IC50_Test->IC50_Consistent Yes IC50_Inconsistent IC50s are Inconsistent IC50_Test->IC50_Inconsistent No Check_Other Investigate Other Experimental Variables IC50_Consistent->Check_Other Contact_Supplier Contact Supplier for Replacement or Refund IC50_Inconsistent->Contact_Supplier End Problem Resolved Check_Other->End Contact_Supplier->End

Figure 3: Troubleshooting Workflow for this compound Lot-to-Lot Variability.

Experimental Protocols

Protocol 1: Determination of IC50 in a Cell-Based Assay

This protocol describes a general method for determining the IC50 of this compound using a cell viability assay.

Materials:

  • Cell line sensitive to TEAD inhibition (e.g., NCI-H226)[4]

  • Complete cell culture medium

  • This compound (new and old lots)

  • DMSO (for vehicle control)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment. Allow cells to attach overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 1 nM to 10 µM).

  • Treatment: Remove the medium from the cells and add fresh medium containing the different concentrations of this compound or DMSO vehicle control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 72 hours).

  • Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve. Calculate the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for TEAD Target Gene Expression

This protocol can be used to assess the effect of different lots of this compound on the expression of TEAD target genes (e.g., CTGF, CYR61).

Materials:

  • Cell line with active Hippo signaling

  • Complete cell culture medium

  • This compound (new and old lots)

  • DMSO (for vehicle control)

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-CTGF, anti-CYR61, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells with a fixed concentration of this compound (new and old lots) or DMSO for a specific duration (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). Compare the reduction in target gene expression between the different lots of this compound.

By following these guidelines and protocols, researchers can mitigate the risks associated with lot-to-lot variability of this compound and ensure the reliability and reproducibility of their experimental results.

References

Validation & Comparative

A Comparative Guide to Potent TEAD Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of several leading TEAD (Transcriptional Enhanced Associate Domain) inhibitors. By objectively presenting experimental data and detailed methodologies, this document serves as a valuable resource for selecting the appropriate tool compound for investigating the Hippo signaling pathway and developing novel cancer therapeutics.

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The TEAD family of transcription factors (TEAD1-4) are the downstream effectors of this pathway, and their interaction with the coactivators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) is essential for their oncogenic activity. Consequently, inhibiting the TEAD-YAP/TAZ interaction has emerged as a promising therapeutic strategy. This guide focuses on a selection of prominent TEAD inhibitors, detailing their mechanisms of action and performance based on available preclinical data. While the specific inhibitor "TEAD-IN-11" was not identifiable in public literature at the time of this writing, this guide provides a robust framework for comparing any novel inhibitor against established compounds.

Mechanism of Action: Targeting the TEAD-YAP Interface

TEAD inhibitors primarily function by disrupting the protein-protein interaction between TEAD and its coactivators, YAP and TAZ. This is often achieved by targeting a conserved lipid-binding pocket in the YAP-binding domain of TEAD proteins. Small molecules that occupy this pocket can allosterically inhibit the TEAD-YAP interaction or prevent the essential post-translational modification of TEAD, namely palmitoylation, which is crucial for its stability and interaction with YAP/TAZ. Some inhibitors form a covalent bond with a cysteine residue within this pocket, leading to irreversible inhibition.

Below is a diagram illustrating the central role of TEAD in the Hippo signaling pathway and the mechanism of its inhibition.

Caption: The Hippo Signaling Pathway and TEAD Inhibition.

Comparative Performance of TEAD Inhibitors

The following tables summarize the quantitative data for several well-characterized TEAD inhibitors. These compounds have been selected based on the availability of public data and their frequent use as tool compounds in research.

In Vitro Potency
InhibitorTarget(s)Assay TypeIC50 / PotencyCell Line(s)Reference
K-975 pan-TEAD (covalent)CTGF-Luciferase ReporterPotent inhibitionNCI-H661/CTGF-Luc[1]
Cell ProliferationPotent in NF2-non-expressing linesMPM cell lines[1][2]
VT104 pan-TEAD (palmitoylation)YAP Reporter AssayIC50: 10.4 nMNot specified[3]
Cell ProliferationMore potent than VT103 in a broader range of mesothelioma linesMesothelioma cell lines[4]
VT103 TEAD1-selective (palmitoylation)TEAD1 PalmitoylationSelective inhibition of TEAD1HEK293T[4]
IAG933 pan-TEAD (YAP/TAZ interaction)TR-FRETBiochemical IC50s availableN/A[5]
TEAD Target Gene ExpressionIC50: 11-26 nMMSTO-211H, NCI-H226[5]
MGH-CP1 pan-TEAD (palmitoylation)TEAD AutopalmitoylationSmall-molecule inhibitorNot specified[6]
MYF-01-37 pan-TEAD (covalent)Cell ProliferationTested at 0.1, 1.0, and 10 µMNCI-H226, NCI-H2052[7]
In Vivo Efficacy
InhibitorAnimal ModelDosingOutcomeReference
K-975 MPM xenograft (NCI-H226, MSTO-211H)10-300 mg/kg, p.o., BID for 14 daysStrong anti-tumor effect[1][2]
VT104 Mesothelioma CDX (NCI-H226)3 and 10 mg/kg, p.o.Strong antitumor efficacy, no effect on body weight[3][4]
VT103 Mesothelioma CDX (NCI-H226, NCI-H2373)10 mg/kg, once daily for 3 daysIn vivo efficacy demonstrated[4]
IAG933 Mesothelioma xenograft (NCI-H226)Daily dosesInhibition of TEAD target gene expression[5]
MGH-CP1 Mouse model of YAP-dependent liver overgrowthNot specifiedBlocked liver overgrowth[6]
Uveal melanoma xenograftNot specifiedInhibited tumor growth[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common assays used to characterize TEAD inhibitors.

TEAD-Responsive Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of the TEAD-YAP/TAZ complex.

  • Cell Line: A suitable host cell line (e.g., HEK293T, NCI-H661) is engineered to stably or transiently express a luciferase reporter gene (e.g., from firefly or Renilla) under the control of a promoter containing multiple TEAD binding sites (e.g., GTIIC or 8xGTIIC).[8][9]

  • Transfection/Transduction: Cells are seeded in multi-well plates and transfected with the reporter plasmid. If necessary, plasmids for overexpressing YAP, TAZ, or specific TEAD isoforms are co-transfected.

  • Compound Treatment: Following transfection, cells are treated with various concentrations of the TEAD inhibitor or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[1]

  • Lysis and Luminescence Measurement: Cells are lysed, and the luciferase substrate is added. The resulting luminescence is measured using a luminometer.

  • Data Analysis: Luciferase activity is typically normalized to a co-transfected control reporter (e.g., Renilla luciferase) or total protein concentration to account for differences in transfection efficiency and cell number. The IC50 value, representing the concentration of inhibitor that causes 50% inhibition of TEAD transcriptional activity, is then calculated.

Luciferase_Assay cluster_prep Assay Preparation cluster_treatment Treatment cluster_readout Data Acquisition & Analysis Seed_Cells Seed cells in multi-well plate Transfect Transfect with TEAD-responsive luciferase reporter Seed_Cells->Transfect Add_Inhibitor Add TEAD inhibitor (various concentrations) Transfect->Add_Inhibitor Incubate Incubate (e.g., 24 hours) Add_Inhibitor->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Add_Substrate Add luciferase substrate Lyse_Cells->Add_Substrate Measure_Luminescence Measure luminescence Add_Substrate->Measure_Luminescence Calculate_IC50 Calculate IC50 Measure_Luminescence->Calculate_IC50

Caption: Workflow for a TEAD-Responsive Luciferase Reporter Assay.

Cell Proliferation Assay

These assays determine the effect of TEAD inhibitors on the growth of cancer cell lines, particularly those known to be dependent on Hippo pathway dysregulation.

  • Cell Seeding: Cancer cell lines (e.g., mesothelioma lines with or without NF2 mutations) are seeded at a low density in multi-well plates.[2][7]

  • Compound Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of the TEAD inhibitor or vehicle control.

  • Incubation: The plates are incubated for an extended period (e.g., 72 to 144 hours) to allow for multiple cell divisions.[1]

  • Viability/Proliferation Measurement: Cell proliferation or viability is assessed using various methods:

    • Live-cell imaging (e.g., Incucyte): Phase-contrast images are taken at regular intervals to monitor cell confluence over time.[7]

    • Metabolic assays (e.g., WST, MTT): A reagent that is converted to a colored or fluorescent product by metabolically active cells is added, and the signal is quantified.

    • DNA synthesis assays (e.g., BrdU): Incorporation of a labeled nucleoside analog into newly synthesized DNA is measured.

  • Data Analysis: The effect of the inhibitor on cell growth is quantified, and dose-response curves are generated to determine the GI50 (concentration for 50% growth inhibition) or IC50.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to verify that the TEAD inhibitor disrupts the physical interaction between TEAD and YAP/TAZ in a cellular context.

  • Cell Treatment and Lysis: Cells expressing the proteins of interest are treated with the TEAD inhibitor or vehicle control for a defined period (e.g., 4 or 24 hours).[4] The cells are then lysed in a buffer that preserves protein-protein interactions.

  • Immunoprecipitation: An antibody specific to one of the proteins in the complex (e.g., anti-TEAD or anti-YAP) is added to the cell lysate. The antibody-protein complex is then captured using protein A/G-conjugated beads.

  • Washing: The beads are washed multiple times to remove non-specifically bound proteins.

  • Elution and Western Blotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with antibodies against the other protein(s) in the complex (e.g., if TEAD was immunoprecipitated, the blot is probed for YAP and TAZ).

  • Analysis: A reduction in the amount of the co-immunoprecipitated protein in the inhibitor-treated samples compared to the control indicates that the inhibitor has disrupted the protein-protein interaction.

CoIP_Workflow Start Cell Lysate (Inhibitor-treated vs. Control) IP Immunoprecipitation (e.g., with anti-TEAD antibody) Start->IP Wash Wash beads to remove non-specific binding IP->Wash Elute Elute bound proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Western_Blot Western Blot (probe for YAP/TAZ) SDS_PAGE->Western_Blot Analysis Analyze for reduced YAP/TAZ signal in inhibitor-treated sample Western_Blot->Analysis

Caption: Co-Immunoprecipitation Workflow to Assess TEAD-YAP/TAZ Interaction.

Conclusion

The development of potent and selective TEAD inhibitors represents a significant advancement in targeting the Hippo signaling pathway in cancer. Compounds like K-975, VT104, and IAG933 have demonstrated promising preclinical activity, with some progressing into clinical trials.[10][11] The choice of a specific inhibitor for research purposes will depend on the desired properties, such as isoform selectivity (e.g., TEAD1-selective VT103 vs. pan-TEAD inhibitors), mechanism of action (covalent vs. non-covalent), and desired application (in vitro tool vs. in vivo therapeutic candidate). This guide provides a foundational dataset and methodological overview to aid in the informed selection and evaluation of TEAD inhibitors for preclinical cancer research. As new inhibitors, potentially including compounds designated as this compound, become publicly characterized, the framework presented here can be utilized for their comparative assessment.

References

A Comparative Analysis of TEAD Inhibitors: K-975 vs. VT104 in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Prominent TEAD Inhibitors

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. The transcriptional co-activators YAP and TAZ, downstream effectors of this pathway, execute their oncogenic functions through interaction with the TEA Domain (TEAD) family of transcription factors. This dependency has made TEAD a compelling target for therapeutic intervention. This guide provides a detailed comparison of two potent, orally bioavailable TEAD inhibitors, K-975 and VT104, based on available preclinical data.

At a Glance: K-975 vs. VT104

FeatureK-975VT104
Target Pan-TEADPan-TEAD
Mechanism of Action Covalently binds to a conserved cysteine in the palmitate-binding pocket of TEAD, inhibiting YAP/TAZ-TEAD protein-protein interactions.[1][2]Binds to the central lipid pocket of TEAD, blocking TEAD auto-palmitoylation, which is required for YAP/TAZ interaction.[3]
Selectivity Pan-TEAD inhibitor.Pan-TEAD inhibitor.[3]
Administration Oral.[1]Oral.[4][5]

In Vitro Efficacy: A Head-to-Head Look at Anti-Proliferative Activity

Both K-975 and VT104 have demonstrated potent anti-proliferative effects, particularly in malignant pleural mesothelioma (MPM) cell lines harboring mutations in the Hippo pathway, such as NF2 deficiency.

Table 1: Comparison of IC50/GI50 Values in Mesothelioma Cell Lines
Cell LineNF2 StatusK-975 GI50 (nM)VT104 IC50 (nM)
NCI-H226Deficient30[6]16.1[7]
NCI-H2052Deficient180[6]33[3]
MSTO-211HWild-Type50[6]>3000[3]

Note: IC50 and GI50 values represent the concentration of a drug that is required for 50% inhibition of cell growth.

The data indicates that both inhibitors are highly effective in NF2-deficient cell lines. K-975 also shows notable activity in the NF2 wild-type MSTO-211H cell line, a line that is less sensitive to VT104.[2][6]

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The anti-tumor activity of both K-975 and VT104 has been evaluated in mouse xenograft models using human mesothelioma cell lines.

Table 2: Comparison of In Vivo Efficacy in Mesothelioma Xenograft Models
CompoundCell Line XenograftDosingTumor Growth Inhibition (TGI)Reference
K-975 NCI-H226100 mg/kg, p.o., BID for 14 daysSignificant tumor growth suppression.[2]
MSTO-211H100 mg/kg, p.o., BID for 14 daysSignificant tumor growth suppression.[2]
VT104 NCI-H2263 mg/kg, p.o., QD102.5% (Tumor Regression)[4]
NCI-H22610 mg/kg, p.o., QD103.7% (Tumor Regression)[4]

p.o. = oral administration; BID = twice daily; QD = once daily.

Both compounds demonstrate robust in vivo anti-tumor efficacy. Notably, VT104 induced tumor regression at lower doses compared to the doses of K-975 reported to cause significant tumor growth suppression.[2][4]

Understanding the Mechanism: The Hippo-YAP-TEAD Signaling Pathway

Dysregulation of the Hippo pathway leads to the nuclear translocation of YAP and TAZ. In the nucleus, they bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis. Both K-975 and VT104 disrupt this crucial interaction, albeit through slightly different mechanisms.

Hippo-YAP-TEAD Signaling Pathway Hippo-YAP-TEAD Signaling Pathway Upstream_Signals Upstream Signals (e.g., Cell Density, Mechanical Stress) Hippo_Kinase_Cascade Hippo Kinase Cascade (MST1/2, LATS1/2) Upstream_Signals->Hippo_Kinase_Cascade Activates YAP_TAZ YAP/TAZ (Nuclear) Hippo_Kinase_Cascade->YAP_TAZ Phosphorylates YAP_TAZ_P Phosphorylated YAP/TAZ (Cytoplasmic) Degradation 14-3-3 Sequestration & Degradation YAP_TAZ_P->Degradation TEAD TEAD YAP_TAZ->TEAD Binds YAP_TAZ_TEAD_Complex YAP/TAZ-TEAD Complex YAP_TAZ->YAP_TAZ_TEAD_Complex TEAD->YAP_TAZ_TEAD_Complex Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) YAP_TAZ_TEAD_Complex->Gene_Expression Activates Transcription Proliferation_Survival Cell Proliferation & Survival Gene_Expression->Proliferation_Survival K975 K-975 K975->TEAD Covalently Binds & Inhibits Palmitoylation VT104 VT104 VT104->TEAD Blocks Auto-palmitoylation

Caption: The Hippo-YAP-TEAD signaling pathway and points of intervention for K-975 and VT104.

Experimental Methodologies

The following protocols are representative of the methods used to generate the efficacy data presented in this guide.

In Vitro Cell Proliferation Assay
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the TEAD inhibitor (e.g., K-975 or VT104) or vehicle control (DMSO).

  • Incubation: Plates are incubated for a specified period (e.g., 144 hours for K-975, or as specified for VT104).[2]

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence readings are normalized to the vehicle-treated controls, and IC50/GI50 values are calculated using non-linear regression analysis.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Human cancer cells (e.g., NCI-H226 or MSTO-211H) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The TEAD inhibitor is administered orally at specified doses and schedules. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2. Body weight is also monitored as an indicator of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated and statistically analyzed.

Comparative_Experimental_Workflow Comparative Experimental Workflow for TEAD Inhibitor Efficacy cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Cell_Culture 1. Cell Line Culture (e.g., NCI-H226, MSTO-211H) Seeding 2. Seed Cells in 96-well plates Cell_Culture->Seeding Treatment_invitro 3. Treat with K-975 or VT104 (Dose-response) Seeding->Treatment_invitro Incubation_invitro 4. Incubate (e.g., 144h) Treatment_invitro->Incubation_invitro Viability_Assay 5. Cell Viability Assay (e.g., CellTiter-Glo) Incubation_invitro->Viability_Assay IC50_Calc 6. Calculate IC50/GI50 Viability_Assay->IC50_Calc end End IC50_Calc->end Cell_Implant 1. Subcutaneous Implantation of Cancer Cells in Mice Tumor_Growth 2. Allow Tumor Growth Cell_Implant->Tumor_Growth Randomization 3. Randomize Mice into Groups Tumor_Growth->Randomization Treatment_invivo 4. Oral Administration of K-975, VT104, or Vehicle Randomization->Treatment_invivo Monitoring 5. Monitor Tumor Volume & Body Weight Treatment_invivo->Monitoring TGI_Calc 6. Calculate Tumor Growth Inhibition (TGI) Monitoring->TGI_Calc TGI_Calc->end start Start start->Cell_Culture start->Cell_Implant

Caption: A generalized workflow for comparing the in vitro and in vivo efficacy of TEAD inhibitors.

Conclusion

Both K-975 and VT104 are potent pan-TEAD inhibitors with significant anti-tumor activity in preclinical models of mesothelioma, a cancer type often characterized by Hippo pathway dysregulation. While both compounds show promise, the available data suggests that VT104 may achieve tumor regression at lower doses in certain xenograft models. The choice of inhibitor for further investigation may depend on the specific genetic context of the tumor and the desired dosing regimen. This guide provides a foundational comparison to aid researchers in the selection and evaluation of TEAD inhibitors for oncology drug development.

References

A Head-to-Head Battle in Mesothelioma Models: Tead-IN-11 vs. VT107

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two promising TEAD inhibitors, Tead-IN-11 and VT107, in the context of mesothelioma, a cancer with limited therapeutic options. This document synthesizes available preclinical data to objectively evaluate their performance, mechanisms of action, and experimental foundations.

Malignant mesothelioma is an aggressive cancer primarily linked to asbestos (B1170538) exposure, with a poor prognosis and limited effective treatments. The Hippo signaling pathway, a critical regulator of cell growth and organ size, is frequently dysregulated in mesothelioma. This dysregulation often leads to the activation of the transcriptional coactivators YAP and TAZ, which then associate with TEAD transcription factors to drive cancer cell proliferation and survival. Consequently, inhibiting the YAP/TAZ-TEAD interaction has emerged as a promising therapeutic strategy. This guide focuses on two small molecule inhibitors at the forefront of this approach: this compound and VT107.

At a Glance: Key Performance Indicators

FeatureThis compoundVT107
Mechanism of Action Covalent pan-TEAD inhibitorAllosteric, non-covalent pan-TEAD auto-palmitoylation inhibitor
Target TEAD1, TEAD2, TEAD3All four TEAD proteins (pan-TEAD)
Reported IC50 Values TEAD1: 8.7 nM, TEAD2: 3.4 nM, TEAD3: 5.6 nMPan-TEAD: 4.93 nM
In Vitro Efficacy (Mesothelioma Cell Lines) Inhibition of proliferation in NCI-H2052 and NCI-H226 cells (IC50 ≤100 nM)[1]Nanomolar potency in inhibiting proliferation of NCI-H2052 and NCI-H226 cells[2]
In Vivo Efficacy (Mesothelioma Models) Data not publicly availableDemonstrates anti-tumor activity in mesothelioma xenograft models[3]

Delving into the Mechanisms of Action

Both this compound and VT107 target the TEAD family of transcription factors, but through distinct chemical approaches.

VT107 is a potent, orally bioavailable, pan-TEAD auto-palmitoylation inhibitor.[4][5] TEAD proteins require auto-palmitoylation, a post-translational modification where a palmitate molecule is attached to a conserved cysteine residue, to effectively bind with YAP and TAZ. By binding to the lipid pocket of TEAD proteins, VT107 allosterically prevents this auto-palmitoylation process. This disruption hinders the formation of the oncogenic YAP/TAZ-TEAD complex, thereby inhibiting the transcription of genes that promote tumor growth.[5]

This compound acts as a covalent inhibitor of TEADs.[1] This means it forms a permanent, irreversible bond with its target proteins. While the precise binding site and the full extent of its mechanism are not as extensively detailed in publicly available literature as VT107, its covalent nature suggests a prolonged and potentially more potent inhibition of TEAD function.

Signaling Pathway: Inhibition of the Hippo-YAP-TEAD Axis

Hippo_Pathway cluster_upstream Upstream Hippo Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Therapeutic Intervention NF2 NF2 (Merlin) MST1/2 MST1/2 NF2->MST1/2 activates LATS1/2 LATS1/2 YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ phosphorylates MST1/2->LATS1/2 phosphorylates (with SAV1, MOB1) SAV1 SAV1 MOB1 MOB1 YAP/TAZ_p Phosphorylated YAP/TAZ YAP/TAZ_p->YAP/TAZ degradation or cytoplasmic retention YAP/TAZ->YAP/TAZ_p YAP/TAZ_n YAP/TAZ YAP/TAZ->YAP/TAZ_n translocates to TEAD TEAD Oncogenic_Genes Oncogenic Gene Transcription YAP/TAZ_nTEAD YAP/TAZ_nTEAD YAP/TAZ_nTEAD->Oncogenic_Genes form complex and activate transcription VT107 VT107 VT107->TEAD inhibits auto-palmitoylation Tead_IN_11 This compound Tead_IN_11->TEAD covalently inhibits

Caption: The Hippo signaling pathway and points of intervention by VT107 and this compound.

Preclinical Performance in Mesothelioma Models

Both inhibitors have demonstrated promising activity in preclinical mesothelioma models, particularly in cell lines with mutations in the NF2 gene, a common alteration in this cancer.

In Vitro Studies

VT107 has shown nanomolar potency in inhibiting the proliferation of NF2-deficient mesothelioma cell lines, including NCI-H2052 and NCI-H226.[2] Studies have confirmed its on-target activity by demonstrating a reduction in the expression of known YAP/TAZ-TEAD target genes.[2]

This compound has also demonstrated inhibitory effects on the proliferation of NCI-H2052 and NCI-H226 mesothelioma cell lines, with reported IC50 values of less than or equal to 100 nM.[1]

Cell LineThis compound (IC50)VT107 (Potency)
NCI-H2052 (NF2 mutant)≤100 nM[1]Nanomolar[2]
NCI-H226 (NF2 deficient)≤100 nM[1]Nanomolar[2]
In Vivo Studies

A significant differentiator between the two compounds, based on currently available data, is the extent of in vivo testing in mesothelioma models.

VT107 has been evaluated in mesothelioma xenograft models and has demonstrated anti-tumor activity.[3] These studies are crucial for understanding the compound's efficacy, safety, and pharmacokinetic/pharmacodynamic profile in a whole-organism setting.

For This compound , in vivo efficacy data specifically in mesothelioma models is not yet widely published. This represents a critical gap in directly comparing its potential with that of VT107.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to preclinical research. Below are summaries of methodologies used to evaluate these TEAD inhibitors.

Cell Viability and Proliferation Assays

These assays are essential for determining the cytotoxic or cytostatic effects of the inhibitors on cancer cells.

General Protocol:

  • Cell Seeding: Mesothelioma cells (e.g., NCI-H2052, NCI-H226) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with a range of concentrations of this compound or VT107. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTT, XTT) or luminescent (e.g., CellTiter-Glo) assay, which quantifies metabolic activity as a proxy for the number of viable cells.

  • Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce cell viability by 50%.

Cell_Viability_Workflow Start Start Seed_Cells Seed Mesothelioma Cells (96-well plate) Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat with Inhibitor (this compound or VT107) and Vehicle Control Incubate_Overnight->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_Reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) Incubate_72h->Add_Reagent Measure_Signal Measure Signal (Absorbance or Luminescence) Add_Reagent->Measure_Signal Calculate_IC50 Calculate IC50 Measure_Signal->Calculate_IC50 End End Calculate_IC50->End

Caption: A typical workflow for a cell viability assay.

Immunoprecipitation and Western Blotting

These techniques are used to confirm the mechanism of action by assessing the disruption of protein-protein interactions (e.g., YAP-TEAD) and the levels of target proteins.

General Protocol for Immunoprecipitation:

  • Cell Lysis: Mesothelioma cells treated with the inhibitor or vehicle are lysed to release cellular proteins.

  • Antibody Incubation: The cell lysate is incubated with an antibody specific to the protein of interest (e.g., TEAD).

  • Immune Complex Precipitation: Protein A/G beads are added to bind to the antibody-protein complex, allowing for its precipitation.

  • Washing: The precipitated complexes are washed to remove non-specifically bound proteins.

  • Elution and Western Blot Analysis: The bound proteins are eluted and then analyzed by Western blotting to detect the presence of interacting partners (e.g., YAP).

IP_Workflow Start Start Cell_Lysis Lyse Treated Mesothelioma Cells Start->Cell_Lysis Antibody_Incubation Incubate Lysate with Anti-TEAD Antibody Cell_Lysis->Antibody_Incubation Bead_Binding Add Protein A/G Beads Antibody_Incubation->Bead_Binding Precipitation Precipitate Immune Complexes Bead_Binding->Precipitation Washing Wash Beads Precipitation->Washing Elution Elute Bound Proteins Washing->Elution Western_Blot Analyze by Western Blot for YAP/TAZ Elution->Western_Blot End End Western_Blot->End

Caption: A generalized workflow for immunoprecipitation.

Summary and Future Directions

Both this compound and VT107 are potent inhibitors of the TEAD family of transcription factors with demonstrated efficacy in preclinical models of mesothelioma. VT107, a non-covalent, allosteric inhibitor of TEAD auto-palmitoyylation, has a more extensively documented preclinical profile, including in vivo data. This compound, a covalent inhibitor, also shows promise in vitro, though further studies, particularly in vivo, are needed to fully assess its therapeutic potential and allow for a more direct comparison with VT107.

For researchers in the field, the choice between these or other TEAD inhibitors will likely depend on the specific experimental context, the desired mode of inhibition (covalent vs. non-covalent), and the availability of more comprehensive preclinical and, eventually, clinical data. The continued development and investigation of these and other TEAD inhibitors hold significant promise for improving the treatment landscape for patients with malignant mesothelioma.

References

A Comparative Guide to the Selectivity of Tead-IN-11 and Pan-TEAD Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity profile of Tead-IN-11 against pan-TEAD inhibitors, supported by experimental data and detailed protocols. This analysis is crucial for understanding the therapeutic potential and specificity of these compounds in targeting the Hippo signaling pathway, a key regulator of cell growth and proliferation.

The Hippo pathway's terminal effectors, the TEAD family of transcription factors (TEAD1-4), are critical mediators of cellular processes such as proliferation, apoptosis, and stem cell self-renewal.[1] Dysregulation of this pathway is implicated in various cancers, making TEAD proteins attractive therapeutic targets. Inhibitors of TEADs can be broadly categorized into two groups: selective inhibitors, such as this compound, which target specific TEAD isoforms, and pan-TEAD inhibitors, which are designed to inhibit all four members of the family. The choice between a selective and a pan-inhibitor depends on the specific therapeutic context and the roles of individual TEAD isoforms in the disease pathology.

Comparative Selectivity Profile

The following tables summarize the inhibitory activity (IC50 values) of this compound and a selection of pan-TEAD inhibitors against the four human TEAD isoforms. The data has been compiled from various biochemical and cellular assays.

Table 1: Inhibitory Activity (IC50) of this compound against TEAD Isoforms

CompoundTEAD1 (nM)TEAD2 (nM)TEAD3 (nM)TEAD4 (nM)Assay Type
This compound8.73.45.6N/ABiochemical Assay

N/A: Data not available in the reviewed literature.

Table 2: Inhibitory Activity (IC50) of Pan-TEAD Inhibitors against TEAD Isoforms

CompoundTEAD1 (nM)TEAD2 (nM)TEAD3 (nM)TEAD4 (nM)Assay Type
MYF-03-69385143558173In vitro Palmitoylation Assay[2]
ISM-6331300600100200Thermal Shift Assay[3]
TM2N/A156N/A38In vitro Auto-palmitoylation Assay[4]
GNE-7883--1400 (TEAD3-YAP)>50000 (TEAD4-YAP)TR-FRET Assay[5]
K-975----Pan-TEAD inhibitor, specific IC50 values not provided
VT104Inhibits TEAD1/3N/AInhibits TEAD1/3N/APalmitoylation Assay[6][7]
VT107Pan-TEAD inhibitorPan-TEAD inhibitorPan-TEAD inhibitorPan-TEAD inhibitorPalmitoylation Assay

Note: The specific assay conditions and cell lines used can influence the IC50 values. Direct comparison between compounds tested in different assays should be made with caution.

Visualizing the Hippo Pathway and Inhibition Strategies

The Hippo signaling pathway is a complex cascade that regulates the activity of the transcriptional co-activators YAP and TAZ. When the pathway is "on," a kinase cascade phosphorylates YAP and TAZ, leading to their cytoplasmic retention and degradation. In the "off" state, unphosphorylated YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation.

Hippo_Pathway Hippo Signaling Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action Cell-Cell_Contact Cell-Cell_Contact MST1_2 MST1/2 Cell-Cell_Contact->MST1_2 Mechanical_Stress Mechanical_Stress Mechanical_Stress->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 activates YAP_TAZ_p p-YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p TEADs TEAD1-4 YAP_TAZ->TEADs translocates to nucleus and binds Target_Genes Target Gene Expression TEADs->Target_Genes activates Proliferation Cell Proliferation, Survival Target_Genes->Proliferation This compound This compound (Selective) This compound->TEADs Covalently inhibits TEAD1,2,3 Pan-TEADi Pan-TEAD Inhibitors Pan-TEADi->TEADs Inhibit TEAD1-4

Caption: The Hippo Signaling Pathway and points of intervention by selective and pan-TEAD inhibitors.

Experimental Methodologies for Inhibitor Characterization

A variety of in vitro and cell-based assays are employed to determine the potency and selectivity of TEAD inhibitors. The following diagram illustrates a general workflow for comparing the selectivity profiles of different TEAD inhibitors.

Inhibitor_Comparison_Workflow Workflow for Comparing TEAD Inhibitor Selectivity cluster_initial_screening Initial Screening & Potency cluster_selectivity_profiling Selectivity Profiling cluster_cellular_validation Cellular & Functional Validation cluster_data_analysis Data Analysis & Comparison Biochemical_Assay Biochemical Assays (e.g., Thermal Shift, Palmitoylation) Isoform_Panel Test against TEAD1, TEAD2, TEAD3, TEAD4 Biochemical_Assay->Isoform_Panel Cellular_Assay Cellular Reporter Assays (e.g., TEAD Luciferase) Cellular_Assay->Isoform_Panel IC50_Determination Determine IC50 values for each isoform Isoform_Panel->IC50_Determination Proliferation_Assay Cell Proliferation Assays (e.g., MTT, CellTiter-Glo) IC50_Determination->Proliferation_Assay Selectivity_Index Calculate Selectivity Index (IC50 ratio) IC50_Determination->Selectivity_Index Target_Gene_Expression Target Gene Expression Analysis (e.g., qPCR, Western Blot) Proliferation_Assay->Target_Gene_Expression Comparative_Tables Generate Comparative Data Tables Target_Gene_Expression->Comparative_Tables Selectivity_Index->Comparative_Tables

References

A Head-to-Head Comparison of Covalent TEAD Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the current landscape of covalent inhibitors targeting the TEAD family of transcription factors. This guide provides a comparative analysis of leading compounds, supported by experimental data, to aid in the selection and application of these promising anti-cancer agents.

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate.[1][2] Its dysregulation is implicated in the development and progression of various cancers.[1][3][4] The transcriptional enhanced associate domain (TEAD) family of proteins are the final downstream effectors of this pathway.[4] In cancer, the inactivation of the Hippo pathway leads to the nuclear translocation of the transcriptional co-activators YAP and TAZ, which then bind to TEAD proteins to drive the expression of genes involved in cell proliferation, survival, and migration.[3][4] Consequently, inhibiting the TEAD-YAP/TAZ interaction has emerged as a promising therapeutic strategy.[3][5]

Covalent inhibitors targeting a conserved cysteine residue within the central lipid-binding pocket of TEAD proteins have shown significant promise.[6][7] This guide provides a head-to-head comparison of several prominent covalent TEAD inhibitors, summarizing their performance based on available preclinical data.

The Hippo-YAP-TEAD Signaling Pathway

The Hippo pathway is a kinase cascade that, when active, phosphorylates and promotes the cytoplasmic sequestration and degradation of YAP and TAZ. When the pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, leading to the expression of pro-proliferative and anti-apoptotic genes.

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell_Density High Cell Density MST1_2 MST1/2 Cell_Density->MST1_2 activate Mechanical_Cues Mechanical Cues Mechanical_Cues->MST1_2 activate LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates TEAD TEAD Gene_Expression Target Gene Expression TEAD->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation YAP_TAZ_n->TEAD binds

Hippo-YAP-TEAD Signaling Pathway Diagram.

Quantitative Comparison of Covalent TEAD Inhibitors

The following table summarizes the in vitro and cellular activities of several notable covalent TEAD inhibitors. Direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions between different studies.

InhibitorTarget(s)TEAD Transcriptional Activity IC50 (nM)Cell Proliferation GI50/IC50 (nM)Reference(s)
K-975 Pan-TEAD~1-10 (NCI-H2052 & MSTO-211H)NCI-H226: ~10[6][8][9]
VT103 TEAD1-selective1.2 (YAP reporter assay)-[10][11][12]
MYF-03-69 Pan-TEAD56 (NCI-H226)NCI-H226: GR50 ~100[13][14]
MYF-03-176 Pan-TEAD11 (NCI-H226)9 (NCI-H226)[13]
mCMY020 Pan-TEAD162.1 (TEAD-LUC)-[15]

Experimental Workflow for TEAD Inhibitor Evaluation

The discovery and evaluation of TEAD inhibitors typically follow a structured workflow, from initial screening to in vivo validation.

TEAD_Inhibitor_Workflow cluster_discovery Discovery & Initial Characterization cluster_preclinical Preclinical Validation HTS High-Throughput Screening Biochemical_Assay Biochemical Assays (e.g., TEAD Palmitoylation) HTS->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Reporter Gene) Biochemical_Assay->Cell_Based_Assay Cell_Proliferation Cell Proliferation Assays Cell_Based_Assay->Cell_Proliferation Target_Engagement Target Engagement & Gene Expression Cell_Proliferation->Target_Engagement In_Vivo In Vivo Xenograft Models Target_Engagement->In_Vivo

Workflow for TEAD Inhibitor Discovery and Evaluation.

Detailed Experimental Protocols

TEAD Auto-Palmitoylation Assay

This assay assesses a compound's ability to inhibit the auto-palmitoylation of TEAD proteins, a critical post-translational modification for their function.

  • Cell Culture and Transfection: HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). Cells are then transfected with plasmids expressing Myc-tagged full-length TEAD1, TEAD2, TEAD3, or TEAD4 using a suitable transfection reagent.[13]

  • Metabolic Labeling: Transfected cells are treated with the test compound for a specified period, followed by incubation with a palmitic acid analog containing a clickable alkyne group (e.g., ω-alkynyl palmitic acid).

  • Cell Lysis and Immunoprecipitation: Cells are lysed, and the Myc-tagged TEAD proteins are immunoprecipitated using an anti-Myc antibody.

  • Click Chemistry and Detection: The captured TEAD proteins are subjected to a click chemistry reaction with an azide-functionalized reporter tag (e.g., a fluorescent dye or biotin).

  • Analysis: The level of TEAD auto-palmitoylation is quantified by in-gel fluorescence scanning or western blotting.

TEAD-Dependent Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the TEAD-YAP/TAZ complex.

  • Cell Line: A cancer cell line with a dysregulated Hippo pathway (e.g., NCI-H226, NCI-H2052) is used.[8][9] These cells are stably transfected with a luciferase reporter construct driven by a promoter containing multiple TEAD-binding sites (e.g., 8xGTIIC).[9]

  • Compound Treatment: Cells are seeded in multi-well plates and treated with a dilution series of the test compound.

  • Luciferase Assay: After a defined incubation period (e.g., 24 hours), a luciferase substrate is added to the cells, and the resulting luminescence is measured using a plate reader.[15]

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in luciferase activity, is calculated.

Cell Proliferation Assay

This assay determines the effect of TEAD inhibitors on the growth of cancer cell lines.

  • Cell Lines: A panel of cell lines is used, including those with known Hippo pathway alterations (e.g., NF2-deficient NCI-H226, MSTO-211H) and wild-type counterparts for selectivity assessment.[8][9]

  • Assay Formats: Common formats include CellTiter-Glo (measures ATP levels as an indicator of cell viability) or direct cell counting over time using an automated cell imager.

  • Procedure: Cells are seeded in multi-well plates and treated with various concentrations of the inhibitor for an extended period (e.g., 72 to 144 hours).[6][8]

  • Data Analysis: The GI50 or IC50 value, the concentration at which cell growth is inhibited by 50%, is determined.

In Vivo Xenograft Models

These studies evaluate the anti-tumor efficacy of TEAD inhibitors in a living organism.

  • Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.

  • Tumor Implantation: Human cancer cells (e.g., NCI-H226, MSTO-211H) are subcutaneously injected into the mice to establish tumors.[8]

  • Drug Administration: Once tumors reach a specified size, mice are treated with the TEAD inhibitor (e.g., via oral gavage) or a vehicle control on a defined schedule (e.g., once or twice daily for several weeks).[6][8]

  • Efficacy Assessment: Tumor volume is measured regularly throughout the study. At the end of the study, tumors may be excised for further analysis (e.g., target engagement, biomarker modulation). Body weight is also monitored as an indicator of toxicity.

Concluding Remarks

The development of covalent TEAD inhibitors represents a significant advancement in targeting the Hippo signaling pathway in cancer. The compounds highlighted in this guide demonstrate potent anti-proliferative effects in preclinical models of cancers with Hippo pathway dysregulation. While pan-TEAD inhibitors like K-975 and MYF-03-176 show broad activity, isoform-selective inhibitors such as VT103 offer the potential for a more targeted therapeutic approach with a potentially improved safety profile. Further head-to-head studies under standardized conditions are necessary for a more definitive comparison. The ongoing research and clinical development of these and other TEAD inhibitors hold great promise for providing new treatment options for patients with cancers driven by aberrant Hippo signaling.

References

Validating TEAD-IN-11 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of TEAD-IN-11, a covalent inhibitor of the TEA Domain (TEAD) family of transcription factors. We will objectively compare its performance with other TEAD inhibitors and provide detailed experimental protocols and supporting data to aid in the design and interpretation of your research.

The Hippo-YAP-TEAD Signaling Pathway: A Key Regulator of Growth and Oncogenesis

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is frequently implicated in cancer development. The core of the pathway involves a kinase cascade that ultimately controls the nuclear localization and activity of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell growth and inhibit apoptosis. Small molecule inhibitors targeting the TEAD-YAP interaction are therefore a promising therapeutic strategy.

Hippo-YAP-TEAD Signaling Pathway.

Comparison of TEAD Inhibitors

This compound is a covalent inhibitor that targets a cysteine residue within the palmitate-binding pocket of TEADs, thereby disrupting the TEAD-YAP interaction.[1] Below is a comparison of this compound with other notable TEAD inhibitors.

InhibitorMechanism of ActionTargetReported IC50Cell-Based Assay PerformanceReference(s)
This compound CovalentTEAD1/2/3TEAD1: 8.7 nM, TEAD2: 3.4 nM, TEAD3: 5.6 nMPotent inhibition of TEAD-dependent reporter activity and proliferation of Hippo-mutant cancer cells.[1]
K-975 CovalentPan-TEAD~70% inhibition of CTGF reporter activity at 1-10 µMInhibits proliferation of NF2-deficient mesothelioma cells and shows in vivo anti-tumor activity.[2][3]
VT107 CovalentPan-TEAD4.93 nM (YAP reporter assay)Potently inhibits proliferation of NF2-mutated/deficient cell lines and blocks TEAD-YAP/TAZ interaction.[4][5]
GNE-7883 Non-covalent (Allosteric)Pan-TEAD-Suppresses cell proliferation in various cell line models and demonstrates in vivo efficacy.[6]
MSC-4106 Non-covalentTEAD1/3 selectiveLow nanomolar in cell reporter assayStabilizes TEAD1 and TEAD3 but not TEAD2 or TEAD4.[7]

Experimental Protocols for Validating Target Engagement

Confirming that a compound interacts with its intended target within a cell is a critical step in drug development.[8] The following are detailed protocols for key assays used to validate this compound target engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding.[9][10]

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis A 1. Culture cells to ~80-90% confluency B 2. Treat cells with this compound or vehicle (DMSO) A->B C 3. Aliquot cell suspension into PCR tubes B->C D 4. Heat samples at a temperature gradient (e.g., 40-70°C) C->D E 5. Lyse cells and separate soluble and aggregated proteins D->E F 6. Quantify soluble TEAD protein by Western Blot E->F G 7. Plot thermal melt curves to determine thermal shift (ΔTagg) F->G

CETSA Experimental Workflow.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., NF2-deficient mesothelioma cell line NCI-H226) in appropriate media to ~80-90% confluency.

    • Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 2-4 hours) at 37°C.

  • Cell Harvesting and Heat Treatment:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend cells in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments), followed by a 3-minute cooling step at room temperature.[1]

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[1]

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of the soluble fraction using a BCA assay.

  • Western Blot Analysis:

    • Normalize protein concentrations for all samples.

    • Prepare samples for SDS-PAGE, run the gel, and transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against TEAD (e.g., anti-TEAD1 or pan-TEAD antibody) followed by an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensities for TEAD at each temperature.

    • Plot the normalized band intensity against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to determine if this compound disrupts the interaction between TEAD and YAP/TAZ in cells.[11]

CoIP_Workflow cluster_prep Cell Lysis & Treatment cluster_ip Immunoprecipitation cluster_analysis Analysis A 1. Treat cells with this compound or vehicle B 2. Lyse cells in non-denaturing lysis buffer A->B C 3. Incubate lysate with anti-TEAD antibody B->C D 4. Add Protein A/G beads to capture antibody-protein complexes C->D E 5. Wash beads to remove non-specific binding D->E F 6. Elute proteins and analyze by Western Blot for YAP/TAZ E->F

Co-Immunoprecipitation Workflow.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with this compound or vehicle as described for CETSA.

    • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

  • Immunoprecipitation:

    • Pre-clear the lysate with Protein A/G agarose (B213101) beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an anti-TEAD antibody or a control IgG overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G agarose beads and incubate for another 1-2 hours to capture the immune complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Analyze the eluted samples by Western blotting using antibodies against YAP and/or TAZ.

    • A decrease in the amount of co-immunoprecipitated YAP/TAZ in the this compound-treated sample compared to the vehicle control indicates disruption of the TEAD-YAP/TAZ interaction.

Luciferase Reporter Assay

This assay measures the transcriptional activity of TEAD. Inhibition of TEAD by this compound will lead to a decrease in the expression of a reporter gene (e.g., luciferase) driven by a TEAD-responsive promoter.[12][13]

Protocol:

  • Cell Transfection:

    • Co-transfect cells (e.g., HEK293T) with a TEAD-responsive luciferase reporter plasmid (containing multiple TEAD binding sites upstream of a minimal promoter driving firefly luciferase) and a control plasmid expressing Renilla luciferase (for normalization).

  • Inhibitor Treatment:

    • After 24 hours, treat the transfected cells with a serial dilution of this compound or vehicle control.

  • Luciferase Assay:

    • After the desired incubation time (e.g., 16-24 hours), lyse the cells.

    • Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.

    • A dose-dependent decrease in luciferase activity indicates inhibition of TEAD transcriptional activity.

Conclusion

Validating the target engagement of this compound in a cellular context is essential for its development as a therapeutic agent. The combination of biophysical methods like CETSA, protein-protein interaction assays such as Co-IP, and functional assays like the luciferase reporter assay provides a robust platform for confirming on-target activity and characterizing the mechanism of action. This guide provides the necessary framework and detailed protocols to aid researchers in these critical validation studies, ultimately facilitating the advancement of novel cancer therapies targeting the Hippo-YAP-TEAD pathway.

References

On-Target Activity of Tead-IN-11: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target activity of Tead-IN-11 with other TEAD inhibitors, supported by experimental data. Detailed methodologies for key experiments are included to facilitate the replication and validation of these findings.

Introduction to TEAD Inhibition

The TEA Domain (TEAD) family of transcription factors (TEAD1-4) are the primary downstream effectors of the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] The interaction between TEAD proteins and the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) is crucial for the transcription of genes that promote cell growth and inhibit apoptosis.[1][3] Dysregulation of the Hippo pathway, leading to the hyperactivation of the YAP/TAZ-TEAD complex, is a common feature in various cancers, making TEAD an attractive therapeutic target.[4][5]

This compound is a covalent inhibitor that demonstrates good selective activity against TEAD1-3.[6][7] This guide will delve into the experimental evidence confirming its on-target activity and compare its performance with other known TEAD inhibitors.

Comparative Analysis of TEAD Inhibitor Activity

The following tables summarize the available quantitative data for this compound and other representative TEAD inhibitors.

Table 1: Biochemical Assay Data

CompoundTarget(s)IC50 (nM)Assay Type
This compound TEAD18.7[6][7]Biochemical Assay
TEAD23.4[6][7]Biochemical Assay
TEAD35.6[6][7]Biochemical Assay
VT-107 Pan-TEAD--
K-975 Pan-TEAD--
IK-930 TEAD1-specific--

Table 2: Cellular Assay Data

CompoundCell LineAssay TypeIC50 / Effect
This compound MCF-7Reporter Assay≤10 nM[6][7]
NCI-H226Cell Proliferation≤100 nM, >75% inhibition[6]
NCI-H2052Cell Proliferation≤100 nM, >75% inhibition[6]
HEK293TInhibition %93% (TEAD1), 95% (TEAD2)[6]
VT-107 NCI-H226, NCI-H2052Cell ProliferationStrong inhibition[8]
K-975 NCI-H226, NCI-H2052Cell ProliferationStrong inhibition[8]
IK-930 -Cell ProliferationGenerally little effect on cell growth in 72h assays[9]
ISM-6331 Various Hippo-altered cell linesCell ProliferationIC50 values ranging from 4 to 83 nM[10]
TEAD-luciferase reporter assayTEAD activityIC50 of 24 nM[10]

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Confirm Disruption of YAP-TEAD Interaction

This protocol is essential to demonstrate that a TEAD inhibitor can effectively block the interaction between TEAD and its co-activator YAP.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

  • Antibody specific to TEAD (for immunoprecipitation)

  • Antibody specific to YAP (for Western blotting)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Culture and Treatment: Culture cells (e.g., NCI-H226) to 70-80% confluency. Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysates with the anti-TEAD antibody overnight at 4°C with gentle rotation.

    • Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using an appropriate elution buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-YAP antibody to detect the amount of YAP that was co-immunoprecipitated with TEAD.

    • A decrease in the amount of co-precipitated YAP in this compound-treated cells compared to the control indicates disruption of the YAP-TEAD interaction.

Luciferase Reporter Assay for TEAD Transcriptional Activity

This assay measures the transcriptional activity of TEAD, which should be inhibited by an effective TEAD inhibitor.

Materials:

  • HEK293T or other suitable cell line

  • TEAD-responsive luciferase reporter plasmid (e.g., containing multiple TEAD binding sites upstream of a luciferase gene)

  • A constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Luciferase assay reagent

Procedure:

  • Transfection: Co-transfect cells with the TEAD-responsive luciferase reporter plasmid and the control reporter plasmid.

  • Treatment: After transfection, treat the cells with varying concentrations of this compound.

  • Cell Lysis and Luciferase Assay: After the treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in the normalized luciferase activity indicates inhibition of TEAD transcriptional activity.

Visualizations

Hippo Signaling Pathway and this compound Mechanism of Action

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1/2 MST1/2 Cell-Cell Contact->MST1/2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 phosphorylates YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ phosphorylates Phospho-YAP/TAZ Phospho-YAP/TAZ YAP/TAZ_n YAP/TAZ YAP/TAZ->YAP/TAZ_n translocates 14-3-3 14-3-3 Phospho-YAP/TAZ->14-3-3 binds Degradation Degradation 14-3-3->Degradation leads to TEAD TEAD YAP/TAZ_n->TEAD binds Target Genes e.g., CTGF, CYR61 TEAD->Target Genes activates This compound This compound This compound->TEAD inhibits Transcription Transcription

Caption: The Hippo signaling pathway and the inhibitory action of this compound on the TEAD-YAP/TAZ complex.

Experimental Workflow for Confirming On-Target Activity

Experimental_Workflow Start Start Biochemical_Assay Biochemical Assays (e.g., DSF, SPR) Start->Biochemical_Assay Cellular_Assays Cellular Assays Biochemical_Assay->Cellular_Assays CoIP Co-Immunoprecipitation Cellular_Assays->CoIP Luciferase_Assay Luciferase Reporter Assay Cellular_Assays->Luciferase_Assay Gene_Expression Target Gene Expression (qPCR/Western Blot) Cellular_Assays->Gene_Expression Cell_Proliferation Cell Proliferation Assay Cellular_Assays->Cell_Proliferation Data_Analysis Data Analysis and Comparison CoIP->Data_Analysis Luciferase_Assay->Data_Analysis Gene_Expression->Data_Analysis Cell_Proliferation->Data_Analysis Conclusion Confirm On-Target Activity Data_Analysis->Conclusion

Caption: Workflow for the experimental validation of this compound's on-target activity.

References

A Comparative Guide to TEAD Inhibitors: Downstream Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transcriptional coactivator YAP and its paralog TAZ are the primary downstream effectors of the Hippo signaling pathway. In many cancers, the Hippo pathway is inactivated, leading to the nuclear accumulation of YAP/TAZ and their interaction with the TEAD family of transcription factors (TEAD1-4). This interaction drives the expression of genes that promote cell proliferation, survival, and tumorigenesis. Consequently, inhibiting the YAP/TAZ-TEAD interaction has emerged as a promising therapeutic strategy.

This guide provides a comparative analysis of the downstream gene expression changes induced by different classes of TEAD inhibitors. As information regarding a specific inhibitor designated "Tead-IN-11" is not publicly available, this guide will focus on two well-characterized TEAD inhibitors with distinct mechanisms of action: VT104 , a pan-TEAD auto-palmitoylation inhibitor, and IAG933 , a direct pan-TEAD-YAP/TAZ protein-protein interaction (PPI) inhibitor.

Mechanism of Action of TEAD Inhibitors

TEAD transcription factors require post-translational palmitoylation for their stability and to facilitate their interaction with YAP/TAZ. Inhibitors targeting this process, like VT104, bind to the lipid pocket of TEAD proteins, preventing their auto-palmitoylation and subsequently disrupting the formation of the oncogenic TEAD-YAP/TAZ complex.[1][2] In contrast, direct PPI inhibitors, such as IAG933, bind to the interface between TEAD and YAP/TAZ, directly preventing their association and subsequent transcriptional activation.[3][4]

TEAD_Inhibition_Mechanisms cluster_0 Hippo Pathway 'Off' (e.g., in Cancer) cluster_1 Inhibitor Action YAP_TAZ YAP / TAZ TEAD TEAD YAP_TAZ->TEAD Interaction Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes Transcriptional Activation Proliferation Cell Proliferation & Survival Target_Genes->Proliferation VT104 VT104 (Palmitoylation Inhibitor) VT104->TEAD Binds to lipid pocket, prevents palmitoylation IAG933 IAG933 (PPI Inhibitor) IAG933->TEAD Blocks YAP/TAZ binding site

Figure 1. Mechanisms of action for VT104 and IAG933.

Comparative Analysis of Downstream Gene Expression

Both VT104 and IAG933 lead to the downregulation of canonical TEAD target genes. However, the kinetics and spectrum of gene expression changes may differ due to their distinct mechanisms.

A key set of TEAD target genes consistently downregulated by both types of inhibitors includes those involved in cell proliferation, migration, and angiogenesis. Notably, CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-Rich Angiogenic Inducer 61) are well-established direct targets and serve as robust pharmacodynamic biomarkers for TEAD inhibitor activity.[1][5]

The following table summarizes the observed effects of VT104 and IAG933 on a selection of key TEAD target genes in mesothelioma cell lines, a cancer type often characterized by Hippo pathway dysregulation.

Gene SymbolGene NameFunction in Cancer ProgressionEffect of VT104 (Palmitoylation Inhibitor)Effect of IAG933 (PPI Inhibitor)
CTGFConnective Tissue Growth FactorPromotes cell proliferation, adhesion, and angiogenesisDownregulated[1]Downregulated[5]
CYR61Cysteine-Rich Angiogenic Inducer 61Promotes angiogenesis and cell migrationDownregulated[1]Downregulated[5]
ANKRD1Ankyrin Repeat Domain 1Involved in cell growth and differentiationDownregulatedDownregulated[6]
AMOTL2Angiomotin Like 2Regulates cell polarity and migrationDownregulatedDownregulated[5]

Note: This table represents a summary of findings from multiple studies. Direct quantitative comparison from a single head-to-head RNA-seq experiment is not publicly available.

Studies have shown that IAG933 can induce a more rapid and profound reduction in the expression of TEAD target genes compared to lipid pocket binders like VT104 in some contexts.[5] This could be attributed to the direct disruption of the pre-formed TEAD-YAP/TAZ complex on chromatin by IAG933.

Experimental Protocols

Cell Culture and Inhibitor Treatment

Human malignant mesothelioma cell lines (e.g., NCI-H226, MSTO-211H) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. For gene expression analysis, cells are seeded and allowed to adhere overnight before being treated with either a TEAD inhibitor (e.g., VT104 at 1 µM, IAG933 at 300 nM) or DMSO as a vehicle control for a specified duration (e.g., 24 hours).

RNA Extraction and Quantitative PCR (qPCR)

Total RNA is extracted from cells using a commercial kit (e.g., RNeasy Plus RNA Extraction Kit, Qiagen) according to the manufacturer's instructions. cDNA is synthesized from the extracted RNA using a reverse transcription kit. qPCR is then performed using a SYBR Green-based master mix on a real-time PCR system. The relative expression of target genes is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

RNA Sequencing (RNA-seq) Analysis

For global gene expression profiling, total RNA is extracted as described above. RNA quality is assessed, and libraries are prepared using a poly(A) mRNA magnetic isolation module and a library prep kit (e.g., NEBNext Ultra II RNA Library Prep Kit). The prepared libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq). The resulting sequencing reads are aligned to the human reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated upon inhibitor treatment compared to the control.

Experimental_Workflow cluster_workflow Gene Expression Analysis Workflow Cell_Culture 1. Cell Culture (e.g., Mesothelioma cell lines) Treatment 2. Treatment (TEAD Inhibitor vs. Vehicle) Cell_Culture->Treatment RNA_Extraction 3. RNA Extraction Treatment->RNA_Extraction QC_Lib_Prep 4. RNA QC & Library Preparation RNA_Extraction->QC_Lib_Prep Sequencing 5. High-Throughput Sequencing (RNA-seq) QC_Lib_Prep->Sequencing Data_Analysis 6. Bioinformatic Analysis (Alignment, Differential Expression) Sequencing->Data_Analysis Downstream_Analysis 7. Downstream Analysis (Pathway Enrichment, etc.) Data_Analysis->Downstream_Analysis

Figure 2. A typical experimental workflow for analyzing downstream gene expression changes induced by TEAD inhibitors.

Conclusion

Both TEAD auto-palmitoylation inhibitors and direct TEAD-YAP/TAZ PPI inhibitors are effective at suppressing the transcription of oncogenic TEAD target genes. While both classes of compounds show promise in preclinical models of cancers with Hippo pathway alterations, the choice of inhibitor may depend on the specific tumor context and desired pharmacological profile. Further head-to-head studies, including comprehensive transcriptomic and proteomic analyses, will be crucial to fully elucidate the nuances in their downstream effects and to guide their clinical development. The analysis of downstream gene expression provides a critical tool for understanding the mechanism of action of these inhibitors and for identifying biomarkers of response.

References

Unveiling the Transcriptional Consequences of TEAD Inhibition: A Comparative Guide to RNA-Seq Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the Hippo signaling pathway, understanding the downstream effects of targeted inhibitors is paramount. This guide provides a comprehensive overview of RNA-sequencing (RNA-seq) analysis following treatment with TEAD inhibitors, using Tead-IN-11 as a representative example. We offer a comparative look at expected transcriptional changes, detailed experimental protocols, and visual representations of the underlying biological processes and workflows.

While specific RNA-seq data for this compound is not yet publicly available, this guide synthesizes findings from studies on other potent TEAD inhibitors that function by disrupting the crucial interaction between TEAD transcription factors and their co-activators YAP and TAZ.[1][2] This protein-protein interaction is a key node in the Hippo pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell growth and proliferation.[3][4] By inhibiting TEAD, these small molecules effectively suppress the transcription of pro-proliferative and anti-apoptotic genes.[1]

Comparative Analysis of Transcriptional Changes

RNA-seq analysis following TEAD inhibition typically reveals a distinct transcriptional signature characterized by the downregulation of canonical Hippo pathway target genes. The table below summarizes the expected quantitative data from such an experiment, providing a baseline for comparison with novel TEAD inhibitors.

Data CategoryRepresentative Findings after TEAD Inhibitor Treatment
Differentially Expressed Genes (DEGs) A significant number of genes are expected to be downregulated. For instance, treatment with TEAD inhibitors like K-975 has been shown to alter the expression of hundreds of genes in malignant mesothelioma cell lines.[3]
Key Downregulated Target Genes Consistent downregulation of well-established YAP/TAZ-TEAD target genes is a hallmark of effective TEAD inhibition. These include CTGF, CYR61, and ANKRD1.[5]
Enriched Downregulated Pathways Gene set enrichment analysis (GSEA) consistently points to the suppression of pathways related to cell cycle progression, proliferation (e.g., E2F targets, G2M checkpoint), and oncogenic signaling.[2]
Enriched Upregulated Pathways In some cellular contexts, an upregulation of genes associated with differentiation programs may be observed, suggesting a shift from a proliferative to a more differentiated state.

The Hippo Signaling Pathway and TEAD Inhibition

The Hippo pathway is a critical regulator of organ size and tissue homeostasis.[4] In its "on" state, a kinase cascade phosphorylates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and degradation.[6] When the pathway is "off," unphosphorylated YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis.[7][8] TEAD inhibitors, such as this compound, are designed to disrupt the YAP/TAZ-TEAD interaction, thereby preventing the transcription of these target genes.[1]

Hippo_Pathway Hippo Signaling Pathway and TEAD Inhibition cluster_extracellular Extracellular & Cytoplasmic Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 activates Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 activates LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ Degradation Degradation YAP_TAZ_p->Degradation leads to YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates TEAD TEAD YAP_TAZ_n->TEAD binds Target_Genes Target Genes (e.g., CTGF, CYR61) TEAD->Target_Genes activates transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Tead_IN_11 This compound Tead_IN_11->TEAD inhibits binding

Figure 1: Simplified diagram of the Hippo signaling pathway and the mechanism of action of this compound.

Experimental Protocol for RNA-Seq Analysis

A well-designed RNA-seq experiment is crucial for obtaining reliable and reproducible results. The following protocol outlines the key steps for analyzing the transcriptional effects of a TEAD inhibitor.

1. Cell Culture and Treatment:

  • Select a cell line with a known dependency on the Hippo-YAP/TAZ-TEAD pathway (e.g., NF2-deficient mesothelioma cells).

  • Culture cells to approximately 70-80% confluency.

  • Treat cells with the TEAD inhibitor (e.g., this compound) at a predetermined effective concentration and for a specific duration (e.g., 24 hours). Include a vehicle-treated control group (e.g., DMSO).

  • Perform experiments in biological triplicate for each condition to ensure statistical power.

2. RNA Extraction and Quality Control:

  • Harvest cells and extract total RNA using a column-based kit or TRIzol reagent.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.

3. Library Preparation and Sequencing:

  • Prepare RNA-seq libraries from high-quality RNA samples. This typically involves poly(A) selection for mRNA enrichment, followed by cDNA synthesis, adapter ligation, and amplification.

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a sufficient depth, typically 20-30 million reads per sample for differential gene expression analysis.[9]

4. Bioinformatic Data Analysis:

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the quality-filtered reads to a reference genome (e.g., human genome GRCh38) using a splice-aware aligner such as STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or RSEM.

  • Differential Gene Expression Analysis: Utilize packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the TEAD inhibitor-treated and control groups.[10]

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify enriched biological processes and pathways.

RNA_Seq_Workflow RNA-Seq Experimental and Bioinformatic Workflow cluster_wet_lab Wet Lab cluster_dry_lab Bioinformatics Cell_Culture Cell Culture & Treatment (this compound vs. Vehicle) RNA_Extraction RNA Extraction Cell_Culture->RNA_Extraction QC_1 RNA Quality Control (RIN > 8) RNA_Extraction->QC_1 Library_Prep Library Preparation (Poly-A Selection, cDNA Synthesis) QC_1->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Raw_Reads Raw Sequencing Reads (FASTQ files) Sequencing->Raw_Reads QC_2 Read Quality Control (FastQC) Raw_Reads->QC_2 Alignment Alignment to Reference Genome (STAR) QC_2->Alignment Quantification Gene Expression Quantification (featureCounts) Alignment->Quantification DEA Differential Expression Analysis (DESeq2) Quantification->DEA Functional_Analysis Functional Enrichment Analysis (GO, Pathway Analysis) DEA->Functional_Analysis

Figure 2: A comprehensive workflow for RNA-seq analysis of TEAD inhibitor-treated cells.

This guide provides a framework for conducting and interpreting RNA-seq experiments to evaluate the efficacy and mechanism of action of TEAD inhibitors like this compound. By following these protocols and comparative data points, researchers can gain valuable insights into the transcriptional landscape shaped by the inhibition of the Hippo-YAP/TAZ-TEAD signaling axis.

References

Comparative Proteomic Analysis of TEAD Inhibition Strategies

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The TEAD family of transcription factors (TEAD1-4) are central regulators of the Hippo signaling pathway, which plays a critical role in cell proliferation, differentiation, and organ size control. Dysregulation of this pathway, often leading to the hyperactivation of TEADs and their co-activators YAP and TAZ, is a hallmark of various cancers. Consequently, inhibiting TEAD activity has emerged as a promising therapeutic strategy. This guide provides a comparative analysis of different approaches to TEAD inhibition, with a focus on the proteomic consequences of these interventions. We will explore covalent inhibitors like Tead-IN-11, alongside alternative strategies such as TEAD degraders and YAP-TEAD interaction inhibitors, supported by experimental data and detailed protocols.

Unraveling the Mechanisms: A Comparative Overview

The therapeutic targeting of TEADs can be achieved through several distinct mechanisms, each with unique implications for the cellular proteome.

  • Covalent Inhibitors of the TEAD Palmitate Pocket: Compounds like This compound and the well-characterized MYF-03-69 are covalent inhibitors that target a conserved cysteine residue within the central lipid-binding pocket of TEAD proteins.[1][2] This pocket is crucial for the post-translational palmitoylation of TEADs, a modification essential for their stability and interaction with YAP/TAZ.[3] By covalently modifying this site, these inhibitors allosterically disrupt the TEAD-YAP/TAZ interaction, leading to the suppression of TEAD-dependent gene transcription.[1][3]

  • TEAD Degraders (PROTACs and CIDEs): A more recent and powerful approach involves the use of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) or Chemical Inducers of Protein Degradation (CIDEs), to induce the ubiquitination and subsequent proteasomal degradation of TEAD proteins. These molecules consist of a ligand that binds to TEAD and another that recruits an E3 ubiquitin ligase, thereby marking the TEAD protein for destruction. This strategy aims to eliminate the TEAD protein entirely, offering a potentially more profound and sustained inhibition of the pathway.

  • YAP-TEAD Protein-Protein Interaction (PPI) Inhibitors: This class of inhibitors is designed to directly block the binding interface between YAP/TAZ and TEADs. By preventing this crucial interaction, these molecules inhibit the formation of the transcriptionally active complex, thereby silencing the expression of downstream target genes.

Data Presentation: A Comparative Look at Proteomic Changes

The distinct mechanisms of these inhibitors are expected to result in different proteomic signatures. The following table summarizes the anticipated changes in key proteins based on the inhibitor class.

Protein/Protein GroupCovalent Inhibitor (e.g., this compound, MYF-03-69)TEAD DegraderYAP-TEAD PPI Inhibitor
TEAD1-4 No significant change in protein levels expectedSignificant decrease in protein levelsNo significant change in protein levels expected
YAP/TAZ No significant change in protein levels expectedNo significant change in protein levels expectedNo significant change in protein levels expected
VGLL4 Potential for enhanced interaction with TEADNo direct effect on interaction with TEADNo direct effect on interaction with TEAD
Downstream TEAD Target Genes (e.g., CTGF, CYR61, ANKRD1) Significant decrease in protein expression[1]Significant decrease in protein expressionSignificant decrease in protein expression
Pro-apoptotic proteins (e.g., BMF) Potential for increased protein expression[1]Potential for increased protein expressionPotential for increased protein expression

Visualizing the Science

To better understand the experimental process and the underlying biological pathway, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis cell_culture Cell Culture & Treatment (e.g., with this compound) cell_lysis Cell Lysis & Protein Extraction cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant digestion Protein Digestion (e.g., Trypsin) protein_quant->digestion lc Liquid Chromatography (LC) digestion->lc Peptide Mixture ms Tandem Mass Spectrometry (MS/MS) lc->ms database_search Database Search & Peptide Identification ms->database_search MS/MS Spectra protein_quantification Protein Quantification & Statistical Analysis database_search->protein_quantification bioinformatics Bioinformatic Analysis (Pathway Enrichment, etc.) protein_quantification->bioinformatics final_results final_results bioinformatics->final_results Biological Insights

Quantitative Proteomics Experimental Workflow

hippo_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Points of Intervention hippo_on Hippo Pathway ON (e.g., High Cell Density) mst12 MST1/2 hippo_on->mst12 lats12 LATS1/2 mst12->lats12 yap_taz_p p-YAP/TAZ lats12->yap_taz_p Phosphorylation degradation Cytoplasmic Sequestration & Degradation yap_taz_p->degradation yap_taz YAP/TAZ tead TEAD yap_taz->tead Interaction gene_expression Target Gene Expression (e.g., CTGF, CYR61) tead->gene_expression proliferation Cell Proliferation, Survival gene_expression->proliferation yap_taz_cyto YAP/TAZ yap_taz_cyto->yap_taz Nuclear Translocation hippo_off Hippo Pathway OFF (e.g., Low Cell Density) hippo_off->yap_taz_cyto covalent_inhibitor Covalent Inhibitor (this compound) covalent_inhibitor->tead Inhibits Palmitoylation & YAP/TAZ Binding degrader TEAD Degrader degrader->tead Induces Degradation ppi_inhibitor PPI Inhibitor ppi_inhibitor->tead Blocks YAP/TAZ Interaction

Hippo-YAP-TEAD Signaling Pathway and Inhibitor Mechanisms

Experimental Protocols

A robust proteomic analysis is crucial for discerning the specific effects of different TEAD inhibitors. Below are generalized protocols for key experiments.

Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line with a known dependency on the Hippo-YAP-TEAD pathway (e.g., NCI-H226 mesothelioma cells, which have an NF2 mutation).

  • Culture Conditions: Culture cells in appropriate media and conditions to ensure logarithmic growth.

  • Treatment: Treat cells with the TEAD inhibitor (e.g., this compound) at a predetermined optimal concentration and for a specific duration. A vehicle control (e.g., DMSO) must be run in parallel.

  • Harvesting: After treatment, wash cells with ice-cold PBS and harvest by scraping or trypsinization. Pellet the cells by centrifugation and flash-freeze for storage at -80°C.

Protein Extraction, Digestion, and Peptide Labeling
  • Lysis: Resuspend cell pellets in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells using sonication or other appropriate methods.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

  • Digestion: Digest proteins into peptides using a protease, typically trypsin, overnight at 37°C.

  • Peptide Labeling (for quantitative proteomics): For multiplexed quantitative analysis, label peptides with isobaric tags (e.g., TMT or iTRAQ) according to the manufacturer's protocol.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation: Separate the peptide mixture using a nano-flow liquid chromatography system with a reverse-phase column. A gradient of increasing organic solvent is used to elute the peptides based on their hydrophobicity.

  • Mass Spectrometry Analysis: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument). The mass spectrometer will perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to acquire MS1 spectra for peptide precursor ions and MS2 spectra for fragmented peptide ions.

Data Analysis
  • Database Search: Use a search engine (e.g., MaxQuant, Proteome Discoverer) to match the acquired MS/MS spectra against a protein sequence database (e.g., UniProt) to identify the peptides and, by inference, the proteins.

  • Quantification: For labeled experiments, quantify the relative abundance of proteins based on the reporter ion intensities from the MS2 spectra. For label-free experiments, quantify based on the precursor ion intensities or spectral counts.

  • Statistical Analysis: Perform statistical tests (e.g., t-test, ANOVA) to identify proteins that are significantly differentially expressed between the treated and control groups.

  • Bioinformatic Analysis: Use bioinformatics tools to perform pathway enrichment analysis, gene ontology analysis, and protein-protein interaction network analysis to gain biological insights from the list of differentially expressed proteins.

Conclusion

The choice of a TEAD inhibitor strategy has significant consequences for the cellular proteome and, ultimately, for the therapeutic outcome. Covalent inhibitors like this compound offer a targeted approach to disrupt TEAD-YAP/TAZ signaling, while TEAD degraders provide a more complete elimination of the TEAD proteins. YAP-TEAD PPI inhibitors present a direct means of uncoupling TEAD from its oncogenic co-activators. A thorough proteomic analysis is indispensable for understanding the on-target and off-target effects of these different modalities, guiding the selection and development of the most effective anti-cancer therapies targeting the Hippo-YAP-TEAD pathway.

References

A Head-to-Head Comparison: TEAD-IN-11 and YAP/TAZ Knockdown in Modulating the Hippo Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the Hippo signaling pathway, the choice between targeted small molecule inhibitors and genetic knockdown approaches is a critical experimental design decision. This guide provides an objective comparison of TEAD-IN-11, a representative TEAD inhibitor, and YAP/TAZ knockdown, two primary methods for interrogating and inhibiting the oncogenic output of the Hippo pathway.

The Hippo pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in a variety of cancers. The downstream effectors of this pathway, Yes-associated protein (YAP) and its paralog transcriptional co-activator with PDZ-binding motif (TAZ), are transcriptional co-activators that, when active, translocate to the nucleus and bind to TEA domain (TEAD) transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[1][2][3] Consequently, both the inhibition of the YAP/TAZ-TEAD interaction and the reduction of YAP/TAZ protein levels are attractive therapeutic strategies.

This guide will delve into the mechanisms of action, experimental data, and protocols associated with this compound and YAP/TAZ knockdown, providing a comprehensive resource for researchers in the field.

Mechanism of Action: A Tale of Two Interventions

This compound is a small molecule inhibitor designed to disrupt the protein-protein interaction between YAP/TAZ and TEAD transcription factors.[4] By binding to TEAD, likely in the central pocket of the YAP-binding domain, this compound prevents the recruitment of YAP and TAZ.[5][6] This abrogation of the YAP/TAZ-TEAD transcriptional complex effectively silences the expression of downstream target genes, thereby inhibiting cell growth and proliferation.[4] Some TEAD inhibitors have also been shown to work by binding to a conserved palmitoylation pocket on TEAD proteins, which is crucial for their interaction with YAP/TAZ.[5]

YAP/TAZ knockdown , typically achieved through RNA interference technologies like small interfering RNA (siRNA) or short hairpin RNA (shRNA), directly targets the mRNA transcripts of YAP and TAZ.[1][7] This leads to their degradation and a subsequent reduction in the cellular levels of YAP and TAZ proteins. With diminished levels of these co-activators, the formation of the pro-proliferative YAP/TAZ-TEAD transcriptional complex is significantly reduced, leading to a decrease in the expression of target genes.[1][8]

At a Glance: this compound vs. YAP/TAZ Knockdown

FeatureThis compound (TEAD Inhibitor)YAP/TAZ Knockdown (siRNA/shRNA)
Mechanism Allosteric inhibition of YAP/TAZ-TEAD interaction or binding to the TEAD palmitoylation pocket.[4][5]Post-transcriptional gene silencing leading to reduced YAP and TAZ protein levels.[1]
Target TEAD transcription factors (TEAD1-4).[5]YAP and TAZ mRNA.[1]
Specificity Can be designed for pan-TEAD or isoform-specific inhibition. Potential for off-target effects.Highly specific to YAP and TAZ sequences. Off-target effects are a consideration.
Reversibility Reversible (depending on compound kinetics).Transient (siRNA) or stable (shRNA), but generally less reversible than small molecules.
Delivery Cell-permeable small molecule.Requires transfection or viral transduction.
Effect on Protein Levels Does not directly reduce total YAP/TAZ protein levels.Directly reduces total YAP and TAZ protein levels.[1]

Experimental Data: A Quantitative Comparison

The following table summarizes quantitative data from representative studies, highlighting the impact of TEAD inhibition and YAP/TAZ knockdown on key cellular processes and gene expression.

ParameterTEAD Inhibition (this compound surrogate data)YAP/TAZ KnockdownReference
Target Gene Expression (e.g., CTGF, CYR61) Significant downregulation of mRNA levels.Significant downregulation of mRNA levels.[1][8][9]
Cell Proliferation Inhibition of cell proliferation, often with nanomolar to low micromolar IC50 values.Significant reduction in cell proliferation rates.[7][10][11]
Cell Migration and Invasion Inhibition of cell migration and invasion.Significant inhibition of cell migration and invasion.[1][11]
Apoptosis Induction of apoptosis in cancer cell lines.Increased rates of apoptosis.[7]

Experimental Corner: Protocols and Methodologies

This compound Treatment Protocol (General)

A typical experiment involving a TEAD inhibitor like this compound would follow these general steps:

  • Cell Culture: Plate cells at a desired density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

  • Treatment: Replace the cell culture medium with fresh medium containing the various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • Analysis: Perform downstream assays such as RT-qPCR to measure target gene expression, cell viability assays (e.g., MTT or CellTiter-Glo) to assess proliferation, or Western blotting to analyze protein levels.

YAP/TAZ siRNA Knockdown Protocol (General)

A standard protocol for transiently knocking down YAP and TAZ using siRNA involves:

  • siRNA Preparation: Resuspend lyophilized siRNAs targeting YAP, TAZ, and a non-targeting control in nuclease-free water or buffer to create stock solutions.

  • Transfection Reagent Preparation: Dilute the chosen lipid-based transfection reagent in serum-free medium according to the manufacturer's instructions.

  • siRNA-Lipid Complex Formation: Mix the diluted siRNAs with the diluted transfection reagent and incubate at room temperature to allow for the formation of siRNA-lipid complexes.

  • Cell Transfection: Add the siRNA-lipid complexes to cells cultured in serum-free or low-serum medium.

  • Incubation: Incubate the cells with the transfection complexes for a specified duration (typically 4-6 hours).

  • Medium Change: Replace the transfection medium with complete growth medium.

  • Post-Transfection Incubation: Continue to incubate the cells for 24-72 hours to allow for mRNA and protein knockdown.

  • Analysis: Harvest the cells for downstream applications, such as RT-qPCR to confirm knockdown efficiency and measure target gene expression, or Western blotting to verify the reduction in YAP and TAZ protein levels.

Visualizing the Mechanisms

To better understand the signaling pathways and experimental workflows, the following diagrams have been generated.

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 Soluble Factors Soluble Factors Soluble Factors->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylation MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ Degradation Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Nuclear Translocation TEAD TEAD YAP_TAZ_n->TEAD Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes Proliferation Cell Proliferation Target_Genes->Proliferation Anti_Apoptosis Anti-Apoptosis Target_Genes->Anti_Apoptosis

Caption: The Hippo Signaling Pathway.

Inhibition_Mechanisms cluster_TEAD_Inhibitor This compound (TEAD Inhibitor) cluster_YAP_TAZ_Knockdown YAP/TAZ Knockdown cluster_downstream Downstream Effects TEAD_IN_11 This compound TEAD_ti TEAD TEAD_IN_11->TEAD_ti Inhibits Interaction YAP_TAZ_n_ti YAP/TAZ YAP_TAZ_n_ti->TEAD_ti Blocked_Transcription Blocked Target Gene Transcription TEAD_ti->Blocked_Transcription siRNA siRNA/shRNA YAP_TAZ_mRNA YAP/TAZ mRNA siRNA->YAP_TAZ_mRNA Degradation YAP_TAZ_protein YAP/TAZ Protein (Reduced Levels) YAP_TAZ_mRNA->YAP_TAZ_protein YAP_TAZ_protein->Blocked_Transcription

Caption: Mechanisms of this compound and YAP/TAZ Knockdown.

Experimental_Workflow cluster_setup Experimental Setup cluster_groups Treatment Arms cluster_analysis Analysis cluster_outcome Expected Outcome Start Cancer Cell Line Treatment Treatment Groups Start->Treatment Control Vehicle Control (e.g., DMSO) TEAD_Inhibitor This compound YAP_TAZ_KD YAP/TAZ siRNA RT_qPCR RT-qPCR (Target Gene Expression) Control->RT_qPCR Western_Blot Western Blot (Protein Levels) Control->Western_Blot Proliferation_Assay Proliferation Assay (e.g., MTT) Control->Proliferation_Assay Migration_Assay Migration/Invasion Assay Control->Migration_Assay TEAD_Inhibitor->RT_qPCR TEAD_Inhibitor->Western_Blot TEAD_Inhibitor->Proliferation_Assay TEAD_Inhibitor->Migration_Assay YAP_TAZ_KD->RT_qPCR YAP_TAZ_KD->Western_Blot YAP_TAZ_KD->Proliferation_Assay YAP_TAZ_KD->Migration_Assay Outcome Comparison of Phenotypic and Molecular Effects RT_qPCR->Outcome Western_Blot->Outcome Proliferation_Assay->Outcome Migration_Assay->Outcome

Caption: A typical experimental workflow for comparison.

Conclusion: Choosing the Right Tool for the Job

Both this compound and YAP/TAZ knockdown are powerful tools for inhibiting the Hippo pathway's pro-growth signaling. The choice between them depends on the specific experimental question.

  • This compound offers a reversible, titratable, and pharmacologically relevant method to probe the function of the YAP/TAZ-TEAD interaction. It is particularly useful for in vivo studies and for exploring the therapeutic potential of targeting this node in the pathway.

  • YAP/TAZ knockdown provides a highly specific means to reduce the total cellular pool of these critical co-activators. It is an excellent tool for validating the on-target effects of TEAD inhibitors and for dissecting the specific roles of YAP and TAZ.

Ultimately, a comprehensive understanding of the Hippo pathway's role in health and disease will benefit from the judicious application of both small molecule inhibitors and genetic tools. This comparative guide provides a foundational framework to aid researchers in designing robust experiments to further unravel the complexities of this critical signaling cascade.

References

Harnessing Synergy: TEAD Inhibitors in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals are increasingly exploring combination therapies to enhance anti-cancer efficacy and overcome resistance. A promising avenue of investigation involves the synergistic effects of TEA Domain (TEAD) transcription factor inhibitors with other targeted cancer drugs. Preclinical data robustly suggests that combining TEAD inhibitors with agents targeting key oncogenic pathways, such as EGFR and KRAS, can lead to significantly improved tumor suppression. This guide provides a comparative overview of the synergistic potential of TEAD inhibitors, supported by experimental data and detailed methodologies.

The Rationale for Combination: Targeting the Hippo-YAP/TEAD Pathway

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is a hallmark of many cancers. The transcriptional coactivators YAP and TAZ are the primary downstream effectors of this pathway. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis.[1] TEAD inhibitors disrupt this interaction, thereby blocking the pro-tumorigenic functions of the YAP/TAZ-TEAD complex.[1]

However, cancer cells often develop resistance to single-agent therapies by activating alternative survival pathways. Combining TEAD inhibitors with drugs that target these escape routes presents a powerful strategy to induce synthetic lethality and achieve more durable anti-tumor responses.

Hippo_Pathway cluster_0 Hippo Pathway Off cluster_1 Hippo Pathway On YAP_TAZ YAP/TAZ TEAD TEAD YAP_TAZ->TEAD Binding Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression Activation Nucleus Nucleus Tead_IN Tead-IN-11 Tead_IN->TEAD Inhibition Hippo_Kinase_Cascade Hippo Kinase Cascade (MST1/2, LATS1/2) p_YAP_TAZ p-YAP/TAZ (Cytoplasmic Sequestration & Degradation) Hippo_Kinase_Cascade->p_YAP_TAZ Phosphorylation YAP_TAZ_inactive Inactive YAP/TAZ p_YAP_TAZ->YAP_TAZ_inactive

Figure 1: Simplified diagram of the Hippo signaling pathway and the mechanism of TEAD inhibition.

Synergistic Combinations with TEAD Inhibitors: Preclinical Evidence

TEAD Inhibitors and EGFR Tyrosine Kinase Inhibitors (TKIs) in EGFR-Mutant Lung Cancer

Rationale: Activation of the YAP1-TEAD pathway has been identified as a mechanism of initial survival and resistance to EGFR-TKIs in EGFR mutation-positive non-small cell lung cancer (NSCLC).[1][2][3]

Experimental Evidence: A study investigating the combination of the TEAD inhibitor VT104 with EGFR-TKIs in EGFR-mutant NSCLC cell lines demonstrated significant synergistic anti-tumor effects.[1][2][3]

Cell LineDrug CombinationEffectIn Vivo ModelOutcome
PC-9 (EGFR ex19del)VT104 + OsimertinibEnhanced tumor suppression in vitroPC-9 XenograftSignificant reduction in tumor growth compared to single agents[1][2]
HCC827 (EGFR ex19del)VT104 + OsimertinibIncreased apoptosis and reduced cell viability--
H1975 (EGFR L858R/T790M)VT104 + OsimertinibSynergistic growth inhibitionH1975 XenograftEnhanced tumor regression[1]
TEAD Inhibitors and KRAS G12C Inhibitors in KRAS-Mutant NSCLC

Rationale: The Hippo-YAP1 pathway is emerging as a key bypass mechanism that confers resistance to MAPK pathway inhibitors, including KRAS inhibitors.[4][5]

Experimental Evidence: Preclinical studies have shown that TEAD inhibitors can sensitize KRAS G12C-mutant NSCLC cells to KRAS G12C inhibitors, leading to a dual cell cycle arrest.[4][5]

Cell LineDrug CombinationIC50 of Adagrasib (nM)EffectIn Vivo ModelOutcome
NCI-H358Adagrasib + K-975 (TEADi)16.2 (Adagrasib alone) vs 5.9 (Combination)Synergistic inhibition of cell proliferationNCI-H358 XenograftEnhanced tumor growth inhibition[6]
NCI-H2122Adagrasib + K-975 (TEADi)18.5 (Adagrasib alone) vs 7.8 (Combination)Increased G1 and decreased G2/M cell cycle arrest--
MIA PaCa-2Adagrasib + K-975 (TEADi)25.1 (Adagrasib alone) vs 11.3 (Combination)Downregulation of MYC and E2F target genes--

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of drug combinations on cell proliferation and determine IC50 values.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound and combination drug

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the combination drug, both individually and in combination at fixed ratios.

  • Remove the culture medium and add the drug-containing medium to the respective wells. Include vehicle-only wells as a control.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

  • Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values and Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy.

Cell_Viability_Workflow A Seed Cells (96-well plate) B Add Drugs (Single agents & combinations) A->B C Incubate (e.g., 72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Read Absorbance (570nm) F->G H Data Analysis (IC50, CI) G->H

Figure 2: Experimental workflow for the MTT-based cell viability assay.

In Vivo Xenograft Model

This protocol is for evaluating the in vivo efficacy of this compound in combination with another anti-cancer agent.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Cancer cells for injection

  • This compound and combination drug formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, combination drug alone, this compound + combination drug).

  • Administer the treatments according to the predetermined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection).

  • Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and body weight at regular intervals (e.g., twice weekly).

  • Continue treatment for the specified duration or until tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Compare the tumor growth inhibition (TGI) between the different treatment groups to assess synergy.

Xenograft_Workflow A Inject Cancer Cells (Subcutaneous) B Tumor Growth Monitoring A->B C Randomize Mice into Treatment Groups B->C D Drug Administration C->D E Measure Tumor Volume & Body Weight D->E E->D Repeat Treatment Cycle F End of Study: Tumor Excision & Analysis E->F G Data Analysis (Tumor Growth Inhibition) F->G

Figure 3: General workflow for an in vivo xenograft study.

Conclusion and Future Directions

The preclinical data strongly support the rationale for combining TEAD inhibitors with other targeted therapies to enhance anti-tumor activity and overcome resistance. The synergistic effects observed with EGFR and KRAS inhibitors in NSCLC models are particularly compelling and warrant further investigation. As more specific and potent TEAD inhibitors like this compound advance through development, rigorous evaluation of their synergistic potential in various cancer contexts will be crucial for designing effective combination treatment strategies for patients. Future studies should focus on elucidating the precise molecular mechanisms underlying this synergy and identifying predictive biomarkers to select patients most likely to benefit from these combination therapies.

References

Comparative Guide to TEAD Inhibitors: Validating the Anti-Proliferative Effects of K-975

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-proliferative effects of K-975, a potent and selective TEAD inhibitor, with other molecules targeting the Hippo-YAP/TAZ-TEAD signaling pathway. Experimental data is presented to support an objective evaluation of these compounds.

Mechanism of Action: Targeting the Hippo-YAP/TAZ-TEAD Pathway

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Dysregulation of this pathway, often leading to the activation of the transcriptional co-activators YAP and TAZ, is implicated in the development and progression of various cancers. YAP and TAZ exert their oncogenic functions by binding to the TEA domain (TEAD) family of transcription factors (TEAD1-4), driving the expression of genes that promote cell proliferation and inhibit apoptosis.

Inhibitors of this pathway can be broadly categorized into two groups: direct TEAD inhibitors and indirect inhibitors of the YAP/TAZ-TEAD interaction.

  • Direct TEAD Inhibitors: These molecules, such as K-975, VT107, and IK-930, typically function by binding to a conserved palmitate-binding pocket on TEAD proteins. This binding event disrupts the auto-palmitoylation of TEAD, which is essential for its interaction with YAP and TAZ, thereby inhibiting downstream gene transcription.[1][2] K-975, for instance, covalently binds to a cysteine residue within this pocket.[1][3]

  • Indirect YAP/TAZ-TEAD Inhibitors: This category includes compounds like Verteporfin and Dasatinib (B193332). Verteporfin is thought to disrupt the YAP-TEAD interaction, though its exact mechanism is complex and may involve inducing conformational changes in YAP.[4] Dasatinib, a multi-kinase inhibitor, indirectly inhibits YAP/TAZ by targeting upstream kinases like SRC, which in turn leads to the phosphorylation and cytoplasmic sequestration of YAP.[5][6]

Comparative Analysis of Anti-Proliferative Effects

The efficacy of TEAD pathway inhibitors is often evaluated by their ability to inhibit the proliferation of cancer cells, particularly those with mutations in the Hippo pathway (e.g., NF2-deficient mesothelioma). The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

CompoundTypeTargetCell LineIC50 / GI50Reference
K-975 Direct TEAD InhibitorPan-TEADNCI-H226 (NF2 null)Potent inhibition (exact IC50 not specified)[1][3]
MSTO-211H (LATS1 fusion)Potent inhibition (exact IC50 not specified)[1]
VT107 Direct TEAD InhibitorPan-TEADNCI-H2052 (NF2 mutant)18 nM[7]
NCI-H226 (NF2 null)32 nM[7]
IK-930 Direct TEAD InhibitorTEAD1-selectiveHippo-mutated xenograft modelsPotent anti-tumor activity[8][9]
Verteporfin Indirect YAP/TAZ-TEAD InhibitorYAP-TEAD InteractionOVCAR3 (Ovarian Cancer)10.55 µM (72h)[10]
OVCAR8 (Ovarian Cancer)17.92 µM (72h)[10]
PhLO (PDX)228 nM[4][11]
PhLH (PDX)395 nM[4][11]
PhLK (PDX)538 nM[4][11]
Dasatinib Indirect YAP/TAZ-TEAD InhibitorSrc, other kinasesRenal Cell Carcinoma cellsPotent anti-proliferative effects[5][12]

Note: IC50 and GI50 (50% growth inhibition) values can vary depending on the cell line, assay duration, and experimental conditions.

Experimental Protocols

To validate the anti-proliferative effects of TEAD inhibitors, standardized cell-based assays are crucial. Below are detailed methodologies for common experiments.

Cell Viability/Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., NCI-H226, OVCAR3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • TEAD inhibitor (e.g., K-975) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the TEAD inhibitor in complete culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant across all wells and should not exceed a level that causes toxicity (typically <0.5%).

  • Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include wells with vehicle-only as a control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 or 144 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the results to determine the IC50 value.

Colony Formation Assay (Clonogenic Assay)

This assay assesses the ability of single cells to undergo unlimited division and form colonies, providing a measure of long-term cell survival and proliferative capacity.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 6-well plates

  • TEAD inhibitor

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the TEAD inhibitor for a specified period (e.g., 24-48 hours).

  • Recovery: After the treatment period, remove the inhibitor-containing medium, wash the cells with PBS, and add fresh complete culture medium.

  • Colony Growth: Incubate the plates for 1-2 weeks, allowing colonies to form.

  • Staining: Wash the colonies with PBS, fix them with methanol, and then stain with crystal violet solution.

  • Quantification: After washing away the excess stain, count the number of colonies (typically defined as containing >50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the control.

Visualizing the Pathway and Experimental Workflow

To better understand the underlying mechanisms and experimental design, the following diagrams have been generated using Graphviz.

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action Cell-Cell Contact Cell-Cell Contact Hippo Pathway Kinase Cascade (MST1/2, LATS1/2) Hippo Pathway Kinase Cascade (MST1/2, LATS1/2) Cell-Cell Contact->Hippo Pathway Kinase Cascade (MST1/2, LATS1/2) Mechanical Cues Mechanical Cues Mechanical Cues->Hippo Pathway Kinase Cascade (MST1/2, LATS1/2) YAP/TAZ YAP/TAZ Hippo Pathway Kinase Cascade (MST1/2, LATS1/2)->YAP/TAZ phosphorylates Phosphorylated YAP/TAZ Phosphorylated YAP/TAZ YAP/TAZ->Phosphorylated YAP/TAZ YAP/TAZ_n YAP/TAZ YAP/TAZ->YAP/TAZ_n translocates to nucleus 14-3-3 14-3-3 Phosphorylated YAP/TAZ->14-3-3 binds 14-3-3->Phosphorylated YAP/TAZ sequesters in cytoplasm TEAD TEAD YAP/TAZ_n->TEAD binds Target Gene Transcription Target Gene Transcription TEAD->Target Gene Transcription activates Proliferation & Survival Proliferation & Survival Target Gene Transcription->Proliferation & Survival K-975 K-975 K-975->TEAD inhibits interaction with YAP/TAZ

Caption: The Hippo Signaling Pathway and the Mechanism of K-975.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., NF2-deficient mesothelioma cells) start->cell_culture treatment 2. Treatment with TEAD Inhibitor (e.g., K-975 at various concentrations) cell_culture->treatment proliferation_assay 3. Anti-Proliferation Assays treatment->proliferation_assay mtt MTT Assay (Short-term viability) proliferation_assay->mtt colony Colony Formation (Long-term survival) proliferation_assay->colony data_analysis 4. Data Analysis (Calculate IC50, assess colony growth) mtt->data_analysis colony->data_analysis end Conclusion on Anti-proliferative Effects data_analysis->end

Caption: Workflow for Validating Anti-proliferative Effects.

References

Comparative Analysis of Tead-IN-11: A Guide to On-Target Potency and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Tead-IN-11, a covalent inhibitor of TEA Domain (TEAD) transcription factors, with a focus on its cross-reactivity and selectivity profile. For comparative purposes, data on other known TEAD inhibitors, VT104 and K-975, are included where available.

Executive Summary

This compound is a potent inhibitor of TEAD family members, demonstrating nanomolar efficacy against TEAD1, TEAD2, and TEAD3. While comprehensive public data on its broad cross-reactivity against a wide panel of off-targets remains limited, its on-target potency is well-documented. This guide aims to consolidate the available information to aid researchers in evaluating this compound for their specific applications and to highlight the experimental approaches used to characterize its activity and that of comparable inhibitors.

On-Target Activity: this compound and Alternatives

This compound has been shown to be a potent covalent inhibitor of multiple TEAD isoforms. In comparison, VT104 acts as a pan-TEAD inhibitor, while K-975 is also recognized as a potent and selective pan-TEAD inhibitor.[1][2]

InhibitorTargetIC50 (nM)Assay Type
This compound TEAD18.7Biochemical Assay
TEAD23.4Biochemical Assay
TEAD35.6Biochemical Assay
VT104 Pan-TEADNot specifiedTEAD Auto-palmitoylation Inhibition
K-975 Pan-TEADNot specifiedProtein-Protein Interaction Assay

Table 1: On-target inhibitory concentrations (IC50) of this compound and general activity of comparator compounds. Data for this compound is from commercially available information.[1]

Cross-Reactivity and Selectivity Profile

A critical aspect of any inhibitor's utility is its selectivity. Ideally, an inhibitor should have minimal activity against unintended targets (off-targets) to reduce the likelihood of confounding experimental results or causing adverse effects in a therapeutic context.

Currently, there is a lack of publicly available, comprehensive cross-reactivity data for this compound from broad screening panels, such as a kinome scan. Such screens test the inhibitor against a large number of kinases to identify potential off-target interactions.

In contrast, the selectivity of other TEAD inhibitors like K-975 has been highlighted, with studies indicating it is a "strong and selective TEAD inhibitor".[2] Similarly, VT104 is described as a selective inhibitor of TEAD auto-palmitoylation.[3] However, it is important to note that "selective" in these contexts primarily refers to selectivity within the TEAD family or against closely related proteins, and may not reflect the results of a broad kinome or proteome-wide screen. One study noted that the TEAD inhibitor VT-107, a potent pan-TEAD inhibitor, exhibited off-target effects at higher concentrations.

Experimental Methodologies

The characterization of TEAD inhibitors involves a variety of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

Biochemical Assays for On-Target Potency
  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This assay is commonly used to measure the inhibition of protein-protein interactions, such as the binding of YAP/TAZ to TEAD.

    • Principle: The assay relies on the transfer of energy between a donor fluorophore and an acceptor fluorophore when they are in close proximity. For TEAD inhibitors, this can be configured to measure the disruption of the interaction between a fluorescently labeled TEAD protein and a fluorescently labeled YAP or TAZ peptide. Inhibition of this interaction results in a decrease in the FRET signal.

    • Protocol Outline:

      • Recombinant, purified TEAD protein (e.g., GST-tagged) and a biotinylated peptide from the YAP/TAZ binding domain are used.

      • A Europium-labeled anti-GST antibody (donor) and Streptavidin-conjugated Allophycocyanin (APC) (acceptor) are added.

      • In the absence of an inhibitor, the binding of YAP/TAZ peptide to TEAD brings the donor and acceptor into close proximity, generating a FRET signal.

      • The test inhibitor is incubated with the assay components.

      • The FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The IC50 value is calculated from the dose-response curve.

Cell-Based Assays for Target Engagement and Cellular Potency
  • Reporter Gene Assays: These assays are used to measure the transcriptional activity of TEAD in a cellular context.

    • Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing TEAD binding sites (e.g., the CTGF promoter). Inhibition of TEAD activity leads to a decrease in the expression of the reporter gene, which can be quantified by measuring the light output.

    • Protocol Outline:

      • Cells are transfected with a reporter plasmid containing a TEAD-responsive promoter driving luciferase expression.

      • The transfected cells are treated with varying concentrations of the TEAD inhibitor.

      • After an incubation period, the cells are lysed, and a luciferase substrate is added.

      • The resulting luminescence is measured using a luminometer. The IC50 value is determined from the dose-response curve.

Cross-Reactivity Profiling
  • Kinome Scanning: This is a broad screening method to assess the selectivity of a compound against a large panel of kinases.

    • Principle: The ability of the test compound to compete with a known, immobilized ligand for binding to a large number of recombinant kinases is measured. The results are typically reported as the percent inhibition at a specific concentration or as Kd values.

    • Protocol Outline (General):

      • A library of purified, recombinant human kinases is utilized.

      • The test compound is incubated with each kinase in the panel at one or more concentrations.

      • The binding of the compound to each kinase is measured using various detection methods, such as radiolabeled ATP competition or affinity chromatography.

      • The results are analyzed to identify any kinases that are significantly inhibited by the compound, thus revealing potential off-targets.

  • Activity-Based Protein Profiling (ABPP): This chemoproteomic technique uses chemical probes to assess the functional state of entire enzyme families directly in complex biological systems.

    • Principle: ABPP probes are small molecules that form a covalent bond with the active site of an enzyme. By using a probe with a reporter tag (e.g., a fluorophore or biotin), the labeled enzymes can be detected and quantified. The selectivity of an inhibitor can be assessed by its ability to compete with the probe for binding to its target and other proteins in the proteome.

    • Protocol Outline:

      • A cell lysate or live cells are treated with the test inhibitor at various concentrations.

      • An activity-based probe that targets a specific class of enzymes (e.g., cysteine-containing proteins) is then added.

      • The probe will covalently label the active enzymes that are not blocked by the inhibitor.

      • The proteome is then analyzed by techniques such as gel electrophoresis and fluorescence scanning or by mass spectrometry to identify the proteins that are protected from probe labeling by the inhibitor.

Signaling Pathways and Experimental Workflows

The Hippo signaling pathway is a key regulator of cell proliferation and apoptosis. TEAD transcription factors are the downstream effectors of this pathway, mediating the transcriptional output of the coactivators YAP and TAZ. Inhibitors of TEAD, such as this compound, aim to disrupt this oncogenic signaling.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_selectivity Selectivity Profiling b1 Recombinant TEAD Protein b3 TR-FRET Assay b1->b3 b2 YAP/TAZ Peptide b2->b3 b4 On-Target Potency b3->b4 IC50 Determination c1 Cell Line with Reporter Construct c2 This compound Treatment c1->c2 c3 Luciferase Assay c2->c3 c4 Cellular Efficacy c3->c4 Cellular IC50 s1 Kinase Panel (e.g., 400+ kinases) s3 Kinome Scan s1->s3 s2 This compound s2->s3 s4 Cross-Reactivity Profile s3->s4 Off-Target Hits

Fig. 1: Experimental workflow for inhibitor characterization.

hippo_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hippo_On Hippo Pathway ON (e.g., high cell density) LATS1_2 LATS1/2 Kinases Hippo_On->LATS1_2 activates YAP_TAZ_p p-YAP/p-TAZ (Inactive) LATS1_2->YAP_TAZ_p phosphorylates Hippo_Off Hippo Pathway OFF (e.g., low cell density) YAP_TAZ YAP/TAZ (Active) Hippo_Off->YAP_TAZ leads to nuclear localization of TEAD TEAD YAP_TAZ->TEAD binds to Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Tead_IN_11 This compound Tead_IN_11->TEAD inhibits

Fig. 2: Simplified Hippo signaling pathway and the point of intervention for this compound.

Conclusion

References

A Comparative Guide to Next-Generation and First-Generation TEAD Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transcriptional enhanced associate domain (TEAD) family of proteins has emerged as a critical node in cancer signaling, acting as the downstream effectors of the Hippo pathway. The interaction between TEAD and its co-activators, YAP and TAZ, is a key driver of cell proliferation and survival in various cancers. This has led to the development of small molecule inhibitors targeting this interaction. This guide provides a comparative analysis of a next-generation TEAD inhibitor, exemplified by SPR1, against a panel of first-generation inhibitors, including K-975, VT-104, IK-930, and Verteporfin.

Data Presentation

In Vitro Potency and Efficacy

The following table summarizes the in vitro activity of selected TEAD inhibitors across different cancer cell lines. The data highlights the nanomolar potency of both first and next-generation inhibitors in disrupting TEAD-dependent cellular processes.

InhibitorTargetCell LineAssay TypeIC50/GI50 (nM)Reference
SPR1 (Next-Gen) TEAD1/4 preferentialMultiple TEAD-dependent cell linesCell ViabilityLow nM[1][2]
K-975 (First-Gen) Pan-TEAD (covalent)NCI-H226Cell Proliferation~20[3]
VT-104 (First-Gen) Pan-TEADNCI-H226Cell Proliferation3.2[4]
IK-930 (First-Gen) TEAD1-selectiveNCI-H2052Cell Proliferation (GI50)41[5]
IAG933 (Next-Gen) Pan-TEAD PPI DisruptorMSTO-211H, NCI-H226TEAD Target Gene Expression11-26[6]
Verteporfin (First-Gen) YAP-TEAD InteractionVariousYAP-TEAD Luciferase Reporter544[7]
In Vivo Efficacy

The in vivo anti-tumor activity of these inhibitors is a critical determinant of their therapeutic potential. The table below outlines the tumor growth inhibition (TGI) observed in preclinical xenograft models.

InhibitorModelDosingTumor Growth Inhibition (TGI)Reference
SPR1 (Next-Gen) Multiple tumor modelsNot specifiedTumor regression in large established tumors[1]
K-975 (First-Gen) NCI-H226 Xenograft10-300 mg/kg, p.o. twice daily for 14 daysSignificant tumor growth inhibition[3]
VT-104 (First-Gen) NCI-H226 CDX Model3 mg/kg, p.o. once daily102%[8][9]
IAG933 (Next-Gen) MSTO-211H Xenograft30 and 100 mg/kg, p.o. once daily>100%[10]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Hippo Signaling Pathway and TEAD Inhibition

The Hippo pathway is a key regulator of organ size and tissue homeostasis. Its dysregulation is a hallmark of many cancers. TEAD inhibitors primarily act by disrupting the interaction between YAP/TAZ and TEAD, thereby inhibiting the transcription of pro-proliferative and anti-apoptotic genes.

Hippo_Pathway Upstream_Signals Upstream Signals (Cell density, Mechanical stress) Hippo_Core Hippo Kinase Cascade (MST1/2, LATS1/2) Upstream_Signals->Hippo_Core YAP_TAZ YAP / TAZ Hippo_Core->YAP_TAZ phosphorylates YAP_TAZ_P p-YAP / p-TAZ (Cytoplasmic sequestration) YAP_TAZ->YAP_TAZ_P TEAD TEAD YAP_TAZ->TEAD binds to Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression activates Proliferation Cell Proliferation, Survival Gene_Expression->Proliferation TEAD_Inhibitor TEAD Inhibitors (e.g., SPR1, K-975) TEAD_Inhibitor->TEAD inhibit

Hippo pathway and TEAD inhibitor action.
Experimental Workflow for In Vivo Xenograft Study

This diagram illustrates the typical workflow for assessing the in vivo efficacy of TEAD inhibitors using a cancer cell line-derived xenograft (CDX) model.

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., NCI-H226) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Treatment 5. Treatment Initiation (Vehicle or Inhibitor) Tumor_Growth->Treatment Measurement 6. Tumor Volume Measurement Treatment->Measurement Analysis 7. Data Analysis (TGI calculation) Measurement->Analysis

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Tead-IN-11

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in cancer research and drug development, the proper handling and disposal of chemical compounds like Tead-IN-11 are paramount to ensuring a safe working environment and regulatory compliance. This guide provides a detailed protocol for the safe disposal of this compound, a potent and selective covalent inhibitor of TEAD1-3.[1] Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.

Chemical and Safety Data Summary

While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, the following table summarizes key information based on available data and general knowledge of similar research compounds. Researchers must consult the official SDS provided by the manufacturer before handling or disposing of this chemical.

ParameterInformationSource/Note
Chemical Name This compoundMedchemExpress
CAS Number 3032196-88-3MedchemExpress[1]
Primary Hazard Expected to be harmful if swallowed, inhaled, or absorbed through the skin. As a covalent inhibitor, it is designed to be highly reactive.General principle for research chemicals
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, and a laboratory coat are mandatory. Work should be conducted in a well-ventilated fume hood.Standard laboratory practice
In case of Exposure Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Inhalation: Move person into fresh air.General first-aid procedures[2][3]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is -80°C in solvent.MedchemExpress[1]
Incompatibility Strong oxidizing agents.Common chemical incompatibility[2]

Step-by-Step Disposal Protocol

The following disposal procedure is a general guideline based on best practices for handling potent, small-molecule inhibitors in a laboratory setting. The specific requirements may vary based on local regulations and the contents of the official Safety Data Sheet.

  • Identification and Classification :

    • Label all waste containers containing this compound clearly with the words "Hazardous Waste" and the full chemical name.[4] Do not use abbreviations.

    • Characterize the waste. This includes unused or expired pure compounds, contaminated solutions (e.g., from experiments), and contaminated labware (e.g., pipette tips, vials, gloves).

  • Segregation of Waste :

    • Solid Waste : Collect all contaminated solid materials, such as gloves, pipette tips, and empty vials, in a designated, leak-proof hazardous waste container lined with a chemically resistant bag.

    • Liquid Waste : Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvents used. Do not mix with other incompatible waste streams.[4]

    • Sharps Waste : Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

  • Waste Neutralization/Deactivation (if applicable and specified in SDS) :

    • The SDS for this compound should be consulted to determine if a specific neutralization or deactivation procedure is recommended before disposal. Covalent inhibitors are reactive, and specific protocols may be required to render them non-hazardous. In the absence of this information, do not attempt to neutralize the compound.

  • Packaging and Labeling for Pickup :

    • Ensure all waste containers are tightly sealed to prevent leaks or spills.[4]

    • The hazardous waste label must be filled out completely, including the name of the waste, the primary hazard(s), the quantity, and the date of accumulation.

    • Store the packaged waste in a designated, secure area away from general laboratory traffic until it can be collected by a licensed hazardous waste disposal service.

  • Scheduling Waste Pickup :

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for the collection and proper disposal of the this compound waste.[5]

Experimental Workflow for Handling and Disposal

The following diagram illustrates the general workflow for handling this compound in a research setting, from receipt to final disposal.

cluster_0 Preparation cluster_1 Experimental Use cluster_2 Waste Segregation cluster_3 Disposal A Receive and Log This compound B Review Safety Data Sheet (SDS) A->B C Don Personal Protective Equipment (PPE) B->C D Conduct Experiment in Fume Hood C->D E Generate Solid and Liquid Waste D->E F Segregate Solid Waste (gloves, tips) E->F G Segregate Liquid Waste (solutions) E->G H Label Hazardous Waste Containers F->H G->H I Store in Designated Waste Area H->I J Schedule Professional Hazardous Waste Pickup I->J

Figure 1. Experimental workflow for this compound.

Signaling Pathway Context: TEAD Inhibition

This compound is a covalent inhibitor of the TEAD family of transcription factors, which are key downstream effectors of the Hippo signaling pathway.[1][6] The Hippo pathway plays a crucial role in regulating cell growth, proliferation, and apoptosis.[6] Understanding this pathway provides context for the biological impact of this compound.

cluster_Hippo_Off Hippo Pathway OFF (Promotes Cell Growth) cluster_Hippo_On Hippo Pathway ON (Inhibits Cell Growth) YAP_TAZ_dephospho Dephosphorylated YAP/TAZ Nucleus Nucleus YAP_TAZ_dephospho->Nucleus Translocation TEAD TEAD Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression Activation LATS1_2 LATS1/2 Kinases YAP_TAZ_phospho Phosphorylated YAP/TAZ LATS1_2->YAP_TAZ_phospho Phosphorylation Cytoplasm Cytoplasmic Sequestration YAP_TAZ_phospho->Cytoplasm Tead_IN_11 This compound Tead_IN_11->TEAD Covalent Inhibition

Figure 2. Inhibition of the Hippo pathway by this compound.

By following these guidelines, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure laboratory environment and the integrity of their research. Always prioritize safety and consult the manufacturer-provided Safety Data Sheet for the most accurate and detailed information.

References

Comprehensive Safety and Handling Guide for Tead-IN-11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Tead-IN-11, a potent TEAD inhibitor used in cancer research. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

PPE CategoryItemSpecification/Standard
Eye Protection Safety GlassesANSI Z87.1 certified
Chemical GogglesUse when splashing is possible
Hand Protection Disposable GlovesNitrile or Latex
Body Protection Laboratory CoatStandard
Respiratory Dust Mask/RespiratorUse when handling powder

Safe Handling and Storage Workflow

Proper handling and storage are paramount to maintaining the integrity of this compound and ensuring the safety of laboratory personnel. The following workflow outlines the key steps from receiving the compound to its final disposal.

cluster_receiving Receiving and Storage cluster_preparation Experiment Preparation cluster_handling Handling and Use cluster_disposal Waste Disposal receiving Receive this compound storage Store at -20°C or -80°C in a dry, dark place receiving->storage ppe Don Appropriate PPE storage->ppe weighing Weigh Compound in a Ventilated Area ppe->weighing dissolving Dissolve in Appropriate Solvent (e.g., DMSO) weighing->dissolving experiment Perform Experiment dissolving->experiment spill_kit Keep Spill Kit Accessible experiment->spill_kit waste_collection Collect Waste in Labeled, Sealed Containers experiment->waste_collection disposal_protocol Follow Institutional and Local Regulations for Chemical Waste Disposal waste_collection->disposal_protocol

Caption: Workflow for the safe handling of this compound.

Experimental Protocols: Solution Preparation

Accurate preparation of this compound solutions is crucial for experimental success and safety.

Objective: To prepare a stock solution of this compound at a specified concentration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO) or other appropriate solvent

  • Calibrated analytical balance

  • Fume hood or ventilated enclosure

  • Appropriate volumetric flasks and pipettes

  • Vortex mixer or sonicator

Procedure:

  • Don Personal Protective Equipment: Before handling the compound, put on a lab coat, safety glasses, and disposable gloves.

  • Weighing the Compound:

    • Perform all weighing operations within a fume hood or a ventilated enclosure to avoid inhalation of the powder.

    • Carefully weigh the desired amount of this compound using a calibrated analytical balance.

  • Dissolving the Compound:

    • Transfer the weighed this compound powder to an appropriate volumetric flask.

    • Add a small amount of the chosen solvent (e.g., DMSO) to the flask to dissolve the powder.

    • Vortex or sonicate the solution until the compound is completely dissolved.

    • Bring the solution to the final desired volume with the solvent.

  • Storage of the Solution:

    • Store the prepared solution in a tightly sealed container.

    • For short-term storage, keep the solution at -20°C.

    • For long-term storage, it is recommended to store the solution at -80°C to maintain its stability.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization and Disposal Procedures:

Waste TypeDisposal Procedure
Unused this compound Powder Collect in a clearly labeled, sealed container. Dispose of as hazardous chemical waste according to institutional and local regulations.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container. Do not mix with general laboratory waste.
Liquid Waste (e.g., unused solutions) Collect in a labeled, sealed, and leak-proof container. The container should be clearly marked as "Hazardous Chemical Waste" and list the contents. Arrange for pickup by the institution's environmental health and safety department.
Contaminated PPE (e.g., gloves) Remove and dispose of in a designated hazardous waste bin immediately after handling the compound.

Emergency Procedures:

  • Spills: In case of a spill, immediately alert others in the area. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material and any contaminated debris into a sealed container for hazardous waste disposal. Clean the spill area with a suitable decontamination solution.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

    • Eye Contact: Rinse eyes thoroughly with water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • In all cases of exposure, seek medical attention.

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.